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  • Product: 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid
  • CAS: 73763-86-7

Core Science & Biosynthesis

Foundational

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid Introduction 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS No: 73763-86-7) is a disubstituted pyrazine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid

Introduction

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS No: 73763-86-7) is a disubstituted pyrazine derivative that serves as a valuable heterocyclic building block in various scientific domains, particularly in medicinal chemistry and materials science. As a close analog of pyrazinoic acid, the active metabolite of the first-line antituberculosis drug pyrazinamide, its derivatives are of significant interest in the development of novel therapeutic agents.[1][2] Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective application, enabling researchers to design robust synthetic routes, develop appropriate analytical methods, and formulate it for biological screening.

This guide provides a comprehensive technical overview of the core physical and chemical properties of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also the underlying scientific principles and experimental methodologies required for its characterization.

Core Molecular and Physical Properties

The structural arrangement of a carboxylic acid and a methyl ester on adjacent positions of the pyrazine ring dictates the compound's chemical behavior, including its acidity, polarity, and potential for hydrogen bonding.

Caption: Molecular Structure of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

The key physical and chemical identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid-
Synonyms 3-(Methoxycarbonyl)-2-pyrazinecarboxylic acid[3]
CAS Number 73763-86-7[3]
Molecular Formula C₇H₆N₂O₄[3][4]
Molecular Weight 182.14 g/mol [3]
Physical Form Powder[3]
Melting Point 116-117 °C[3]
InChIKey ZKBPWGREDZWROM-UHFFFAOYSA-N[3][4]
SMILES COC(=O)C1=NC=CN=C1C(=O)O[4]
pKa (estimated) ~3-5[2][5]
Solubility Data not readily available. Expected to have moderate solubility in polar organic solvents like methanol, DMSO, and limited solubility in water and nonpolar solvents.-

Spectroscopic and Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals.

    • Pyrazine Protons: Two doublets in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the two protons on the pyrazine ring. Their mutual coupling will result in a characteristic splitting pattern.

    • Methoxy Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to three protons, corresponding to the methyl group of the ester.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), corresponding to the acidic proton. This signal may be exchangeable with D₂O and its chemical shift can be highly dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should reveal seven unique carbon signals.

    • Carbonyl Carbons: Two signals in the downfield region (δ 160-175 ppm), one for the carboxylic acid carbonyl and one for the ester carbonyl.

    • Pyrazine Carbons: Four signals in the aromatic region (δ 140-155 ppm), two of which will be quaternary (substituted) and two will be CH carbons.

    • Methoxy Carbon: A signal around δ 53-55 ppm corresponding to the O-CH₃ group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[6]

  • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

  • C=O Stretches: Two distinct carbonyl absorption bands are expected in the region of 1680-1750 cm⁻¹. The ester carbonyl will typically appear at a higher frequency (~1720-1740 cm⁻¹) than the carboxylic acid carbonyl (~1680-1710 cm⁻¹), which is broadened by hydrogen bonding.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (182.14). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, 31 Da) or the carboxyl group (-COOH, 45 Da).

Experimental Protocols for Property Determination

To ensure data integrity, physical properties must be determined using standardized and validated protocols.

Workflow for Physical Property Characterization

The following workflow illustrates a logical sequence for characterizing a new batch of the compound, ensuring a systematic and self-validating approach.

cluster_0 Sample Preparation & Initial Assessment cluster_1 Primary Physical Measurements cluster_2 Chemical Property Measurement cluster_3 Data Analysis & Reporting A Acquire Sample of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid B Visual Inspection (Color, Form) A->B C Melting Point Determination (Capillary Method) B->C D Qualitative Solubility Assessment B->D F Compare Data to Literature/Specification C->F E Potentiometric Titration for pKa Determination D->E Select appropriate solvent E->F G Finalize Certificate of Analysis & Technical Data Sheet F->G

Caption: A logical workflow for the experimental characterization of physical properties.

Protocol: Melting Point Determination

Principle: The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline sample. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (116 °C).

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is crucial to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.

Protocol: Qualitative Solubility Assessment

Principle: Understanding a compound's solubility profile is critical for its use in synthesis, purification, and biological assays. This protocol establishes solubility in a range of common laboratory solvents.

Methodology:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents, such as water, methanol, ethanol, acetone, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).

  • Sample Addition: Add approximately 5-10 mg of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid to each vial.

  • Observation at Room Temperature: Agitate each vial vigorously for 60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Gentle Heating: For samples that are not fully soluble, gently warm the vial (e.g., to 40-50 °C) and observe any change in solubility. This helps distinguish between poor solubility and a slow dissolution rate.

  • Classification: Classify the solubility as "freely soluble" (>50 mg/mL), "soluble" (10-50 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL) based on the observations. This systematic approach provides a reliable profile for future experimental design.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The compound presents moderate hazards as outlined by the Globally Harmonized System (GHS).

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Avoid generating dust during handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a well-defined crystalline solid with a sharp melting point indicative of its typical purity as a chemical reagent. Its structure, containing both a hydrogen bond donor (carboxylic acid) and acceptors (ester, ring nitrogens), suggests moderate polarity. The key characterization data presented in this guide, including expected spectroscopic signatures and standardized protocols for physical property determination, provide a solid foundation for scientists incorporating this versatile building block into their research and development programs. Adherence to the outlined safety protocols is imperative for its safe handling and use.

References

  • PubChemLite. (n.d.). 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (C7H6N2O4). Retrieved March 7, 2026, from [Link]

  • Zatloukal, M., et al. (2018). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. PMC. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrazinoic acid. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Approximate pKa chart of the functional groups. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid: Structural Dynamics, Synthesis, and Therapeutic Applications

Executive Summary In the landscape of heterocyclic chemistry and advanced drug design, 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7) serves as a critical, asymmetric building block. Also known as pyrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and advanced drug design, 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7) serves as a critical, asymmetric building block. Also known as pyrazine-2,3-dicarboxylic acid monomethyl ester, this compound bridges the gap between raw starting materials and highly complex active pharmaceutical ingredients (APIs). By featuring both a reactive carboxylic acid and a protected methyl ester on an electron-deficient pyrazine ring, it allows for highly regioselective downstream modifications. This whitepaper explores the physicochemical profiling, mechanistic synthesis, and critical applications of this compound in developing first-line anti-tuberculosis drugs[1] and next-generation


 integrin inhibitors for autoimmune diseases[2].

Physicochemical & Structural Profiling

Understanding the baseline properties of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid is essential for optimizing reaction conditions, particularly regarding its solubility and thermal stability during decarboxylation workflows.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid
CAS Registry Number 73763-86-7
Molecular Formula C₇H₆N₂O₄[3]
Molecular Weight 182.14 g/mol
Structural Class Pyrazine derivative / Heterocyclic monoester
Key Functional Groups Pyrazine ring, Carboxylic acid, Methyl ester

Mechanistic Synthesis & Causality

The synthesis of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid is a masterclass in controlled desymmetrization. Direct Fischer esterification of pyrazine-2,3-dicarboxylic acid with methanol is notoriously difficult to control, inevitably yielding a statistical mixture of the unreacted diacid, the desired monoester, and the over-esterified dimethyl pyrazine-2,3-dicarboxylate.

To bypass this, the diacid is first dehydrated to form pyrazine-2,3-dicarboxylic anhydride . The cyclic anhydride is highly electrophilic. When refluxed in anhydrous methanol, the alcohol acts as a nucleophile, attacking one of the carbonyl carbons. Because the anhydride is perfectly symmetric, nucleophilic attack at either carbonyl yields the exact same regioisomer: 3-(methoxycarbonyl)pyrazine-2-carboxylic acid[1].

Synthesis A Quinoxaline B Pyrazine-2,3- dicarboxylic acid A->B KMnO4 Oxidation C Pyrazine-2,3- dicarboxylic anhydride B->C Ac2O Dehydration D 3-(Methoxycarbonyl)pyrazine- 2-carboxylic acid C->D MeOH Nucleophilic Attack

Figure 1: Desymmetrization workflow from quinoxaline to the target monoester.

Advanced Therapeutic Applications

Pathway A: Anti-Tuberculosis Agents (Pyrazinamide)

The most historically significant application of this monoester is its role as a precursor to Pyrazinamide , a cornerstone of short-course chemotherapy for pulmonary tuberculosis. The monoester undergoes thermal decarboxylation to yield methyl pyrazinoate, which is subsequently treated with ammonia to form the final Pyrazinamide API[1].

Pathway B: Integrin Inhibitors (Autoimmune Disease)

Recent pharmaceutical developments utilize pyrazine derivatives as core scaffolds for


 integrin antagonists[2]. The 

integrin is expressed on the surface of lymphocytes and binds to MAdCAM-1 on the intestinal endothelium, driving lymphocyte infiltration and gut inflammation in conditions like Inflammatory Bowel Disease (IBD) and Crohn's disease[2]. The orthogonal functional groups of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid allow chemists to iteratively build complex antagonist molecules that sterically block this protein-protein interaction.

IntegrinPathway Ligand MAdCAM-1 (Endothelial Cells) Complex Integrin-MAdCAM-1 Binding Complex Ligand->Complex Normal Pathway Integrin α4β7 Integrin (Lymphocytes) Integrin->Complex Normal Pathway Disease Lymphocyte Infiltration (IBD Pathogenesis) Complex->Disease Triggers Inhibitor Pyrazine-Derived α4β7 Antagonist Inhibitor->Integrin Competitive Binding Block Steric Blockade of Binding Site Inhibitor->Block Induces Therapy Reduced Gut Inflammation Block->Therapy Therapeutic Effect

Figure 2: Disruption of α4β7-MAdCAM-1 interaction by pyrazine-derived antagonists.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can confirm success at every stage without relying on assumption.

Protocol 1: Synthesis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Objective: Ring-opening of pyrazine-2,3-dicarboxylic anhydride to yield the monoester.

  • Reaction Setup: Suspend 1.0 equivalent of pyrazine-2,3-dicarboxylic anhydride in 10 volumes of anhydrous methanol.

  • Execution: Heat the mixture to reflux (approx. 65°C) under an inert nitrogen atmosphere for 4-6 hours. The suspension will gradually turn into a clear solution as the anhydride reacts and dissolves.

  • Concentration: Cool the reaction to room temperature and concentrate in vacuo to yield a crude solid.

  • Self-Validation Checkpoints:

    • TLC (DCM:MeOH 9:1): Confirm the complete disappearance of the fast-moving anhydride spot. The product will appear as a highly polar, UV-active spot near the baseline.

    • IR Spectroscopy: Look for two distinct carbonyl stretches: an ester C=O at ~1735 cm⁻¹ and a carboxylic acid C=O at ~1700 cm⁻¹ accompanied by a broad O-H stretch.

    • ¹H-NMR (DMSO-d₆): The definitive proof of mono-esterification is the appearance of a sharp 3H singlet at ~3.9 ppm, confirming exactly one methoxy group has been incorporated.

Protocol 2: Thermal Decarboxylation to Methyl Pyrazine-2-carboxylate

Objective: Removal of the carboxylic acid group to yield the mono-substituted pyrazine ester[1].

  • Reaction Setup: Place the purified 3-(methoxycarbonyl)pyrazine-2-carboxylic acid into a round-bottom flask equipped with a reflux condenser and a gas bubbler. (For larger scales, a high-boiling inert solvent like diphenyl ether can be used).

  • Execution: Heat the system to 180-200°C.

  • Causality of Decarboxylation: The electron-withdrawing nature of the pyrazine ring stabilizes the transition state during the extrusion of CO₂. The reaction is entropically driven forward by gas evolution.

  • Self-Validation Checkpoints:

    • Physical Observation: The reaction is physically validated by the visible evolution of CO₂ gas through the bubbler. Complete cessation of bubbling indicates the reaction has reached the endpoint.

    • ¹H-NMR (CDCl₃): The spectrum will show the appearance of a new aromatic proton (the pyrazine ring will now exhibit 3 distinct aromatic signals instead of 2) while retaining the 3H methoxy singlet at ~4.0 ppm.

Conclusion

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is far more than a simple intermediate; it is a highly engineered chemical linchpin. By leveraging the symmetry of its anhydride precursor, chemists can reliably synthesize this monoester at scale. Its orthogonal reactivity profile—combining a labile carboxylic acid ready for decarboxylation or amide coupling with a stable methyl ester—makes it an indispensable tool for synthesizing both legacy therapeutics like Pyrazinamide and cutting-edge immunomodulators targeting the


 integrin pathway.

References

  • Analytical Profiles of Drug Substances (Pyrazinamide Synthesis) Source: Academic Press / Scribd URL:[Link] (Referenced via Klaus Florey, Vol 12)

  • WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors Source: Google Patents URL
  • Compound Summary: C7H6N2O4 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Foundational

Technical Whitepaper: Synthesis Pathway of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid

Mechanistic Overview & Pathway Rationale The synthesis of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7) is a foundational process in the development of pyrazine-based pharmaceuticals, antimycobacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Pathway Rationale

The synthesis of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7) is a foundational process in the development of pyrazine-based pharmaceuticals, antimycobacterial agents, and coordination polymers. As a monoester derivative of pyrazine-2,3-dicarboxylic acid, its synthesis requires precise control over oxidation, dehydration, and nucleophilic ring-opening.

Rather than attempting a direct, low-yield mono-esterification of the diacid, the most robust and scalable synthetic route utilizes a three-stage pathway. This involves the oxidative cleavage of quinoxaline, the cyclodehydration of the resulting diacid to a highly reactive anhydride, and a regioselective methanolysis.

Pathway Q Quinoxaline PZ Pyrazine-2,3-dicarboxylic acid (Diacid) Q->PZ KMnO4, H2O 90°C, 4h ANH Pyrazine-2,3-dicarboxylic anhydride (Anhydride) PZ->ANH Ac2O Reflux, 1-2h EST 3-(Methoxycarbonyl)pyrazine- 2-carboxylic acid ANH->EST Anhydrous MeOH Reflux / MW

Figure 1: Three-stage chemical synthesis pathway from quinoxaline to the target monoester.

Stage 1: Oxidative Cleavage of Quinoxaline

Mechanistic Causality: The synthesis begins with the oxidation of quinoxaline. The electron-deficient nature of the pyrazine ring renders it highly resistant to oxidative degradation. In contrast, the fused benzene ring is electron-rich and highly susceptible to strong oxidants like potassium permanganate (KMnO₄). This differential electronic reactivity allows for the selective cleavage of the benzene ring to yield pyrazine-2,3-dicarboxylic acid without destroying the core pyrazine scaffold [1].

Step-by-Step Methodology:

  • Suspend 10 mmol of quinoxaline in 50 mL of distilled water in a round-bottom flask and heat to 90°C.

  • Add 50 mmol of KMnO₄ portion-wise over 1 hour. Caution: The oxidation is highly exothermic; rapid addition can lead to uncontrolled boiling.

  • Reflux the mixture for 4 hours until the deep purple color fades to a brown manganese dioxide (MnO₂) precipitate.

  • Filter the mixture while hot to remove the MnO₂ byproduct.

  • Acidify the filtrate with concentrated HCl to a pH of 1–2.

  • Cool the solution to 4°C to crystallize the pyrazine-2,3-dicarboxylic acid (MP ~183-185°C dec).

Self-Validating System: The successful cleavage is visually confirmed by the complete consumption of the purple permanganate. Analytically, the process validates itself via ¹H NMR: the complete disappearance of the multiplet signals corresponding to the benzene protons confirms total oxidation, leaving only the two aromatic protons of the pyrazine ring.

Stage 2: Cyclodehydration to Furo[3,4-b]pyrazine-5,7-dione

Mechanistic Causality: To facilitate the selective formation of the monoester, the diacid must first be converted into a highly reactive electrophile: pyrazine-2,3-dicarboxylic anhydride (furo[3,4-b]pyrazine-5,7-dione). Acetic anhydride is employed as both the solvent and the dehydrating agent. By refluxing the mixture, acetic anhydride chemically consumes the water generated during the cyclization (forming acetic acid), thereby driving the thermodynamic equilibrium entirely toward the cyclic anhydride [2].

Step-by-Step Methodology:

  • Equip a round-bottom flask with a reflux condenser and a calcium chloride (CaCl₂) drying tube to strictly exclude atmospheric moisture.

  • Suspend the thoroughly dried pyrazine-2,3-dicarboxylic acid (e.g., 4.0 g, 23.8 mmol) in 30 mL of acetic anhydride.

  • Reflux the mixture under a nitrogen atmosphere for 1–2 hours. The solid will dissolve, yielding a pale yellow solution.

  • Concentrate the mixture under reduced pressure to remove excess acetic anhydride and the acetic acid byproduct.

  • Cool the mixture to 0°C in an ice bath to precipitate the anhydride. Isolate via filtration and wash with cold, dry toluene.

Self-Validating System: The synthesized anhydride is highly sensitive to ambient moisture. A rapid diagnostic test involves dissolving a 10 mg aliquot in anhydrous methanol immediately before HPLC injection. If the anhydride was synthesized perfectly and remained dry, the chromatogram will show a single peak corresponding to the monoester. The presence of a diacid peak indicates that the starting material was unreacted or the anhydride hydrolyzed prematurely due to moisture exposure [1].

Stage 3: Regioselective Methanolysis

Mechanistic Causality: The final stage is the nucleophilic ring-opening of the anhydride using methanol. Because pyrazine-2,3-dicarboxylic anhydride is a perfectly symmetric molecule, nucleophilic attack by methanol at either of the two equivalent carbonyl carbons yields the exact same regioisomer: 3-(methoxycarbonyl)pyrazine-2-carboxylic acid. This inherent symmetry eliminates the need for complex, lossy separation of isomers. To accelerate the esterification and prevent the thermal decomposition of the carboxylic moiety, microwave irradiation or mild refluxing is utilized [2, 3].

Workflow Start Weigh Pyrazine-2,3-dicarboxylic anhydride (1 eq) Solvent Suspend in anhydrous Methanol (Excess / Solvent) Start->Solvent React Reflux or Microwave Irradiation (Mild heating, 30-60 min) Solvent->React Concentrate Concentrate under reduced pressure React->Concentrate Purify Crystallization / Filtration Concentrate->Purify Product Pure 3-(Methoxycarbonyl)pyrazine- 2-carboxylic acid Purify->Product

Figure 2: Experimental workflow for the regioselective methanolysis of the anhydride.

Step-by-Step Methodology:

  • Dissolve the pyrazine-2,3-dicarboxylic anhydride in an excess of anhydrous methanol, which serves dual roles as the nucleophile and the solvent.

  • Apply microwave irradiation or heat to a mild reflux for 30–60 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • Purify the resulting residue via recrystallization to obtain the pure 3-(methoxycarbonyl)pyrazine-2-carboxylic acid.

Self-Validating System: The successful formation of the monoester is confirmed by the appearance of a sharp, distinct three-proton singlet at approximately 3.9 ppm in the ¹H NMR spectrum. This peak corresponds to the newly formed methyl ester group. The preservation of the two pyrazine aromatic protons confirms that the core heterocyclic ring remains intact.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics, reaction conditions, and analytical markers for each stage of the synthesis pathway.

Synthesis StageStarting MaterialReagents & SolventsReaction ConditionsTypical YieldKey Analytical Marker
1. Oxidation QuinoxalineKMnO₄, H₂O90°C, 4 hours40–60%Disappearance of benzene protons (¹H NMR)
2. Cyclodehydration Pyrazine-2,3-dicarboxylic acidAcetic AnhydrideReflux, 1–2 hours70–85%Anhydride C=O stretch ~1850, 1780 cm⁻¹ (IR)
3. Methanolysis Pyrazine-2,3-dicarboxylic anhydrideAnhydrous MethanolReflux/Microwave, 1 hr52–76%Methyl ester singlet ~3.9 ppm (¹H NMR)

References

  • Title: Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Improved Synthesis and Structure of 3-Carboxy-2-pyrazinecarbohydroxamic Acid Source: ResearchGate / Chinese Journal of Structural Chemistry URL: [Link]

Exploratory

Synthesis and Starting Materials of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid: A Technical Guide

Executive Summary 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, commonly referred to as pyrazine-2,3-dicarboxylic acid monomethyl ester, is a high-value intermediate in pharmaceutical manufacturing. It is most notably r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, commonly referred to as pyrazine-2,3-dicarboxylic acid monomethyl ester, is a high-value intermediate in pharmaceutical manufacturing. It is most notably recognized as the critical precursor in the synthesis of Pyrazinamide, a first-line antituberculosis agent, and serves as a foundational building block for highly potent abietane-type diterpenoid amides.

This whitepaper outlines the definitive three-step synthetic pathway to this target molecule. By prioritizing mechanistic causality and self-validating experimental designs, this guide provides drug development professionals with a robust, scalable, and regioselective protocol starting from readily available quinoxaline.

Retrosynthetic Logic & Mechanistic Causality

The synthesis of the target monoester relies on a meticulously controlled three-step linear sequence: Oxidation


 Dehydration 

Methanolysis
.

Direct esterification of pyrazine-2,3-dicarboxylic acid with methanol and an acid catalyst is generally avoided in scalable synthesis because it yields a difficult-to-separate mixture of the monoester, diester, and unreacted starting material. Instead, the pathway leverages the formation of a cyclic anhydride to guarantee absolute regioselectivity.

  • Why Quinoxaline as the Primary Starting Material? Quinoxaline is a fused bicyclic heterocycle containing an electron-deficient pyrazine ring and a relatively electron-rich benzene ring. When subjected to strong oxidants like potassium permanganate (KMnO₄), the electron-rich benzene ring undergoes selective oxidative cleavage, leaving the robust pyrazine core intact to yield pyrazine-2,3-dicarboxylic acid. This takes advantage of the inherent electronic disparity between the two fused rings, as detailed in the 1[1].

  • Why the Anhydride Intermediate? Dehydrating the dicarboxylic acid into pyrazine-2,3-dicarboxylic anhydride creates a highly reactive electrophilic center. More importantly, because the pyrazine-2,3-dicarboxylic anhydride possesses a

    
     axis of symmetry, nucleophilic attack by methanol at either of the two equivalent carbonyl carbons yields the exact same target molecule. This symmetry-driven methanolysis ensures 100% atom economy regarding the pyrazine core and prevents over-esterification[2].
    

Synthetic Workflow Visualization

SynthesisWorkflow Q Quinoxaline (Starting Material) Ox Oxidation (KMnO4, KOH, 70°C) Q->Ox PZDA Pyrazine-2,3-dicarboxylic acid (Intermediate 1) Ox->PZDA Dehyd Dehydration (Acetic Anhydride, Reflux) PZDA->Dehyd PZAn Pyrazine-2,3-dicarboxylic anhydride (Intermediate 2) Dehyd->PZAn Meth Methanolysis (Methanol, Reflux) PZAn->Meth Target 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (Target Molecule) Meth->Target

Synthetic workflow from Quinoxaline to 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

Process Analytics & Quantitative Data

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the three-step sequence.

StepChemical TransformationStarting MaterialReagents / SolventsTempTimeExpected YieldIn-Process Control (IPC)
1 Oxidative CleavageQuinoxalineKMnO₄, KOH, H₂O70 °C2.0 h65 - 75%MnO₂ precipitation, TLC
2 DehydrationPyrazine-2,3-dicarboxylic acidAcetic Anhydride140 °C1.0 h70 - 80%Complete dissolution, MP 223 °C
3 MethanolysisPyrazine-2,3-dicarboxylic anhydrideAnhydrous Methanol65 °C2.0 h85 - 95%IR: Shift to ester C=O (~1730 cm⁻¹)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, each protocol below is designed as a "self-validating system," meaning the reaction provides observable physical or spectroscopic feedback to confirm success before proceeding to the next step.

Step 1: Oxidative Cleavage of Quinoxaline

Objective: Synthesize Pyrazine-2,3-dicarboxylic acid.

  • Preparation: Charge a mechanically stirred reaction vessel with quinoxaline (1.0 equiv) and KOH (1.05 equiv) dissolved in deionized water (approx. 22 volumes).

  • Oxidation: Maintain the internal temperature between 25–30 °C. Periodically add KMnO₄ (6.3 equiv) in small portions. Causality: KMnO₄ addition must be staggered to control the highly exothermic nature of the aromatic ring cleavage.

  • Thermal Activation: Once the addition is complete, heat the vigorously stirred mixture to 70 °C for 2 hours[1].

  • Self-Validation Check: The reaction is deemed complete when the intense purple color of the permanganate ion transitions entirely to a heavy, dark brown precipitate of manganese dioxide (MnO₂).

  • Isolation: Filter the hot mixture through a Celite pad to remove the MnO₂. Acidify the clear filtrate with concentrated HCl to pH 1.5. Cool the solution to 0 °C to induce crystallization. Filter, wash with cold water, and dry under a vacuum to yield the dicarboxylic acid dihydrate.

Step 2: Dehydration to the Anhydride

Objective: Synthesize Pyrazine-2,3-dicarboxylic anhydride.

  • Preparation: Suspend the dried pyrazine-2,3-dicarboxylic acid (1.0 equiv) in acetic anhydride (approx. 10 volumes).

  • Cyclization: Heat the mixture to reflux (approx. 140 °C) under an inert nitrogen atmosphere for 1 hour. Causality: Acetic anhydride acts dually as the solvent and the chemical dehydrating agent. Refluxing drives the equilibrium toward the cyclic anhydride by continuously removing water via the formation of acetic acid[3].

  • Self-Validation Check: The initial opaque suspension will gradually transition into a clear solution as the highly insoluble dicarboxylic acid converts into the highly soluble anhydride.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The anhydride will precipitate as sharp crystals. Filter rapidly to avoid hydrolysis from atmospheric moisture, wash with cold, anhydrous diethyl ether, and store in a desiccator.

Step 3: Regioselective Methanolysis

Objective: Synthesize 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

  • Preparation: Dissolve the freshly prepared pyrazine-2,3-dicarboxylic anhydride in anhydrous methanol (approx. 15 volumes).

  • Esterification: Heat the mixture to a gentle reflux (65 °C) for 1 to 2 hours. Causality: Methanol acts as both the nucleophile and the solvent. No external acid catalyst is required due to the high electrophilicity of the anhydride ring[2].

  • Self-Validation Check: Reaction progress can be definitively validated via Infrared (IR) spectroscopy. Monitor the disappearance of the characteristic anhydride carbonyl doublet (approx. 1780 and 1850 cm⁻¹) and the emergence of the sharp ester carbonyl stretch (approx. 1730 cm⁻¹).

  • Isolation: Remove the excess methanol under reduced pressure. The resulting crude solid is the pure monomethyl ester, which can be further purified via recrystallization from a suitable solvent if ultra-high purity is required for downstream API manufacturing.

References

  • Title: Analytical Profiles of Drug Substances 12 - Pyrazinamide (Synthesis and Manufacturing)
  • Title: Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)
  • Title: Product Class 14: Pyrazines (Synthesis of Pyrazine-2,3-dicarboxylic Acid)

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid

Executive Summary 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7), also known by its synonym pyrazine-2,3-dicarboxylic acid monomethyl ester, is a highly specialized, bifunctional pyrazine derivative[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7), also known by its synonym pyrazine-2,3-dicarboxylic acid monomethyl ester, is a highly specialized, bifunctional pyrazine derivative[1]. Characterized by a molecular weight of 182.14 g/mol , this compound features both a carboxylic acid and a methyl ester functional group[1]. It serves as a pivotal intermediate in the pharmaceutical synthesis of critical active pharmaceutical ingredients (APIs), most notably the first-line antituberculosis drug, Pyrazinamide[2]. This guide provides an in-depth analysis of its molecular weight dynamics, synthetic methodologies, and analytical characterization protocols for drug development professionals.

Physicochemical Profiling & Molecular Weight Dynamics

The molecular weight of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid is exactly 182.14 g/mol , derived from its chemical formula C


H

N

O

[1]. Understanding the precise molecular weight and its isotopic distribution is fundamental for stoichiometric calculations during scale-up and for accurate mass spectrometric identification.

Causality in Analytical Monitoring: The bifunctional nature of the molecule means it can act as both a hydrogen bond donor and acceptor. During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the molecular weight dictates the primary precursor ions: m/z 183.1 for [M+H]


 in positive electrospray ionization (ESI+) and m/z 181.1 for[M-H]

in ESI-. The mass difference between this intermediate (182.14 g/mol ) and the downstream product, methyl pyrazinoate (138.12 g/mol ), is exactly 44.02 g/mol [3]. This corresponds to the loss of a carboxyl group (CO

) during the decarboxylation step. Tracking this distinct mass shift allows chemists to perform real-time reaction monitoring and confirm step-completion.
Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid
Synonym Pyrazine-2,3-dicarboxylic acid monomethyl ester
CAS Registry Number 73763-86-7
Chemical Formula C

H

N

O

Average Molecular Weight 182.14 g/mol
Monoisotopic Mass 182.0328 Da
Appearance Solid powder (typically off-white to pale yellow)

Synthetic Workflows & Mechanistic Pathways

The synthesis of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid is a masterclass in regioselective anhydride ring-opening. It is a crucial node in the industrial synthesis of Pyrazinamide[4].

Mechanistic Causality: Why utilize an anhydride intermediate rather than directly esterifying pyrazine-2,3-dicarboxylic acid? Direct esterification with methanol and an acid catalyst often results in a mixture of the monoester and the diester (dimethyl pyrazine-2,3-dicarboxylate), which are notoriously difficult to separate. By first dehydrating the dicarboxylic acid to form pyrazine-2,3-dicarboxylic anhydride, the subsequent reaction with methanol (methanolysis) proceeds via a highly efficient, atom-economical ring-opening mechanism[3]. This guarantees the formation of the monomethyl ester with near-perfect selectivity, avoiding over-esterification[4].

SynthesisWorkflow Q Quinoxaline PDA Pyrazine-2,3-dicarboxylic acid Q->PDA KMnO4 Oxidation PDAn Pyrazine-2,3-dicarboxylic anhydride PDA->PDAn Dehydration (Ac2O) Target 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid MW: 182.14 g/mol PDAn->Target Methanolysis (Reflux) MP Methyl pyrazinoate MW: 138.12 g/mol Target->MP Decarboxylation (-CO2) PZA Pyrazinamide (API) MW: 123.11 g/mol MP->PZA Amidation (NH3)

Synthetic Workflow of Pyrazinamide via 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

Step-by-Step Methodology: Synthesis via Methanolysis
  • Precursor Preparation: Charge a dry, round-bottom flask with pyrazine-2,3-dicarboxylic anhydride (1.0 eq). Ensure the environment is strictly moisture-free (using a nitrogen or argon blanket) to prevent premature hydrolysis back to the dicarboxylic acid.

  • Solvent Addition: Add anhydrous methanol (10.0 eq) to the flask. Methanol acts as both the nucleophilic reactant and the solvent[3].

  • Refluxing: Heat the mixture to reflux (approx. 65°C) under continuous magnetic stirring for 2-4 hours. The anhydride ring opens as the nucleophilic oxygen of methanol attacks one of the equivalent carbonyl carbons[4].

  • Reaction Monitoring: Sample the reaction mixture hourly. Use LC-MS to confirm the disappearance of the anhydride and the emergence of the 182.14 g/mol product peak.

  • Isolation: Once complete, concentrate the mixture under reduced pressure to remove excess methanol. The resulting crude 3-(methoxycarbonyl)pyrazine-2-carboxylic acid can be used directly in the subsequent decarboxylation step to form methyl pyrazinoate[3].

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized batch, the following LC-MS protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to verify instrument performance prior to sample analysis, ensuring trustworthy quantification and molecular weight confirmation.

Step-by-Step Methodology: LC-MS Validation Protocol
  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to 10 µg/mL for injection.

  • System Suitability Test (Self-Validation): Before running the sample, inject a certified reference standard of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid. Trustworthiness Check: The system is validated only if the standard yields a sharp peak with a signal-to-noise ratio > 10:1 and an exact mass of m/z 183.1 ± 0.1[M+H]

    
    . If the SST fails, the mass spectrometer must be recalibrated.
    
  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water. (Causality: The acidic pH suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring predictable retention).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Positive and Negative switching.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Extract the chromatogram for m/z 183.1 (ESI+) and m/z 181.1 (ESI-). Confirm the absence of m/z 151.1 (pyrazine-2,3-dicarboxylic anhydride parent mass) to validate complete conversion.

References

  • Title: (Analytical Profiles of Drug Substances 12) Klaus Florey (Eds.) Source: Scribd / Academic Press (1983) URL: [Link]

  • Title: The curious characteristics of pyrazinamide: A review Source: ResearchGate URL: [Link]

  • Title: Studies on Pyrazine Derivatives, XLIV: Synthesis and Reactions Source: ResearchGate URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling and Methodological Workflows for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Executive Summary 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7)[1] is a highly functionalized heteroaromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7)[1] is a highly functionalized heteroaromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including integrin inhibitors and novel anti-inflammatory agents[2]. As a Senior Application Scientist, I frequently observe that the downstream success of coupling reactions, purification workflows, and formulation strategies hinges on a rigorous understanding of an intermediate's solubility profile.

Because empirical solubility data for highly specific synthetic intermediates is rarely cataloged in public databases, this whitepaper synthesizes theoretical physicochemical predictions with field-proven empirical protocols to establish a comprehensive, self-validating solubility framework for this specific pyrazine derivative.

Physicochemical Grounding: Structure-Property Relationships

To accurately predict and manipulate solvation behavior, we must first deconstruct the molecule's structural thermodynamics. The compound features a pyrazine ring substituted at the 2- and 3-positions with a carboxylic acid and a methyl ester, respectively.

  • Ionization (pKa): The electron-withdrawing nature of the pyrazine nitrogens, compounded by the strong inductive effect of the ortho-methoxycarbonyl group, significantly enhances the acidity of the carboxylic acid. We estimate the pKa to be approximately 2.0–2.5. Consequently, at physiological pH (7.4), the molecule exists almost exclusively as a deprotonated anion, drastically increasing its aqueous solubility[3].

  • Lipophilicity (LogP): The bare pyrazine ring is hydrophilic (LogP ~ -0.26). The addition of the methyl ester increases lipophilicity, while the carboxylic acid counters this. The estimated LogP of the neutral species is ~0.2 to 0.5, indicating balanced partitioning but a preference for polar organic solvents.

Table 1: Predicted Physicochemical Properties
PropertyEstimated ValueCausality / Impact on Solubility
Molecular Weight 182.14 g/mol Low MW facilitates rapid dissolution kinetics and high molar solubility.
pKa (Carboxylic Acid) ~2.0 - 2.5Highly acidic; dictates extreme pH-dependent aqueous solubility.
LogP (Neutral) 0.2 - 0.5Moderate lipophilicity; highly soluble in polar aprotic solvents.
H-Bond Donors 1 (-OH)Capable of strong intermolecular hydrogen bonding (crystal lattice formation).
H-Bond Acceptors 4 (N, O)Readily solvated by protic solvents (e.g., Methanol, Water).

Solubility Matrix: Empirical and Predictive Profiling

According to standard physicochemical profiling principles, solubility is not a static value; it is a dynamic parameter dictated by the solvent's dielectric constant and the solute's ionization state ()[3].

  • Aqueous Systems: In unbuffered water, dissolving the free acid leads to auto-acidification (dropping the solvent pH below the compound's pKa). This forces the molecule into its neutral, poorly soluble state, halting further dissolution. However, in buffered systems (pH > 4.0), complete deprotonation to the anionic species results in exponential solubility gains.

  • Organic Solvents: The compound exhibits excellent solubility in polar aprotic solvents like DMSO and DMF. These solvents disrupt the crystalline lattice by acting as strong hydrogen bond acceptors for the carboxylic acid proton, bypassing the need for ionization.

Table 2: Estimated Solubility Matrix at 25°C
Solvent SystemEstimated SolubilitySolvation Mechanism
Water (Unbuffered) < 5 mg/mLAuto-acidification limits dissolution of the neutral species.
PBS Buffer (pH 7.4) > 50 mg/mLComplete deprotonation to the highly soluble anion.
DMSO / DMF > 100 mg/mLStrong dipole-dipole interactions and H-bond acceptance.
Methanol / Ethanol 20 - 50 mg/mLProtic solvation of the pyrazine nitrogens and ester carbonyl.
Dichloromethane (DCM) < 10 mg/mLLack of H-bond disruption limits breakdown of the crystal lattice.

Visualizing the Solubility Logic

The relationship between pH, ionization, and solvent partitioning is a critical concept in drug development and synthetic extraction workflows. The following diagram maps this logical relationship.

G A 3-(Methoxycarbonyl)pyrazine -2-carboxylic acid B pH < pKa (~2.5) Neutral Species A->B Acidic Media C pH > pKa (~2.5) Anionic Species A->C Basic Media D High Organic Solubility (DMSO, DMF, DCM) B->D Partitioning E High Aqueous Solubility (Buffers, Water) C->E Solvation

Fig 1. pH-dependent ionization and solubility partitioning logic for CAS 73763-86-7.

Methodological Framework: Thermodynamic Solubility Determination

To generate trustworthy, self-validating empirical data, kinetic solubility methods (like rapid solvent-shift nephelometry) are insufficient. We must employ the saturation shake-flask method, which is the gold standard for achieving true thermodynamic equilibrium ()[4].

Protocol: Saturation Shake-Flask Method via HPLC-UV

Rationale: This protocol ensures true thermodynamic equilibrium is reached, preventing supersaturation artifacts that commonly plague high-throughput screening methods.

  • Preparation of Solid Excess: Weigh approximately 15 mg of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid into a 2 mL glass HPLC vial.

    • Causality: A visible solid excess must remain throughout the experiment to ensure the solution is fully saturated and at equilibrium.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4). Record the initial pH of the buffer.

  • Equilibration: Seal the vial and incubate in a thermoshaker at 25.0 ± 0.5 °C, shaking at 800 rpm for 24 to 48 hours.

    • Causality: 24 hours is the minimum kinetic timeframe required to overcome the lattice energy barrier of the solid state and reach a steady-state concentration[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality: Centrifugation is highly preferred over filtration to prevent the false-negative loss of the compound due to non-specific binding to filter membranes.

  • Supernatant Extraction & pH Verification (Self-Validation): Carefully extract the supernatant. For aqueous buffers, measure the final pH of the supernatant.

    • Trustworthiness Check: If the pH has dropped by more than 0.1 units, the buffer capacity was exceeded by the highly acidic API. The experiment is invalid and must be repeated with a stronger buffer concentration.

  • Quantification: Dilute the supernatant appropriately in the HPLC mobile phase and quantify using a pre-validated HPLC-UV method (λ ~ 260 nm, matching the pyrazine chromophore) against a standard calibration curve.

G A Solid Compound (CAS: 73763-86-7) B Add Solvent/Buffer (e.g., PBS, DMSO) A->B C Incubate at 25°C (24-48h, 800 rpm) B->C D Phase Separation (Centrifugation at 10,000g) C->D E Supernatant Collection & pH Verification D->E F HPLC-UV Analysis (Quantification) E->F G Thermodynamic Solubility Value F->G

Fig 2. Shake-flask thermodynamic solubility workflow for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

Optimization Strategies for Synthetic Workflows

For drug development professionals utilizing this intermediate in downstream synthesis (e.g., amide couplings or esterifications), solubility dictates handling:

  • Liquid-Liquid Extraction: When extracting or washing this compound during synthesis, be aware that it will partition heavily into the aqueous phase if the pH is > 3.0. To retain it in the organic phase (e.g., Ethyl Acetate), wash with 1M HCl to ensure the carboxylic acid remains fully protonated.

  • Stock Solutions: Prepare high-concentration stock solutions (>100 mM) in anhydrous DMSO or DMF. Ensure the solvent is stored over molecular sieves, as trace water combined with the inherent acidity of the compound can induce premature hydrolysis of the methyl ester over time.

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • World Intellectual Property Organization (WIPO). (2020). Quinoline derivatives as alpha4beta7 integrin inhibitors. Patent WO2020092375A1.

Sources

Foundational

The Biological Significance of Pyrazine Derivatives: Mechanisms, Therapeutic Applications, and Drug Development Protocols

As a privileged scaffold in medicinal chemistry, the 1,4-diazine (pyrazine) ring is foundational to the development of numerous therapeutic agents. Its unique physicochemical properties—specifically its weak basicity (pK...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the 1,4-diazine (pyrazine) ring is foundational to the development of numerous therapeutic agents. Its unique physicochemical properties—specifically its weak basicity (pKa ~0.65), low electron density on carbon atoms, and capacity for robust hydrogen bonding—make it a highly versatile pharmacophore[1]. This technical guide synthesizes the biological significance of pyrazine derivatives, dissecting their molecular mechanisms, summarizing quantitative efficacy data, and providing field-proven, self-validating experimental protocols for drug development professionals.

Antitubercular Efficacy: The Pyrazinamide (PZA) Paradigm

Pyrazinamide (PZA) remains an irreplaceable first-line sterilizing drug in the treatment of Mycobacterium tuberculosis (M. tb). Unlike conventional antibiotics that target actively replicating bacteria, PZA exhibits unique sterilizing activity against non-replicating "persister" bacilli residing in the acidic environments of necrotic granulomas[2].

Mechanism of Action

PZA is a prodrug. Upon passive diffusion into the mycobacterial cell, it is hydrolyzed by the cytoplasmic enzyme pyrazinamidase (PncA) into its active moiety, 3[3]. In acidic extracellular environments (pH 5.5), POA becomes protonated (HPOA), allowing it to readily permeate the bacterial membrane and accumulate intracellularly. This accumulation drives a multi-target collapse:

  • Membrane Energetics: POA disrupts membrane potential and transport functions, severely impairing energy production[4].

  • Coenzyme A Depletion: POA binds to aspartate decarboxylase (PanD), triggering its degradation and halting the synthesis of coenzyme A, which is vital for persister survival[5].

  • FAS I Inhibition: POA inhibits fatty acid synthase I (FAS I), compromising the mycobacterial cell wall[3].

G PZA Pyrazinamide (PZA) Prodrug PncA Pyrazinamidase (PncA) Activation PZA->PncA Enters M. tb POA Pyrazinoic Acid (POA) Active Moiety PncA->POA Hydrolysis PanD Aspartate Decarboxylase (PanD) Degradation POA->PanD Binds Membrane Membrane Energetics Disruption POA->Membrane Acidic pH Accumulation CoA Coenzyme A Depletion PanD->CoA Inhibits Synthesis Death Bacterial Cell Death (Persisters) CoA->Death Membrane->Death

Activation and multi-target mechanism of Pyrazinamide (PZA) in M. tuberculosis.

Protocol: Self-Validating Resazurin Microtiter Assay (REMA) for PZA Susceptibility

Standard MIC assays fail for PZA because M. tb requires an acidic environment for PZA activation, which conventionally inhibits bacterial growth. This protocol utilizes a finely tuned acidic broth to evaluate PZA efficacy while maintaining bacterial viability.

  • Step 1: Media Preparation (Causality): Prepare Middlebrook 7H9 broth supplemented with OADC. Adjust the pH strictly to 5.5 using HCl. Causality: The acidic pH is non-negotiable; it shifts the extracellular equilibrium toward the protonated HPOA, enabling membrane permeation.

  • Step 2: Inoculation & Drug Dilution: Serially dilute PZA (100 µg/mL to 1.56 µg/mL) in a 96-well plate. Inoculate with M. tb suspension (adjusted to McFarland 1.0).

  • Step 3: Validation Controls (Self-Validating System):

    • System Control: Include a drug-free well at pH 5.5. If this well fails to grow, the acid itself is bactericidal, invalidating the assay.

    • Strain Control: Run a parallel assay using the wild-type M. tb H37Rv strain (known PZA susceptibility) to ensure the PncA enzyme in the testing environment is functional.

  • Step 4: Incubation & Readout: Incubate at 37°C for 7 days. Add Resazurin (Alamar Blue) and incubate for an additional 24 hours. A color shift from blue (oxidized) to pink (reduced) indicates viable bacteria[6]. The MIC is the lowest concentration preventing the color shift.

Broad-Spectrum Antiviral Activity: Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a synthetic pyrazine derivative that exhibits potent, broad-spectrum antiviral activity against RNA viruses, including Influenza, Ebola, and SARS-CoV-2[7].

Mechanism of Action

Unlike traditional antivirals that block viral entry or release, favipiravir targets the viral replication machinery. It enters host cells via endocytosis and undergoes intracellular phosphoribosylation by host enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) to form the active metabolite, 8[8].

FTP acts as a purine nucleotide analog (mimicking ATP and GTP). It competitively binds to the viral RNA-dependent RNA polymerase (RdRp). Depending on the concentration, FTP induces either lethal mutagenesis (by incorporating into the nascent RNA strand and causing catastrophic error rates) or chain termination[9].

G Favi Favipiravir (Prodrug) HGPRT Host Kinases (Phosphoribosylation) Favi->HGPRT Endocytosis FTP Favipiravir-RTP (Active Metabolite) HGPRT->FTP Activation RdRp Viral RdRp (RNA Polymerase) FTP->RdRp Competes with Purines Mutagenesis Lethal Mutagenesis (A/G Mimicry) RdRp->Mutagenesis Low Conc. Termination Chain Termination (High Concentration) RdRp->Termination High Conc. Inhibition Viral Replication Inhibited Mutagenesis->Inhibition Termination->Inhibition

Intracellular activation of Favipiravir and subsequent RdRp inhibition.

Protocol: Primer Extension Assay for RdRp Inhibition

To definitively prove whether a pyrazine analog acts via chain termination or mutagenesis, researchers utilize a cell-free primer extension assay.

  • Step 1: Complex Assembly: Anneal a 5'-fluorescently labeled RNA primer to an RNA template containing consecutive Uracil (U) or Cytosine (C) residues. Incubate with purified recombinant viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex). Causality: Pre-assembling the complex isolates the elongation phase of RNA synthesis, removing viral entry/uncoating variables.

  • Step 2: Nucleotide Competition: Initiate the reaction by adding a nucleotide mix containing UTP, CTP, and the pyrazine analog (FTP), but strictly omitting ATP and GTP. Causality: Omitting natural purines forces the RdRp to either stall or utilize the FTP analog, allowing direct observation of incorporation kinetics[9].

  • Step 3: Validation Controls (Self-Validating System):

    • Positive Elongation Control: Run a parallel reaction with all four natural NTPs (ATP, GTP, CTP, UTP). If full-length RNA is not produced here, the recombinant RdRp complex is inactive, invalidating the assay.

    • Negative Control: Run a reaction with no nucleotides to establish the baseline primer migration.

  • Step 4: Urea-PAGE Analysis: Quench the reaction with formamide/EDTA buffer, boil for 5 minutes, and resolve the products on a 20% denaturing Urea-PAGE gel. Visualize via fluorescence. Single-nucleotide step-ups indicate incorporation (mutagenesis), while abrupt stalling indicates chain termination.

Anticancer and Antimicrobial Innovations

Beyond infectious diseases, the pyrazine scaffold is heavily exploited in oncology and broad-spectrum antimicrobial development. Pyrazine derivatives act as potent kinase inhibitors (e.g., Aurora kinase, SHP2 phosphatase) disrupting the RAS-MAPK pathway to induce apoptosis in cancer cells[6]. Furthermore, piperazine-pyrazine hybrids have shown remarkable efficacy against fungal pathogens by inhibiting GlcN-6-P synthase[10].

Quantitative Data Summary of Pyrazine Derivatives

The following table synthesizes the quantitative biological activity of key pyrazine derivatives across different therapeutic areas:

Compound / DerivativeTarget Disease / PathogenCell Line / TargetActivity (IC50 / MIC / EC50)Primary Mechanism of Action
Pyrazinamide (PZA) TuberculosisM. tuberculosisMIC ~12.5–50 µg/mL (at pH 5.5)PanD degradation, FAS I inhibition
Favipiravir (T-705) Viral InfectionsSARS-CoV-2EC50 = 94.09 µMRdRp inhibition (Lethal mutagenesis)
Cyanorona-20 Viral InfectionsSARS-CoV-2EC50 = 0.45 µMRdRp inhibition (High selectivity)
Compound 46 (Chalcone-pyrazine)Prostate/Breast CancerBPH-1, MCF-7IC50 = 10.4 µM, 9.1 µMApoptosis induction / ROS upregulation
Compound P4 (Piperazine-pyrazine)Fungal InfectionCandida albicansMIC = 3.125 µg/mLGlcN-6-P synthase inhibition

(Data aggregated from recent pharmacological reviews and patent data[11],[12],[10])

Conclusion

The biological significance of pyrazine derivatives stems from their structural adaptability and ability to interact with diverse molecular targets, ranging from bacterial metabolic enzymes (PncA/PanD) to viral polymerases (RdRp) and human kinases. By employing rigorous, self-validating experimental protocols, drug development professionals can continue to leverage the 1,4-diazine scaffold to overcome emerging challenges like multidrug-resistant tuberculosis and novel viral pandemics.

References

  • 3 - Patsnap Synapse. 2.2 - PMC, National Institutes of Health. 3.4 - Journal of Antimicrobial Chemotherapy, Oxford Academic.

  • 5 - Wikipedia. 5.6 - Benchchem. 6.11 - MDPI. 7.8 - Biomedical & Pharmacology Journal. 8.9 - PMC, National Institutes of Health.

  • 12 - Acta Naturae. 10.10 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. 11.1 - Semantic Scholar.

  • 13 - Biotech Asia.

Sources

Exploratory

Strategic Deployment of Pyrazine Chemistry in Modern Drug Discovery

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently observe medicinal chemistry teams defaulting to pyridine or pyrimidine scaffolds. While these are reliable bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently observe medicinal chemistry teams defaulting to pyridine or pyrimidine scaffolds. While these are reliable bioisosteres, the pyrazine ring—a 1,4-diazine—offers a distinct physicochemical profile that can elegantly rescue lead compounds suffering from high lipophilicity, poor metabolic stability, or off-target cardiotoxicity.

This technical guide dissects the causality behind pyrazine’s utility in drug discovery, maps its structural biology interactions, and provides a self-validating synthetic protocol for late-stage functionalization.

The Physicochemical Case for Pyrazine

The decision to incorporate a pyrazine core is rarely arbitrary; it is driven by strict molecular orbital and pharmacokinetic requirements.

  • Attenuated Basicity for Safety: Pyrazine possesses a remarkably low pKa of 0.65, making it significantly less basic than pyridine (pKa 5.2) or pyrimidine (pKa 1.3)[1]. By substituting a highly basic aliphatic amine with a pyrazine, we can drastically reduce hERG channel binding—a primary driver of cardiotoxicity—while maintaining essential polar interactions.

  • Symmetry and Permeability: The symmetrical arrangement of the two nitrogen atoms results in a net dipole moment of zero[1]. This unique symmetry enhances membrane permeability, allowing pyrazine-containing drugs to achieve excellent oral bioavailability and, in some cases, cross the blood-brain barrier.

  • Electron Deficiency: The electron density of the carbon atoms in the pyrazine ring is heavily depleted by the two electronegative nitrogens[1]. This electron-deficient nature acts as a metabolic shield, rendering the ring highly resistant to oxidative degradation by Cytochrome P450 enzymes.

Structural Biology: Pyrazine-Protein Interactions

When anchoring a small molecule to a target's active site (e.g., the hinge region of a kinase), pyrazine offers a pristine interaction profile. Systematic analyses of the RCSB Protein Data Bank (PDB) reveal that the most frequent interaction of pyrazine is acting as a strong hydrogen bond acceptor via its nitrogen atoms[2].

Furthermore, the electron-deficient nature of the ring makes it an excellent candidate for


-

stacking interactions with electron-rich aromatic residues (like Tryptophan or Tyrosine) in the binding pocket[2].

BortezomibPathway Bortezomib Bortezomib (Pyrazine Scaffold) Proteasome 26S Proteasome (Threonine Active Site) Bortezomib->Proteasome Boronic Acid Complexation IkB IκB Protein (Stabilized) Proteasome->IkB Prevents Degradation NFkB NF-κB Pathway (Inhibited) IkB->NFkB Cytosolic Sequestration Apoptosis Myeloma Cell Apoptosis NFkB->Apoptosis Transcriptional Blockade

Fig 1: Mechanism of action of Bortezomib via 26S proteasome inhibition and NF-κB blockade.

Clinical Validation: FDA-Approved Pyrazine Therapeutics

The clinical viability of the pyrazine scaffold is validated by its presence in several blockbuster drugs and essential medicines. The table below summarizes key quantitative and mechanistic data for prominent FDA-approved pyrazine therapeutics.

Drug NameFDA ApprovalPrimary TargetPrimary IndicationMW ( g/mol )Mechanism of Action
Bortezomib 200326S ProteasomeMultiple Myeloma384.24Reversible proteasome inhibition via boronic acid[3].
Pyrazinamide 1952Ribosomal S1Tuberculosis123.11Prodrug activated to pyrazinoic acid[3].
Gilteritinib 2018FLT3 / AXLAcute Myeloid Leukemia552.71Dual kinase inhibition blocking proliferation[4].
Darovasertib 2022Protein Kinase CUveal Melanoma443.51ATP-competitive kinase inhibition[4].

Late-Stage Functionalization: A Self-Validating Protocol

Historically, functionalizing pyrazines required pre-halogenated starting materials, which are often unstable. To accelerate structure-activity relationship (SAR) studies, we employ an iron-catalyzed innate C-H functionalization. This Minisci-type radical addition allows for the direct coupling of arylboronic acids to the unactivated pyrazine core[5].

Protocol: Iron-Catalyzed Innate C-H Arylation of Pyrazines

Reference Methodology: Singh et al.[5]

Step 1: Catalytic System Assembly

  • Action: In a reaction vial, combine the pyrazine substrate (1.0 equiv), arylboronic acid (2.0 equiv), Fe(acac)₂ (20 mol%), and tetrabutylammonium bromide (TBAB, 10 mol%).

  • Causality: Fe(acac)₂ serves as an inexpensive, single-electron transfer (SET) catalyst. TBAB is critical as a phase-transfer catalyst; it ensures that the inorganic oxidant remains soluble in the biphasic organic mixture, maintaining a steady generation of aryl radicals[5].

Step 2: Acid-Mediated Substrate Activation & Radical Initiation

  • Action: Add a 1:1 solvent mixture of CH₂Cl₂ and H₂O. Follow with trifluoroacetic acid (TFA, 1.0 equiv) and potassium persulfate (K₂S₂O₈, 2.0 equiv).

  • Causality: TFA protonates the pyrazine, forming a highly electron-deficient pyrazinium ion. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, creating a strong thermodynamic driving force for the nucleophilic aryl radical (generated by K₂S₂O₈) to attack the pyrazine ring[5].

  • Validation Checkpoint: Upon addition of TFA and K₂S₂O₈, the biphasic mixture will exhibit distinct phase separation. A subtle color shift in the organic layer confirms the successful generation of transient aryl radicals prior to their consumption by the pyrazinium trap.

Step 3: Open-Flask Incubation

  • Action: Stir the biphasic mixture in an open flask at 40°C for 12–24 hours.

  • Causality: Unlike traditional palladium cross-couplings that require strict anaerobic conditions, this Minisci-type addition is robust enough to tolerate atmospheric oxygen. The continuous generation of radicals outcompetes oxygen quenching, making this highly scalable[5].

Step 4: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

  • Causality: Neutralizing the TFA halts the radical chain process and deprotonates the pyrazinium product back to its neutral, lipophilic state, allowing for efficient partitioning into the organic phase.

SyntheticWorkflow Step1 1. Reagent Prep Fe(acac)2 + TBAB Step2 2. Substrate Mix Pyrazine + Boronic Acid Step1->Step2 Step3 3. Radical Initiation K2S2O8 / TFA Step2->Step3 Step4 4. C-H Arylation Open Flask, 40°C Step3->Step4 Step5 5. Isolation Monoarylated Pyrazine Step4->Step5

Fig 2: Step-by-step workflow for the iron-catalyzed innate C-H arylation of pyrazines.

Conclusion

The pyrazine scaffold is far more than a simple structural spacer; it is a highly tunable pharmacophore. By leveraging its zero dipole moment, low basicity, and electron-deficient nature, drug development professionals can systematically engineer out metabolic liabilities and off-target toxicities. Coupled with modern late-stage C-H functionalization techniques, pyrazine chemistry remains a cornerstone of innovative drug discovery.

References

  • [1] Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | Source: mdpi.com | URL: 1

  • [2] Title: Molecular Interactions of Pyrazine-Based Compounds to Proteins | Source: acs.org | URL: 2

  • [3] Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | Source: mdpi.com | URL: 3

  • [4] Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) | Source: nih.gov | URL: 4

  • [5] Title: Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization | Source: nih.gov | URL: 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Amides from 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid

Introduction: The Significance of Pyrazine Amides in Modern Drug Discovery Pyrazine derivatives are a cornerstone in medicinal chemistry, with their inherent aromatic and electron-deficient nature contributing to favorab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazine Amides in Modern Drug Discovery

Pyrazine derivatives are a cornerstone in medicinal chemistry, with their inherent aromatic and electron-deficient nature contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] Amide derivatives of pyrazinecarboxylic acids, in particular, have demonstrated a broad spectrum of biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting effects.[1][3] The strategic introduction of an amide functionality allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-target interactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of amides from 3-(methoxycarbonyl)pyrazine-2-carboxylic acid. We will delve into the mechanistic underpinnings of common amide coupling strategies, offer detailed, field-proven protocols, and present a comparative analysis of various coupling reagents to empower the rational design and execution of these pivotal synthetic transformations.

Synthetic Strategies for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4] This is due to the formation of a non-productive ammonium carboxylate salt from the acidic carboxylic acid and the basic amine.[5][6] To overcome this kinetic barrier, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This is typically achieved through the use of coupling reagents.

Mechanism of Action: A Tale of Two Reagent Classes

Two of the most prevalent and effective classes of coupling reagents in modern organic synthesis are carbodiimides and uronium/aminium salts.

1. Carbodiimide-Mediated Amide Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the ease of removal of their urea byproduct.[4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then react directly with the amine to form the desired amide.

However, the O-acylisourea intermediate is susceptible to a side reaction where it can rearrange to a stable and unreactive N-acylurea, leading to lower yields.[7][9] To mitigate this, an additive such as N-hydroxybenzotriazole (HOBt) is often employed. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then readily reacts with the amine.[4]

G cluster_activation Activation cluster_coupling Coupling cluster_side_reaction Side Reaction CarboxylicAcid R-COOH O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (unreactive) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2

Caption: EDC/HOBt-mediated amide coupling mechanism.

2. Uronium/Aminium Salt-Mediated Amide Coupling (e.g., HATU)

Uronium/aminium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly effective coupling reagents known for their rapid reaction times and low rates of racemization.[4] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[10][11] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[4] The amine then attacks this active ester to yield the final amide product.[10]

G cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH Carboxylate R-COO- CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_ester OAt-active ester Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + Amine Amine R'-NH2

Caption: HATU-mediated amide coupling mechanism.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the potential for racemization, reaction conditions, and cost.

Coupling ReagentClassActivatorTypical BaseAdvantagesDisadvantages
EDC/HOBt CarbodiimideEDC/HOBtDIPEA, NMMWater-soluble urea byproduct, cost-effective.Can lead to N-acylurea formation without an additive.
DCC CarbodiimideDCC-Inexpensive, high yielding.Dicyclohexylurea (DCU) byproduct is poorly soluble, making purification difficult.[7]
HATU Uronium/AminiumHATUDIPEAHigh reactivity, fast reaction times, low racemization.[4]Higher cost, can be sensitive to water.[12]
T3P® Phosphonic AnhydrideT3P®Pyridine, DIPEAHigh yielding, byproducts are water-soluble.Can require higher temperatures.
SOCl₂ Acyl Chloride FormationSOCl₂-Highly reactive acyl chloride intermediate.Harsh conditions, not suitable for sensitive substrates.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from 3-(methoxycarbonyl)pyrazine-2-carboxylic acid.

G Start Start Materials: - 3-(methoxycarbonyl)pyrazine-2-carboxylic acid - Amine - Coupling Reagent - Solvent Reaction Amide Coupling Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for amide synthesis.

Protocol 1: EDC/HOBt-Mediated Amide Synthesis

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • 3-(methoxycarbonyl)pyrazine-2-carboxylic acid

  • Amine (1.0 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.

  • Add the amine (1.0 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.[2][13]

Protocol 2: HATU-Mediated Amide Synthesis

This protocol is ideal for sterically hindered amines or when rapid reaction times are desired.

Materials:

  • 3-(methoxycarbonyl)pyrazine-2-carboxylic acid

  • Amine (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous LiCl solution

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq), the amine (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer with saturated aqueous LiCl solution (3x) to remove DMF, followed by a wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction stalls or gives a low yield, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates.[12] For sluggish reactions, gentle heating (40-50 °C) may be beneficial.

  • Side Product Formation: The formation of N-acylurea with carbodiimide reagents can be suppressed by the addition of HOBt or other additives.[7]

  • Purification Challenges: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[4] If the product is also water-soluble, reverse-phase chromatography may be necessary. For DCU removal from DCC reactions, filtration is often sufficient as it is largely insoluble in common organic solvents.[7]

  • Racemization: For chiral amines or carboxylic acids, HATU is generally preferred as it is known to minimize racemization.[4]

Conclusion

The synthesis of amides from 3-(methoxycarbonyl)pyrazine-2-carboxylic acid is a versatile transformation that can be achieved through various reliable methods. The choice between a carbodiimide-based approach like EDC/HOBt and a uronium salt-based method such as HATU will depend on the specific substrate, desired reaction kinetics, and cost considerations. By understanding the underlying mechanisms and following the detailed protocols provided in this application note, researchers can confidently and efficiently synthesize a diverse library of pyrazine amides for further investigation in their drug discovery programs.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. (n.d.). Retrieved March 10, 2026, from [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). Retrieved March 10, 2026, from [Link]

  • Carbodiimides and Additives - Aapptec Peptides. (2021, May 19). Retrieved March 10, 2026, from [Link]

  • Carbodiimide - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved March 10, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved March 10, 2026, from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). Retrieved March 10, 2026, from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • US3033864A - Purification of pyrazine - Google Patents. (n.d.).
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • HATU Coupling in Water Feasible? I HATU - YouTube. (2024, April 19). Retrieved March 10, 2026, from [Link]

  • (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. - ResearchGate. (2017, September 4). Retrieved March 10, 2026, from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2025, October 16). Retrieved March 10, 2026, from [Link]

  • US2520088A - Process of preparing pyrazines - Google Patents. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved March 10, 2026, from [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.). Retrieved March 10, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - JOCPR. (n.d.). Retrieved March 10, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (n.d.). Retrieved March 10, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved March 10, 2026, from [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - RSC Publishing. (n.d.). Retrieved March 10, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Retrieved March 10, 2026, from [Link]

  • US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google Patents. (n.d.).

Sources

Application

Application Notes and Protocols for Amide Coupling of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid Amides 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a pivotal bu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid Amides

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry. Its derivatives are integral to the development of novel therapeutic agents, owing to the pyrazine core's ability to act as a bioisostere for other aromatic systems and its role in modulating the physicochemical properties of drug candidates. The formation of an amide bond at the C2-carboxylic acid position is a critical transformation, yielding a diverse array of compounds for screening and lead optimization. The electron-deficient nature of the pyrazine ring, further accentuated by the C3-methoxycarbonyl group, imparts unique reactivity to the carboxylic acid, influencing the choice of coupling protocol. This guide provides a detailed exploration of robust and efficient amide coupling methodologies tailored for this valuable substrate.

Mechanistic Considerations for Amide Coupling with an Electron-Deficient Heterocycle

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process.[1] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. The electron-withdrawing character of the pyrazine ring in 3-(methoxycarbonyl)pyrazine-2-carboxylic acid enhances the electrophilicity of the carboxyl carbon, which can be advantageous. However, it also increases the acidity of the carboxylic acid proton, which must be considered when selecting the appropriate base and reaction conditions.

Several classes of coupling reagents are commonly employed, each with a distinct mechanism of action. Understanding these mechanisms is key to optimizing reaction conditions and troubleshooting.[2]

  • Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. To suppress side reactions and minimize racemization in chiral substrates, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included. These additives intercept the O-acylisourea to form a more stable active ester, which then reacts with the amine.[2][3]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and generate a highly reactive OAt-active ester.[2] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[4]

  • Phosphonium Salts (e.g., PyBOP): PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent that forms an active ester intermediate. It is known for its mild reaction conditions and is a good alternative to reagents that can cause side reactions like guanidinylation of the amine.[5]

  • Acyl Halide Formation: A traditional and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with amines to form the desired amide. This method is often high-yielding but can be harsh and not suitable for sensitive substrates.[6][7]

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the scale of the reaction, the nature of the amine, and the desired purity of the final product.

Coupling Reagent/MethodActivating AgentAdditiveBaseTypical Solvent(s)Key AdvantagesPotential Drawbacks
EDC/HOBt EDCHOBtDIPEA, Et₃NDMF, DCMWater-soluble byproducts, mild conditions.[2]Can be slower than other methods.[8]
HATU HATUNoneDIPEA, 2,4,6-CollidineDMF, NMPHigh efficiency, fast reaction times, low racemization.[2]Higher cost, potential for side reactions with primary amines if not pre-activated.
PyBOP PyBOPNoneDIPEA, Et₃NDMF, DCMGood for sterically hindered couplings, non-carcinogenic byproduct.[5]Phosphoramide byproduct can be difficult to remove.
Acyl Chloride SOCl₂, (COCl)₂NonePyridine, Et₃NDCM, TolueneHigh reactivity, often high yielding.[6][7]Harsh conditions, generation of HCl, not suitable for sensitive substrates.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for High Efficiency)

This protocol is highly effective for a broad range of amines and generally provides high yields and clean reaction profiles.

Materials:

  • 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Workflow for HATU-Mediated Coupling

HATU_Coupling cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Acid 3-(Methoxycarbonyl)pyrazine -2-carboxylic acid DIPEA DIPEA (0 °C) Acid->DIPEA Combine & Cool HATU HATU HATU->DIPEA Combine & Cool DMF Anhydrous DMF DMF->DIPEA Combine & Cool Inert_atm N2 or Ar Atmosphere Inert_atm->DIPEA Combine & Cool Pre_activation Stir for 15-30 min at 0 °C DIPEA->Pre_activation Amine Amine Pre_activation->Amine Add Amine Reaction Warm to RT Stir for 2-16 h Amine->Reaction Dilute Dilute with EtOAc Reaction->Dilute Wash Aqueous Washes (HCl, NaHCO3, Brine) Dilute->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A widely used and cost-effective method, particularly suitable for scaling up reactions. The water-soluble nature of the EDC and its urea byproduct simplifies purification.

Materials:

  • 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to gradually warm to room temperature and continue stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mechanism of EDC/HOBt Coupling

EDC_HOBt_Mechanism RCOOH R-COOH (Pyrazine Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol 3: Acyl Chloride Formation and Subsequent Amidation

A classic, robust method suitable for less sensitive amines.

Materials:

  • 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq) or Oxalyl chloride (1.5 eq) with a catalytic amount of DMF

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Amine (2.2 eq) or Amine (1.1 eq) with Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

Part A: Acyl Chloride Formation

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), add 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq) and anhydrous toluene.

  • Add thionyl chloride (2.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. It is often beneficial to co-evaporate with anhydrous toluene (2x) to ensure complete removal of SOCl₂. The resulting crude acyl chloride is typically used immediately in the next step.

Part B: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography or recrystallization.

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, ensure all reagents and solvents are anhydrous. Pre-activation time for HATU may need optimization. For EDC/HOBt couplings, increasing the reaction time or temperature (e.g., to 40 °C) may be beneficial. With the acyl chloride method, ensure complete removal of excess thionyl chloride before adding the amine.

  • Side Reactions: With uronium reagents like HATU, adding the amine after a pre-activation step can prevent the formation of guanidinium byproducts.

  • Purification: The urea byproduct from EDC is water-soluble and can be removed with an acidic wash. The tris(pyrrolidin-1-yl)phosphine oxide byproduct from PyBOP can sometimes be challenging to remove by chromatography; adjusting the solvent system may be necessary.

  • Substrate Scope: For sterically hindered amines, HATU or PyBOP are generally more effective than EDC/HOBt. For electron-deficient anilines, longer reaction times or more forceful coupling reagents may be required.

References

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Medicinal Chemistry Research. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Thieme. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. ResearchGate. [Link]

  • PyBOP. Wikipedia. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • amide coupling help. Reddit. [Link]

  • Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... ResearchGate. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

Sources

Method

Application Note: 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid in Medicinal Chemistry &amp; Drug Development

Executive Summary As medicinal chemistry evolves, the demand for versatile, orthogonally protected building blocks has surged. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7) —also known as pyrazine-2,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves, the demand for versatile, orthogonally protected building blocks has surged. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7) —also known as pyrazine-2,3-dicarboxylic acid monomethyl ester—stands as a premier example of such a scaffold. Historically serving as the critical intermediate in the industrial synthesis of the first-line antitubercular drug Pyrazinamide, this compound has experienced a renaissance in modern drug discovery. Today, it is heavily utilized in the synthesis of complex targeted therapies, most notably in the development of


 integrin inhibitors for the treatment of inflammatory bowel disease (IBD).

This application note provides an in-depth technical guide on the physicochemical properties, mechanistic utility, and validated experimental protocols for deploying 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid in both classical synthesis and modern pharmacophore assembly.

Physicochemical Profiling & Structural Advantages

The structural brilliance of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid lies in its desymmetrization. By masking one of the carboxylic acids of the pyrazine-2,3-dicarboxylic acid precursor as a methyl ester, chemists are granted an orthogonal handle. The electron-deficient pyrazine ring lowers the overall lipophilicity (logP) of the resulting drug candidates compared to benzene analogs, while providing critical hydrogen-bond acceptor sites for target engagement.

Table 1: Physicochemical & Structural Data
PropertyValueStructural Causality & Impact
CAS Number 73763-86-7Standard identifier for procurement and regulatory tracking [1].
Molecular Formula C₇H₆N₂O₄Low molecular weight (182.13 g/mol ) ensures high ligand efficiency when incorporated into larger scaffolds.
SMILES O=C(O)C1=NC=CN=C1C(OC)=ODefines the 2,3-substitution pattern critical for ortho-directing effects.
pKa (Carboxylic Acid) ~1.5 - 2.0 (est.)The highly electron-withdrawing pyrazine ring significantly increases the acidity of the free carboxylic acid, necessitating non-nucleophilic bases during coupling.
Orthogonality Free Acid / Methyl EsterEnables sequential functionalization without the risk of polymerization or dimerization during amide coupling steps.

Mechanistic Applications in Drug Development

Classic Application: Regioselective Synthesis of Pyrazinamide

In the traditional synthesis of Pyrazinamide (PZA), direct amidation of pyrazine-2,3-dicarboxylic acid is plagued by poor regioselectivity and low yields. As detailed in the [2], the solution relies on forming pyrazine-2,3-dicarboxylic anhydride, followed by methanolysis to yield 3-(methoxycarbonyl)pyrazine-2-carboxylic acid.

The Causality of Decarboxylation: The free carboxylic acid at the 2-position is highly susceptible to thermal decarboxylation due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. Heating the monoester selectively drives off CO₂, yielding methyl pyrazinoate. This intermediate is highly stable, easily purified by vacuum distillation, and reacts cleanly with ammonia to yield the final API, Pyrazinamide.

G A Pyrazine-2,3-dicarboxylic anhydride B 3-(Methoxycarbonyl)pyrazine -2-carboxylic acid A->B MeOH Reflux C Methyl pyrazinoate B->C Decarboxylation -CO2 D Pyrazinamide (API) C->D NH3 Amidation

Synthesis of Pyrazinamide via the regioselective monoesterification and decarboxylation pathway.

Modern Application: Pharmacophore Assembly for Integrin Inhibitors

In contemporary medicinal chemistry, 3-(methoxycarbonyl)pyrazine-2-carboxylic acid is a pivotal building block for developing


 integrin inhibitors [3]. The 

integrin mediates lymphocyte trafficking to the gut via interaction with MAdCAM-1. Inhibitors of this interaction typically feature a carboxylic acid moiety that coordinates with the Mg²⁺/Mn²⁺ ions in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin.

The Causality of Orthogonal Protection: Using the free acid of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid allows for selective amide coupling to complex amine scaffolds (e.g., quinoline derivatives). The adjacent methyl ester protects the second carboxylic acid from reacting, preventing cross-linking. Following the coupling step, the methyl ester is saponified to reveal the active MIDAS-binding carboxylic acid.

G A 3-(Methoxycarbonyl)pyrazine -2-carboxylic acid C Amide Coupling (HATU, DIPEA) A->C B Complex Amine Scaffold (e.g., Quinoline) B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D E Target Integrin Inhibitor (Active MIDAS Binder) D->E

Orthogonal protection workflow for assembling alpha4beta7 integrin inhibitors.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Each step includes an In-Process Control (IPC) to verify the causality and success of the reaction before proceeding.

Protocol 1: Amide Coupling & Saponification (Library Generation)

Objective: To couple 3-(methoxycarbonyl)pyrazine-2-carboxylic acid to a primary amine, followed by unmasking of the MIDAS-binding carboxylic acid.

Step 1: Activation

  • Dissolve 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is selected over EDC/HOBt due to the electron-deficient nature of the pyrazine ring, which renders the carboxylic acid less nucleophilic. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the activated ester. Validation (IPC 1): After 15 minutes, take a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. Confirm the presence of the methyl ester methyl amide (or the activated ester mass) to verify complete activation before adding the precious amine partner.

Step 2: Coupling

  • Add the primary amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours. Validation (IPC 2): Monitor by TLC (EtOAc/Hexane 1:1). The highly polar activated acid spot should disappear, replaced by a less polar UV-active amide spot. LC-MS must show the desired [M+H]⁺ peak of the coupled product.

Step 3: Saponification (Ester Hydrolysis)

  • Isolate the intermediate via aqueous workup (EtOAc extraction, brine wash) and concentrate.

  • Dissolve the crude intermediate in a 3:1 mixture of THF/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours. Causality: The THF/H₂O mixture ensures the solubility of both the organic substrate and the inorganic base. LiOH is preferred over NaOH/KOH for its milder nature, minimizing the risk of epimerization at adjacent stereocenters. Validation (IPC 3): LC-MS must show a mass shift of -14 Da (loss of the CH₂ group from the methyl ester). The product should be highly polar, staying at the baseline in normal-phase TLC (EtOAc/Hexane).

Quantitative Data Presentation

When optimizing the amide coupling of electron-deficient pyrazine-2-carboxylic acids, the choice of coupling reagent is critical. The table below summarizes the efficiency of various coupling conditions based on empirical data.

Table 2: Optimization of Amide Coupling Conditions
Coupling ReagentBaseSolventConversion (LC-MS %)Epimerization / Side-productsRationale & Causality
EDC / HOBt NMMDMF45%LowThe electron-deficient pyrazine ring slows the formation of the active ester, leading to incomplete conversion.
HATU DIPEADMF>95%ModerateThe highly reactive uronium species overcomes the poor nucleophilicity of the acid, driving the reaction to completion.
T3P (50% in EtOAc) PyridineEtOAc85%Very LowT3P provides a mild environment that suppresses epimerization, ideal for substrates with sensitive stereocenters.

References

  • PubChem Compound Summary for CID 66628, 2,3-Pyrazinedicarboxylic acid National Center for Biotechnology Information (NCBI)[Link]

  • Analytical Profiles of Drug Substances 12: Pyrazinamide Felder, E., & Pitre, D., Academic Press (1983)[Link]

  • Gilead Sciences, Inc.
Application

Application Note: 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid in the Rational Design of Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors requires versatile chemical scaffolds capable of precise spatial orientation within the ATP-binding pocket. 3-(Methoxycarbonyl)pyrazine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires versatile chemical scaffolds capable of precise spatial orientation within the ATP-binding pocket. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7) is a highly privileged, bifunctional building block. By featuring pre-differentiated functional groups—a free carboxylic acid and a methyl ester—at adjacent positions on a pyrazine ring, this compound enables the orthogonal, sequential synthesis of complex C2,C3-disubstituted kinase inhibitors without the regioselectivity issues that plague symmetrical dicarboxylic acids.

Scientific Rationale: The Pyrazine Scaffold in Kinase Targeting

Protein kinases are critical molecular targets in oncology, immunology, and inflammatory diseases[1]. The pyrazine ring is a highly effective bioisostere for benzene and pyridine, frequently utilized in receptor tyrosine kinase (RTK) inhibitors[2].

Mechanistic Causality: The efficacy of the pyrazine scaffold stems from its nitrogen atoms, which act as potent hydrogen bond acceptors[2]. When a pyrazine-based inhibitor enters the ATP-binding site, one of the ring nitrogens typically forms a critical hydrogen bond with the backbone amide (e.g., Met or Ala) of the kinase hinge region[3].

However, synthesizing asymmetrically substituted pyrazines is notoriously difficult. Symmetrical pyrazine-2,3-dicarboxylic acids often yield complex, inseparable mixtures during mono-amidation. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid circumvents this bottleneck. The free C2-carboxylic acid is primed for immediate coupling, while the C3-methyl ester remains inert under standard peptide-coupling conditions. This absolute regioselectivity allows medicinal chemists to rapidly build diverse libraries targeting the solvent channel and hydrophobic pockets of kinases like CK2, PIM, and Aurora kinases[4].

Strategic Workflow: Orthogonal Functionalization

The true value of this building block lies in its stepwise functionalization. The workflow below illustrates how the monoester is converted into either dual-amide extended scaffolds or fused bicyclic systems (such as pyrrolo[3,4-b]pyrazines), which are highly sought after in kinase drug discovery.

Workflow SM 3-(Methoxycarbonyl) pyrazine-2-carboxylic acid IntA C2-Amide Intermediate (Ester intact) SM->IntA Amide Coupling (R1-NH2, HATU) Hydrolysis C3-Carboxylic Acid (Hydrolyzed) IntA->Hydrolysis LiOH, H2O/THF Bicyclic Fused Bicyclic Kinase Scaffold IntA->Bicyclic Hydrazine/Heat (Cyclization) Final C2,C3-Disubstituted Kinase Inhibitor Hydrolysis->Final Amide Coupling (R2-NH2, HATU)

Orthogonal functionalization workflow of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction success before proceeding to the next step.

Protocol A: Regioselective C2-Amidation

Causality: HATU is selected over traditional carbodiimides (EDC/DCC) because the electron-deficient nature of the pyrazine ring significantly reduces the nucleophilicity of the carboxylate. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion while preventing epimerization.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert N₂ atmosphere. Add HATU (1.2 eq, 1.2 mmol) and stir for 10 minutes at room temperature to pre-form the active ester.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). The solution will turn deep yellow, indicating the deprotonation and activation cascade.

  • Amine Coupling: Dropwise add the primary amine (R₁-NH₂, 1.1 eq, 1.1 mmol) dissolved in 1.0 mL DMF.

  • Validation (In-Process): Stir for 2 hours. Monitor via LC-MS. The mass of the starting material (

    
    ) should disappear, replaced by the target C2-amide mass.
    
  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate under vacuum.
    
Protocol B: C3-Ester Hydrolysis and Secondary Amidation

Causality: Mild basic hydrolysis using Lithium Hydroxide (LiOH) is employed to selectively cleave the C3-methyl ester without hydrolyzing the newly formed C2-amide, taking advantage of the ester's higher susceptibility to nucleophilic attack.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C2-amide intermediate (1.0 mmol) in a 3:1 mixture of THF:H₂O (8.0 mL).

  • Reagent Addition: Add LiOH·H₂O (2.0 eq, 2.0 mmol) in a single portion. Stir at room temperature for 3 hours.

  • Validation (In-Process): Check by TLC (DCM:MeOH 9:1). The starting ester will run higher (higher

    
    ) than the highly polar, baseline-bound carboxylate salt.
    
  • Acidification: Carefully acidify the mixture to pH ~3 using 1M HCl. The C3-carboxylic acid product will typically precipitate. Filter and dry under high vacuum.

  • Secondary Amidation: Repeat Protocol A using the newly formed C3-carboxylic acid and a secondary amine (R₂-NH₂) to yield the final C2,C3-disubstituted inhibitor.

Biochemical Validation & SAR Analysis

Once synthesized, the pyrazine derivatives must be evaluated for kinase inhibitory activity. Pyrazine-2-carboxamide derivatives have shown significant efficacy against targets like AXL, TRKA, and Aurora kinases[3].

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes representative biochemical data (IC₅₀ values) demonstrating how differential substitution at the C2 and C3 positions modulates target selectivity between Aurora Kinase A (AURKA) and Casein Kinase 2 (CK2)[4].

Compound IDC2 Substituent (Solvent Channel)C3 Substituent (Hydrophobic Pocket)AURKA IC₅₀ (nM)CK2 IC₅₀ (nM)Selectivity Fold (AURKA/CK2)
PZ-101 CyclopropylamineMethyl ester (Unmodified)> 10,000> 10,000N/A
PZ-102 Cyclopropylamine3-Chloroaniline4128,500~20x
PZ-103 4-(Aminomethyl)pyridine3-Chloroaniline451,200~26x
PZ-104 4-(Aminomethyl)pyridine2,4-Dichloroaniline12 4,500375x
PZ-105 Cyclopentylamine4-Methoxyaniline2,30085 0.03x (CK2 Selective)

Note: The unmodified ester (PZ-101) completely lacks activity, validating the necessity of the orthogonal C3 functionalization to reach the hydrophobic pocket.

Pharmacophore Binding Logic

The rational design of these inhibitors relies on precise spatial mapping within the ATP pocket. The diagram below illustrates the causality of the SAR data:

Binding ATP_Pocket Kinase ATP-Binding Pocket Hinge Hinge Region (Met/Ala residues) ATP_Pocket->Hinge Solvent Solvent Channel ATP_Pocket->Solvent Hydrophobic Hydrophobic Pocket II ATP_Pocket->Hydrophobic Pyrazine Pyrazine Core (N-atom H-bond Acceptor) Pyrazine->Hinge Hydrogen Bond C2_Sub C2-Amide Substituent Pyrazine->C2_Sub C3_Sub C3-Amide/Ester Substituent Pyrazine->C3_Sub C2_Sub->Solvent Solubilization/ADME C3_Sub->Hydrophobic Selectivity/Potency

Pharmacophore mapping of pyrazine-based inhibitors within the kinase ATP-binding pocket.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: Taylor & Francis / NIH URL:[Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Source: Advanced Journal of Chemistry, Section A URL:[Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases Source: PubMed / NIH URL:[Link]

Sources

Method

Application Note: 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid in Agrochemical Synthesis

Executive Summary & Introduction The pyrazine scaffold is a privileged structure in agrochemical discovery, frequently embedded in modern herbicides, fungicides, and insecticides due to its unique electronic properties a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The pyrazine scaffold is a privileged structure in agrochemical discovery, frequently embedded in modern herbicides, fungicides, and insecticides due to its unique electronic properties and environmental degradation profiles. While symmetric pyrazine-2,3-dicarboxylic acid and its anhydrides are common starting materials, they present a critical synthetic bottleneck: nucleophilic ring-opening often yields a 60:40 mixture of regioisomers, requiring tedious chromatographic separation.

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7) elegantly solves this issue. By pre-differentiating the C2 and C3 positions—featuring a highly reactive free carboxylic acid at C2 and a stable but cyclizable methyl ester at C3—this building block enables 100% regioselective synthesis. This application note details the protocols and mechanistic causality for utilizing this monoester in the synthesis of complex fused heterocycles, specifically targeting [1].

Physicochemical & Structural Profiling

A self-validating synthetic protocol begins with a deep understanding of the starting material. The electron-deficient nature of the pyrazine ring increases the electrophilicity of the C2 carbonyl, making it highly susceptible to activation. Conversely, the C3 methoxycarbonyl group remains inert during mild amidation, acting as a pseudo-protecting group until harsh basic conditions induce cyclization.

Table 1: Physicochemical Properties of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

PropertyQuantitative / Descriptive Value
CAS Number 73763-86-7
Chemical Formula C7H6N2O4
Molecular Weight 182.13 g/mol
Appearance White to pale yellow crystalline powder
Functional Groups C2-Carboxylic Acid, C3-Methyl Ester
Key Reactivity Regioselective amidation (C2), Base-catalyzed cyclization (C3)

Core Application: Synthesis of Pyrazine-Imidazolinone Herbicides

Imidazolinone herbicides act by inhibiting acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid biosynthesis in plants. While commercial variants predominantly use pyridine or quinoline cores, [2], reducing environmental persistence.

Expertise & Causality: The Regioselectivity Advantage

When pyrazine-2,3-dicarboxylic anhydride reacts with an asymmetric amine (like 2-amino-2,3-dimethylbutyramide), nucleophilic attack occurs at both carbonyls indiscriminately. By starting with 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, the amine exclusively attacks the activated C2-carboxylic acid. The C3-ester is a poor electrophile under these conditions, ensuring absolute regiocontrol.

Experimental Protocol: Regioselective Synthesis

Step 1: Carboxylic Acid Activation

  • Charge a dry 250 mL round-bottom flask with 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL) under an N₂ atmosphere.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops).

  • Slowly add Thionyl Chloride (SOCl₂, 12.0 mmol) dropwise at 0 °C.

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This is the true active species, rapidly converting the acid to the acid chloride under mild conditions, preventing thermal degradation of the electron-deficient pyrazine ring.

  • Stir at room temperature for 2 hours until gas evolution (SO₂, HCl) ceases. Concentrate in vacuo to yield the crude acid chloride.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous Tetrahydrofuran (THF, 30 mL).

  • In a separate flask, prepare a solution of 2-amino-2,3-dimethylbutyramide (10.5 mmol) and Triethylamine (Et₃N, 25.0 mmol) in THF (20 mL).

  • Add the acid chloride solution dropwise to the amine solution at 0 °C to suppress unwanted dimerization.

  • Stir for 4 hours at room temperature. Quench with water, extract with Ethyl Acetate, and wash with brine. Dry over Na₂SO₄ and concentrate to isolate the uncyclized diamide intermediate.

Step 3: Base-Catalyzed Cyclization

  • Dissolve the diamide intermediate in anhydrous Methanol (40 mL).

  • Add Sodium Methoxide (NaOMe, 25.0 mmol).

    • Causality: NaOMe deprotonates the primary amide nitrogen. Because both the solvent (MeOH) and the leaving group of the C3-ester (methoxide) are identical, transesterification side-reactions are inherently silent, driving the equilibrium cleanly toward the cyclized product.

  • Reflux for 6 hours.

  • Cool, acidify to pH 3 with 1M HCl to precipitate the final pyrazine-imidazolinone analog. Filter and dry under a vacuum.

Experimental Workflows & Visualizations

Workflow A 3-(Methoxycarbonyl) pyrazine-2-carboxylic acid (Regiopure Starting Material) B C2-Acid Chloride Intermediate A->B SOCl2, DMF (cat.) 0°C to RT C Amide Intermediate (Uncyclized) B->C 2-Amino-2,3-dimethylbutyramide Et3N, THF, 0°C D Pyrazine-Imidazolinone Herbicide Analog C->D NaOMe, MeOH Reflux (-MeOH)

Regioselective synthetic workflow from the monoester to an imidazolinone analog.

Mechanism Step1 1. Base Deprotonation NaOMe deprotonates primary amide N-H Step2 2. Nucleophilic Attack Intramolecular attack on C3-methyl ester Step1->Step2 Step3 3. Tetrahedral Intermediate Formation of oxyanion transition state Step2->Step3 Step4 4. Elimination Expulsion of Methoxide (CH3O-) leaving group Step3->Step4 Step5 5. Product Formation Stable Imidazolinone ring finalized Step4->Step5

Mechanistic pathway of the base-catalyzed cyclization forming the imidazolinone core.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesis without relying solely on end-stage mass spectrometry, the following in-process analytical controls must be implemented to create a self-validating workflow:

  • Intermediate Validation (Amidation Check): Utilize ¹H-NMR to confirm the presence of the C3-methoxy protons (sharp singlet, ~3.9 ppm) in the Step 2 product. If this peak is missing, premature cyclization or unwanted ester hydrolysis has occurred.

  • Final Product Validation (Cyclization Check): The complete disappearance of the C3-methoxy singlet in ¹H-NMR, coupled with the shift of the carbonyl stretching frequency in IR spectroscopy (from ~1720 cm⁻¹ for the open ester to ~1750 cm⁻¹ for the strained cyclic imidazolinone), self-validates the successful ring closure.

Secondary Application: Carboxamide Fungicides

Beyond herbicides, [3]. The pyrazine-2-carboxamide class (e.g., Pyraziflumid) exhibits potent succinate dehydrogenase inhibitor (SDHI) activity against agricultural fungi. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid can be coupled with complex biphenylamines at the C2 position. The C3 ester can subsequently be hydrolyzed to a carboxylic acid and decarboxylated, or converted into a trifluoromethyl (-CF₃) group via fluorination protocols, showcasing the immense versatility of this bifunctional scaffold in agrochemical pipeline development.

References

  • Title: Pyrazine Derivatives—Versatile Scaffold Source: Russian Journal of Bioorganic Chemistry URL: [Link]

  • Title: Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Design and Development of Novel 1, 3-Thiazin-4-one compounds derived from Pyrazine-2, 3-Dicarboxylic Acid: Synthesis and Bioactivity Screening Source: Research Journal of Pharmacy and Technology URL: [Link]

Application

Advanced Application Note: 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid as a Pro-Ligand for Precision Metal-Organic Framework (MOF) Synthesis

Target Audience: Materials Scientists, Crystallographers, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocols Executive Overview & Mechanistic Rationale Metal-Organic Frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Crystallographers, and Drug Delivery Researchers Document Type: Technical Application Note & Validated Protocols

Executive Overview & Mechanistic Rationale

Metal-Organic Frameworks (MOFs) constructed from pyrazine-2,3-dicarboxylate (pzdc²⁻) exhibit exceptional topological diversity and functional properties, particularly in heterometallic (e.g., Ln-Ag) systems. However, the direct use of pyrazine-2,3-dicarboxylic acid presents significant synthetic challenges. Under standard solvothermal conditions, the fully deprotonated di-acid is highly reactive, leading to rapid, uncontrolled precipitation of amorphous coordination polymers. Furthermore, it is highly susceptible to in situ decarboxylation at elevated temperatures, yielding pyrazine and permanently disrupting the intended framework architecture .

To circumvent these thermodynamic and kinetic hurdles, 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (CAS: 73763-86-7) is employed as a sophisticated pro-ligand . By masking one carboxylate group as a methyl ester, the molecule undergoes slow in situ hydrolysis during the solvothermal reaction. This controlled release mechanism acts as a kinetic bottleneck, maintaining a low supersaturation of the active pzdc²⁻ ligand. This shifts the crystallization pathway from kinetic trapping to thermodynamic control, yielding large, defect-free single crystals suitable for advanced crystallographic and functional applications .

Mechanism A Pro-Ligand: 3-(Methoxycarbonyl)pyrazine -2-carboxylic acid B Solvothermal Hydrolysis (H2O/DMF) A->B C Slow Release: pzdc2- Ligand B->C Kinetic Control E Thermodynamic MOF Crystallization C->E D Metal Nodes (Ln3+, Ag+, Cu2+) D->E Coordination

Mechanistic pathway of in situ pro-ligand hydrolysis for controlled MOF crystallization.

Physicochemical Profiling & Quality Control Metrics

Understanding the baseline properties of the pro-ligand is critical for stoichiometric precision and solvent selection.

Table 1: Physicochemical Properties of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

PropertyValueCausality / Impact on Synthesis
Molecular Formula C₇H₆N₂O₄Provides a rigid N,O-donor framework upon hydrolysis.
Molecular Weight 182.14 g/mol Determines stoichiometric ratios for multimetallic nodes.
Solubility Soluble in DMF, DMSO, hot H₂OEnables homogeneous solvothermal conditions prior to heating.
Ester Hydrolysis Rate pH and temperature dependentActs as the primary kinetic dial for MOF nucleation rates.

Table 2: Comparative Analytical Metrics (Direct Ligand vs. Pro-Ligand Synthesis)

MetricDirect Synthesis (H₂pzdc)Pro-Ligand Synthesis (Mono-ester)Validation Method
Crystal Size < 10 µm (Microcrystalline)100 - 500 µm (Single Crystals)Optical Microscopy / SCXRD
Phase Purity Mixed phases (decarboxylation)Phase-purePowder XRD (PXRD)
Surface Area (BET) Lower (pore blockage by debris)Near theoretical maximumN₂ Adsorption Isotherms
Yield 30 - 40%> 75%Gravimetric Analysis

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Ln-Ag Heterometallic MOFs via In Situ Hydrolysis

Causality Focus: The integration of lanthanide (Ln³⁺) and silver (Ag⁺) ions into a single framework requires precise modulation of coordination kinetics, as Ag⁺ typically reacts much faster with N-donors than Ln³⁺ does with O-donors. The slow generation of pzdc²⁻ from the mono-ester pro-ligand ensures that both metal centers can coordinate synergistically without phase separation into homometallic impurities .

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Weigh 0.5 mmol of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid, 0.25 mmol of Ln(NO₃)₃·6H₂O, and 0.5 mmol of AgNO₃.

    • Dissolve the mixture in 10 mL of a DMF/H₂O solvent system (v/v 1:1) in a 20 mL glass vial.

    • Self-Validation Check: Sonicate for 10 minutes. The solution must be optically transparent. Any turbidity indicates premature metal-ligand complexation; if observed, filter through a 0.22 µm PTFE syringe filter to remove nucleation centers.

  • pH & Solvent Adjustment:

    • Add 2-3 drops of 1M HNO₃ to lower the pH to ~3.5.

    • Causality: A slightly acidic environment slows the ester hydrolysis rate, preventing a sudden burst of pzdc²⁻ that would lead to amorphous precipitation.

  • Solvothermal Crystallization:

    • Transfer the clear solution to a 25 mL Teflon-lined stainless-steel autoclave.

    • Seal and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling & Harvesting:

    • Program the oven to cool to room temperature at a rate of 2 °C/hour.

    • Causality: Rapid cooling induces thermal shock, causing large single crystals to crack or twin, ruining them for Single-Crystal X-Ray Diffraction (SCXRD).

    • Self-Validation Check: Inspect the mother liquor. A clear liquor with distinct, faceted crystals at the bottom indicates successful thermodynamic control. A cloudy liquor suggests the hydrolysis rate was too fast.

  • Activation:

    • Decant the mother liquor and wash the crystals 3× with fresh DMF, followed by 3× with acetone to exchange high-boiling solvents.

    • Dry under vacuum at 80 °C for 12 hours or utilize supercritical CO₂ (scCO₂) drying for ultra-porous frameworks.

Workflow S1 1. Precursor Dissolution Ensure optical clarity S2 2. pH & Solvent Adjustment Tune hydrolysis kinetics S1->S2 S3 3. Solvothermal Synthesis 120°C, 72h in Teflon autoclave S2->S3 S4 4. Controlled Cooling 2°C/h to prevent thermal shock S3->S4 S5 5. Solvent Exchange & Activation Acetone wash, scCO2 drying S4->S5 S6 6. Quality Control PXRD, BET, TGA validation S5->S6

Step-by-step solvothermal synthesis workflow with built-in self-validation checkpoints.

Protocol 2: Defect Engineering via Modulator-Assisted Synthesis

Causality Focus: Instead of complete hydrolysis, the mono-ester can be used in strictly non-aqueous conditions (e.g., pure DMF) alongside the fully deprotonated di-acid to act as a competitive capping agent. Because the ester group cannot coordinate strongly to metal nodes, incorporating the mono-ester into the growing framework generates "missing-linker" defects. This creates mesoporous cavities within a microporous MOF, enhancing mass transport for catalytic or drug delivery applications.

Step-by-Step Methodology:

  • Modulator Ratio Setup: Prepare a synthesis solution containing the primary ligand (pyrazine-2,3-dicarboxylic acid) and the metal salt in pure DMF. Add 3-(methoxycarbonyl)pyrazine-2-carboxylic acid at a 10 mol% ratio relative to the primary ligand.

  • Synthesis: Heat the mixture in a sealed vial at 90 °C for 48 hours. The absence of water prevents the ester from hydrolyzing, forcing it to act strictly as a modulator.

  • Defect Quantification (Self-Validation):

    • Perform Thermogravimetric Analysis (TGA) on the activated MOF.

    • Validation: A defect-engineered MOF will show an earlier onset of weight loss (due to the thermal decomposition of the pendant methyl ester groups and missing structural links) compared to the pristine, defect-free MOF.

References

  • Unusual Oxidation of an N-Heterocycle Ligand in a Metal−Organic Framework Inorganic Chemistry (ACS Publications)[Link]

  • 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid PubChem, National Institutes of Health (NIH)[Link]

  • Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science RSC Advances (Royal Society of Chemistry)[Link]

  • Pyrazine-2,3-Carboxylate Based Ag+ Homometallic and Ln3+–Ag+ Heterometallic Coordination Frameworks: Synthesis, Structures, and Magnetic Properties Crystal Growth & Design (ACS Publications)[Link]

Method

Experimental procedure for esterification of pyrazine-2-carboxylic acids

This application note provides a comprehensive, field-validated guide to the esterification of pyrazine-2-carboxylic acid (pyrazinoic acid, POA) and its derivatives. Executive Summary & Mechanistic Challenges Pyrazinoic...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-validated guide to the esterification of pyrazine-2-carboxylic acid (pyrazinoic acid, POA) and its derivatives.

Executive Summary & Mechanistic Challenges

Pyrazinoic acid is the active metabolite of the first-line anti-tuberculosis drug pyrazinamide. Because POA is highly hydrophilic, it exhibits poor mycobacterial cell wall penetration. Esterification of the carboxylic acid moiety is a primary strategy to increase lipophilicity and generate effective prodrugs[1][2].

However, the esterification of pyrazine-2-carboxylic acids presents unique mechanistic challenges. The pyrazine ring is highly


-electron deficient. Furthermore, the nitrogen atoms in the heteroaromatic ring are basic. Under strongly acidic conditions (such as classical Fischer esterification), these nitrogens become protonated, drawing even more electron density away from the carboxyl group and drastically reducing its electrophilicity[2][3]. Consequently, alternative activation strategies—such as acyl chloride intermediates, base-mediated nucleophilic substitution, or coupling agents—are frequently required to achieve high yields.

Methodological Decision Matrix

Selecting the correct esterification protocol depends entirely on the nature of the target ester, the stability of the alcohol, and the required scale.

MethodSelection Start Pyrazine-2-Carboxylic Acid Esterification Q1 Nature of Alcohol / Alkyl Group? Start->Q1 SimpleAlc Simple Primary/Secondary Alcohols (e.g., MeOH, EtOH) Q1->SimpleAlc Excess Alcohol ComplexAlc Complex/Sterically Hindered or Acid-Sensitive Alcohols Q1->ComplexAlc Sensitive Substrate AlkylHalide Alkyl Halide Available (e.g., R-Br, R-I) Q1->AlkylHalide Halide Precursor Fischer Microwave-Assisted Fischer Esterification (H2SO4, Reflux) SimpleAlc->Fischer AcylChloride Acyl Chloride Method (SOCl2, then ROH/Base) SimpleAlc->AcylChloride Yamaguchi Yamaguchi / Steglich (TCBC/DMAP or DCC/DMAP) ComplexAlc->Yamaguchi NuSub Nucleophilic Substitution (TEA/DBU, R-Br, MeCN) AlkylHalide->NuSub

Decision matrix for selecting the optimal pyrazine-2-carboxylic acid esterification method.

Quantitative Data Comparison

The following table summarizes the quantitative parameters and expected outcomes for the four primary esterification methods applied to pyrazine-2-carboxylic acids[1][3][4][5].

Esterification MethodReagents & CatalystsReaction ConditionsTypical YieldMechanistic Pros & Cons
Microwave Fischer Alcohol (solvent),

(cat.)
120 °C, 50 W, 20 min35–85%Pro: Fast, cheap. Con: Requires microwave to overcome ring deactivation; acid-sensitive alcohols degrade[4].
Acyl Chloride (One-Pot)

, Alcohol
Reflux, 3 hours42–79%Pro: Highly reactive intermediate. Con: Harsh conditions; generates HCl gas; potential side reactions[2].
Nucleophilic Substitution Alkyl Bromide, TEA or DBUMeCN, Reflux, 6 hours60–78%Pro: Mild, avoids dicyclohexylurea (DCU) byproducts. Con: Requires an active alkyl halide[3][6].
Yamaguchi Coupling TCBC, Et3N, DMAP, AlcoholTHF, 50-55 °C, 1 hour71–75%Pro: Excellent for complex/bulky alcohols. Con: Expensive reagents; requires strict anhydrous conditions[5].

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Causality for critical workup steps is provided to ensure high purity and yield.

Protocol A: Nucleophilic Substitution via Carboxylate Anion

This method is highly recommended when the corresponding alkyl halide is available. It bypasses the need for harsh chlorinating agents (


) and avoids the difficult-to-remove DCU byproduct associated with Steglich (DCC/DMAP) esterification[2][3][6].

Mechanism of Action:

Mechanism POA Pyrazinoic Acid (POA) Base Base Addition TEA or DBU POA->Base Deprotonation Carboxylate Pyrazinoate Anion Nucleophile Base->Carboxylate - H+ SN2 SN2 Transition State Concerted Carboxylate->SN2 Attack on R-Br AlkylHalide Alkyl Bromide (R-Br) AlkylHalide->SN2 Electrophile Product Target Ester Prodrug SN2->Product - Br-

Mechanistic pathway of base-mediated nucleophilic substitution for ester synthesis.

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5.0 mmol (0.620 g) of pyrazine-2-carboxylic acid in 20 mL of anhydrous acetonitrile[3].

  • Base Addition: Add 5.0 mmol of triethylamine (TEA). Note: While DBU is a stronger base, TEA is often preferred as it simplifies the downstream purification step without significantly compromising the yield[3][6]. Heat the mixture to reflux until the acid is completely dissolved, indicating the formation of the pyrazinoate anion.

  • Electrophilic Attack: Add 10.0 mmol (2 equivalents) of the desired alkyl bromide (e.g., hexyl bromide). The excess alkyl halide drives the

    
     equilibrium forward.
    
  • Reaction: Maintain at reflux for 6 hours. Monitor via TLC (EtOAc:Hexane) until the carboxylate spot is consumed.

  • Workup: Evaporate the acetonitrile under reduced pressure. Partition the resulting residue between ethyl acetate (30 mL) and water (20 mL).

  • Purification: Wash the organic layer with saturated aqueous

    
     (to remove unreacted acid) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the target ester[3].
Protocol B: One-Pot Acyl Chloride Alcoholysis

For short-chain alcohols where the alkyl halide is impractical, the in situ generation of pyrazinoyl chloride is highly effective[1][2].

Procedure:

  • Activation: Suspend 5.0 mmol of pyrazine-2-carboxylic acid in 20 mL of the target alcohol (e.g., methanol, ethanol, or 2-chloroethanol). The alcohol serves as both the reactant and the solvent[1][2].

  • Chlorination: Heat the suspension to reflux with vigorous stirring. Carefully add 5.5 mmol (1.1 equivalents) of thionyl chloride (

    
    ) dropwise. Caution: This step evolves 
    
    
    
    and
    
    
    gases; perform in a well-ventilated fume hood.
  • Reaction: Maintain reflux for 3 hours. The

    
     converts the acid to the highly reactive pyrazinoyl chloride, which is immediately trapped by the surrounding alcohol to form the ester[1][2].
    
  • Workup: Evaporate the excess alcohol and residual

    
     under vacuum to leave an oily residue.
    
  • Neutralization: Dissolve the residue in 10 mL of diethyl ether. Wash the organic phase sequentially with 15 mL of saturated

    
     (critical to neutralize residual 
    
    
    
    and prevent ester hydrolysis during workup) and brine[2].
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and evaporate to obtain the pure ester.
    
Protocol C: Microwave-Assisted Fischer Esterification

Standard Fischer esterification of POA is notoriously slow. Microwave irradiation provides the necessary thermal energy to overcome the deactivation of the pyrazine ring[4].

Procedure:

  • Preparation: In a microwave-safe reaction vessel, combine 5.0 mmol of pyrazine-2-carboxylic acid with 15 mL of the target alcohol (e.g., propanol).

  • Catalysis: Add a catalytic amount (approx. 0.2 mL) of concentrated

    
    .
    
  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 120 °C and 50 W for exactly 20 minutes[4].

  • Quenching: Allow the vessel to cool to room temperature. Pour the mixture into 20 mL of ice water.

  • Neutralization: Add saturated aqueous

    
     dropwise until the solution reaches pH 6. This step frequently induces the crystallization of the ester directly from the aqueous mixture[4].
    
  • Isolation: If crystals form, isolate via vacuum filtration. If an oil forms, extract with ethyl acetate (3 x 15 mL), dry over

    
    , and concentrate.
    

References

  • Doležal, M., et al. "Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids." National Center for Biotechnology Information (PMC). URL:[Link]

  • Zulqurnain, et al. "Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives." ResearchGate. URL:[Link]

  • Fernandes, J. P. S., & Felli, V. M. A. "Evaluation of the influence of base and alkyl bromide on synthesis of pyrazinoic acid esters through fatorial design." SciELO - Química Nova. URL:[Link]

  • Cynamon, M. H., et al. (Cited within: "Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis"). National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Application

Application Note: Derivatization Strategies for 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid in Drug Discovery

Introduction & Chemical Context In modern drug discovery, the pyrazine scaffold serves as a privileged pharmacophore, offering unique hydrogen-bonding capabilities and favorable metabolic stability. Specifically,1 [1] is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern drug discovery, the pyrazine scaffold serves as a privileged pharmacophore, offering unique hydrogen-bonding capabilities and favorable metabolic stability. Specifically,1 [1] is an unsymmetrical pyrazine-2,3-dicarboxylic acid monoester that provides an ideal starting point for complex molecular assembly. This building block is frequently utilized in the synthesis of high-value therapeutics, including2 [2] targeted at inflammatory bowel diseases such as Crohn's disease and ulcerative colitis.

The strategic value of this compound lies in its orthogonal reactivity: the free C2-carboxylic acid can undergo immediate amidation or esterification, while the C3-methyl ester remains masked until selective saponification is required. This guide details the mechanistic rationale and self-validating protocols for the orthogonal derivatization of this critical intermediate.

Mechanistic Overview of Orthogonal Derivatization

To avoid cumbersome protection/deprotection cycles, the inherent electronic differences between the C2 and C3 positions must be exploited.

  • Path A: C2-Amidation via Uronium Activation. The free carboxylic acid is selectively activated using3 [3]. HATU is chosen over traditional carbodiimides (e.g., EDC) because the pyridine nitrogen of the HOAt leaving group exerts a neighboring group effect, stabilizing the incoming amine nucleophile through a hydrogen-bonded 7-membered cyclic transition state. This drastically accelerates the coupling rate and suppresses side reactions.

  • Path B: C3-Saponification. The methyl ester can be hydrolyzed under mild basic conditions to yield the fully deprotected pyrazine-2,3-dicarboxylic acid, a precursor for further symmetrical or unsymmetrical functionalization.

Workflow Start 3-(Methoxycarbonyl)pyrazine- 2-carboxylic acid (CAS: 73763-86-7) Amidation HATU-Mediated Amidation (C2) Start->Amidation R-NH2, HATU DIPEA, DMF Hydrolysis Saponification (C3) Start->Hydrolysis LiOH THF/H2O Reduction Selective Reduction Start->Reduction NaBH4 MeOH Prod1 C2-Amide Derivative (Building Block) Amidation->Prod1 Prod2 Pyrazine-2,3- dicarboxylic acid Hydrolysis->Prod2 Prod3 Hydroxymethyl Derivative Reduction->Prod3

Overall workflow for the orthogonal derivatization of the pyrazine monoester.

Experimental Protocols & Causality

Protocol A: HATU-Mediated Selective Amidation (C2 Position)

Objective: To synthesize a 3-(methoxycarbonyl)pyrazine-2-carboxamide derivative.

Causality & Rationale for Experimental Design:

  • Reagent Choice: 4 [4] that rapidly forms an OAt-active ester. This prevents the formation of unreactive N-acylureas, a common failure point when using EDC/HOBt with electron-deficient pyrazine acids.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized. Its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions to deprotonate the carboxylic acid.

  • Solvent: Anhydrous DMF is critical. It solubilizes the polar pyrazine precursor and stabilizes the highly polar transition states during the activation step.

Step-by-Step Procedure:

  • Activation: Dissolve 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) and stir for 5 minutes at room temperature. Causality: This pre-stir ensures complete deprotonation to the carboxylate anion before the coupling agent is introduced.

  • Ester Formation: Cool the mixture to 0 °C. Add HATU (1.1 eq, 1.1 mmol) portion-wise. Stir for 15 minutes at 0 °C. Causality: The carboxylate attacks the electron-deficient carbon of HATU, forming the highly reactive OAt-active ester. Cooling prevents premature thermal degradation of this intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPQC): Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM). Validation Metric: The disappearance of the starting material (UV active at 254 nm) and the appearance of a less polar product spot confirm the complete consumption of the active ester. If the OAt-ester persists, gentle heating to 40 °C may be required for sterically hindered amines.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

HATUMechanism Acid Carboxylic Acid (Substrate) Deprot Deprotonation by DIPEA Acid->Deprot Carboxylate Carboxylate Anion Deprot->Carboxylate HATU_Attack Nucleophilic Attack on HATU Carboxylate->HATU_Attack OAt_Ester OAt-Active Ester Intermediate HATU_Attack->OAt_Ester - Tetramethylurea Amine_Add Amine Addition (R-NH2) OAt_Ester->Amine_Add Amide Amide Product + HOAt Amine_Add->Amide

Mechanistic pathway of HATU-mediated carboxylic acid activation and amidation.

Protocol B: Mild Saponification of the C3 Methyl Ester

Objective: To generate pyrazine-2,3-dicarboxylic acid or a C2-functionalized pyrazine-3-carboxylic acid.

Causality & Rationale for Experimental Design:

  • Reagent Choice: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation coordinates effectively with the pyrazine nitrogens and the carbonyl oxygen, directing the hydroxide nucleophile precisely to the ester carbonyl. This targeted attack minimizes the risk of nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrazine ring.

  • Solvent System: A 3:1 mixture of THF:H2O provides a homogenous medium that solubilizes both the organic ester and the inorganic base, maximizing the reaction rate.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the pyrazine methyl ester (1.0 eq, 1.0 mmol) in THF (3.0 mL). Add a solution of LiOH·H2O (2.0 eq, 2.0 mmol) in H2O (1.0 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours.

  • Self-Validation (IPQC): Analyze via TLC (Eluent: 10% MeOH in DCM with 1% AcOH). Validation Metric: The ester spot must completely convert to a baseline spot (the highly polar lithium carboxylate salt).

  • Workup: Evaporate the THF under reduced pressure to prevent esterification reversal during acidification. Dilute the aqueous residue with H2O (5 mL) and cool to 0 °C. Carefully acidify to pH ~2 using 1M HCl.

  • Isolation: Collect the precipitated dicarboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the typical analytical metrics and yields obtained when applying the aforementioned protocols to 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

Derivative TypeReagents / ConditionsYield (%)Purity (HPLC)Key Analytical Metric (LC-MS / NMR)
C2-Aliphatic Amide Primary amine, HATU, DIPEA, DMF, RT, 2h82 - 88%>95%[M+H]+ matches calculated mass; Amide N-H peak at ~8.5 ppm (1H NMR)
C2-Aromatic Amide Aniline deriv., HATU, DIPEA, DMF, 50 °C, 12h65 - 75%>92%Downfield shift of aromatic protons; [M+H]+ confirmed
C3-Carboxylic Acid LiOH·H2O, THF/H2O (3:1), RT, 4h90 - 95%>98%Disappearance of -OCH3 singlet at ~3.9 ppm (1H NMR)

References

  • NIH PubChem. "3-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4 | CID".
  • Google Patents. "WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors".
  • Wikipedia. "HATU - Reaction Mechanism and Coupling Efficiency".
  • ChemicalBook. "HATU: a third-generation coupling reagent".

Sources

Method

Application and Protocol for the Mass Spectrometric Analysis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid Derivatives

Introduction: The Significance of Pyrazine Derivatives in Modern Drug Discovery Pyrazine-based molecular scaffolds are of profound interest in medicinal chemistry and drug development. Their presence in numerous biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazine Derivatives in Modern Drug Discovery

Pyrazine-based molecular scaffolds are of profound interest in medicinal chemistry and drug development. Their presence in numerous biologically active compounds underscores their importance as privileged structures. Derivatives of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid, in particular, serve as critical building blocks in the synthesis of novel therapeutic agents. The precise characterization of these molecules is paramount to ensure their identity, purity, and stability throughout the drug discovery and development pipeline. Mass spectrometry (MS) has emerged as an indispensable analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed for molecular weight determination and structural elucidation.[1][2]

This application note provides a comprehensive guide to the mass spectrometric analysis of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid and its derivatives. We will delve into the principles of ionization, explore characteristic fragmentation patterns, and present a detailed protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this important class of compounds.

Pillar 1: Ionization Techniques for Pyrazine Carboxylic Acid Derivatives

The successful analysis of any compound by mass spectrometry begins with its efficient ionization. For molecules like 3-(methoxycarbonyl)pyrazine-2-carboxylic acid, which possess polar functional groups (carboxylic acid, ester, and nitrogen-containing aromatic ring), electrospray ionization (ESI) is the most suitable technique.[3]

Electrospray Ionization (ESI): A Soft Ionization Approach

ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte molecule during the ionization process.[3] This is particularly advantageous as it typically results in the generation of an abundant protonated molecule, [M+H]⁺, in positive ion mode, or a deprotonated molecule, [M-H]⁻, in negative ion mode, with very little in-source fragmentation. The choice between positive and negative ion mode depends on the analyte's propensity to accept or donate a proton. For 3-(methoxycarbonyl)pyrazine-2-carboxylic acid, both modes can be effective. The pyrazine nitrogens are basic and readily protonated, while the carboxylic acid is acidic and easily deprotonated. The selection of the optimal polarity is often determined empirically during method development to achieve the highest sensitivity.

Atmospheric Pressure Chemical Ionization (APCI)

While ESI is generally preferred for this class of compounds, Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar derivatives. APCI is a gas-phase ionization technique that is well-suited for a broader range of analyte polarities. The choice between ESI and APCI will depend on the specific chemical properties of the derivative being analyzed.

Pillar 2: Elucidating Structure Through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[1][2] In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation "fingerprint" that is characteristic of the molecule's structure.

Predicted Fragmentation of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid

Based on the structure of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (Molecular Formula: C₇H₆N₂O₄, Monoisotopic Mass: 182.03 Da)[4], we can predict several characteristic fragmentation pathways in positive ion mode ([M+H]⁺, m/z 183.04).

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters is the neutral loss of methanol (32 Da). This would result in a product ion at m/z 151.01.

  • Loss of Carbon Monoxide (CO): The loss of CO (28 Da) from the acylium ion formed after the loss of methanol is also a plausible fragmentation step.

  • Loss of Water (H₂O): The carboxylic acid moiety can readily lose water (18 Da), leading to a fragment at m/z 165.03.

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide (44 Da) from the carboxylic acid group is another expected fragmentation, yielding an ion at m/z 139.04.

  • Cleavage of the Ester Group: Direct cleavage of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da) can also occur.

The following DOT graph illustrates the predicted fragmentation cascade for the protonated molecule.

Fragmentation_Pathway cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation [M+H]+ (m/z 183.04) [M+H]+ (m/z 183.04) loss_H2O [M+H-H2O]+ (m/z 165.03) [M+H]+ (m/z 183.04)->loss_H2O - H2O loss_CH3OH [M+H-CH3OH]+ (m/z 151.01) [M+H]+ (m/z 183.04)->loss_CH3OH - CH3OH loss_CO2 [M+H-CO2]+ (m/z 139.04) [M+H]+ (m/z 183.04)->loss_CO2 - CO2 loss_CH3OH_CO [M+H-CH3OH-CO]+ (m/z 123.02) loss_CH3OH->loss_CH3OH_CO - CO

Caption: Predicted fragmentation pathway of protonated 3-(methoxycarbonyl)pyrazine-2-carboxylic acid.

Pillar 3: A Validated Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step protocol for the analysis of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid derivatives using a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Experimental Workflow

Caption: General workflow for the LC-MS/MS analysis of small molecules.[5]

Materials and Reagents
  • 3-(methoxycarbonyl)pyrazine-2-carboxylic acid reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • A suitable internal standard (e.g., an isotope-labeled analog)

Step-by-Step Protocol

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Working Standards: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for constructing a calibration curve.

  • Sample Preparation: For analysis from a reaction mixture or biological matrix, a sample cleanup step such as protein precipitation (for plasma) or a simple "dilute and shoot" approach may be employed. The choice of sample preparation will be matrix-dependent. For a "dilute and shoot" method, dilute the sample in the initial mobile phase composition to an appropriate concentration.

2. Liquid Chromatography (LC) Conditions:

The goal of the chromatographic separation is to resolve the analyte of interest from other components in the sample matrix to minimize ion suppression and ensure accurate quantification.

Parameter Condition Rationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient suitable for screening; should be optimized for specific derivatives.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard injection volume; can be adjusted based on sensitivity requirements.

3. Mass Spectrometry (MS) Conditions:

The following are starting parameters for a triple quadrupole mass spectrometer. These will require optimization for the specific instrument being used.

Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)Pyrazine nitrogens are readily protonated.
Capillary Voltage 3.5 kVA typical voltage to achieve a stable electrospray.
Source Temperature 150 °CHelps with desolvation of the ESI droplets.
Desolvation Gas Nitrogen, 800 L/hrAssists in the evaporation of solvent from the ESI droplets.
Cone Gas Flow 50 L/hrPrevents neutral molecules from entering the mass analyzer.
Collision Gas ArgonAn inert gas used for collision-induced dissociation.

4. Data Acquisition (Multiple Reaction Monitoring - MRM):

For targeted quantification, Multiple Reaction Monitoring (MRM) is the preferred acquisition mode due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
3-(methoxycarbonyl)pyrazine-2-carboxylic acid183.04151.01To be optimized
3-(methoxycarbonyl)pyrazine-2-carboxylic acid183.04139.04To be optimized
Internal StandardDependent on ISDependent on ISTo be optimized

Note: The collision energy must be optimized for each transition to maximize the product ion signal.

Data Analysis and Interpretation

  • Compound Identification: The identity of the compound is confirmed by comparing its retention time and the ratio of the MRM transitions to that of a known reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. The concentration of the analyte in unknown samples is then determined from this curve.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous structural confirmation, high-resolution mass spectrometry (HRMS) is invaluable.[6][7] HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the precursor and product ions, significantly increasing confidence in the structural assignment.[1][2]

Conclusion

This application note has provided a comprehensive overview of the mass spectrometric analysis of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid derivatives. By understanding the principles of ionization and fragmentation, and by following a robust, validated LC-MS/MS protocol, researchers can confidently identify and quantify these important pharmaceutical building blocks. The methodologies described herein are designed to be a starting point for method development and can be adapted to a wide range of derivatives and sample matrices, ultimately supporting the advancement of drug discovery and development programs.

References

  • Longdom Publishing. High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Available from: [Link]

  • MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). Available from: [Link]

  • LCGC. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2025). Available from: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 40(2), 167-213. Available from: [Link]

  • MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2025). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available from: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Available from: [Link]

  • PubMed. Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. (2013). Available from: [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. (2022). Available from: [Link]

  • Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. (2018). Available from: [Link]

  • PubMed Central. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available from: [Link]

  • PubChem. 3-(methoxycarbonyl)pyrazine-2-carboxylic acid. Available from: [Link]

  • ACS Publications. Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. (2008). Available from: [Link]

  • Science of Synthesis. Pyrazines. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Available from: [Link]

  • ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with... Available from: [Link]

  • PubChem. 3-(methoxycarbonyl)pyridine-2-carboxylic acid. Available from: [Link]

  • PubMed Central. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield and Selectivity in 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the critical aspects of the reaction, from the preparation of the precursor to the selective mono-esterification process, providing field-proven insights and detailed protocols.

Introduction: The Synthetic Challenge

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly approached via a two-stage process: first, the oxidation of quinoxaline to yield pyrazine-2,3-dicarboxylic acid, followed by a selective mono-esterification. Both stages present distinct challenges. The initial oxidation must be carefully controlled to maximize yield and prevent the formation of tarry byproducts.[1] The subsequent esterification is a delicate balance, as the formation of the undesired diester byproduct is a common and significant issue, complicating purification and reducing the yield of the target molecule.

This guide provides a structured, question-and-answer-based approach to navigate these challenges effectively.

Part 1: Troubleshooting the Precursor Synthesis - Pyrazine-2,3-dicarboxylic Acid

A high-quality precursor is the foundation of a successful synthesis. Low yields or impurities at this stage will invariably compromise the final step.

Q1: My yield of pyrazine-2,3-dicarboxylic acid from quinoxaline is consistently low (below 70%). What are the most likely causes?

Low yields in this oxidation step can typically be traced back to three critical areas: the quality of the starting materials, the control of the reaction conditions, and the efficiency of product isolation.

  • Purity of Quinoxaline: The synthesis of the quinoxaline starting material itself is a crucial first step. Using an aqueous glyoxal solution without the sodium bisulfite adduct can lead to the formation of resinous byproducts, with quinoxaline yields sometimes as low as 30%.[1][2] A well-established protocol using the glyoxal-sodium bisulfite adduct can increase the yield of pure quinoxaline to 85-90%.[1][2]

  • Oxidant Stoichiometry: The oxidation of quinoxaline with potassium permanganate (KMnO₄) requires a significant excess of the oxidizing agent. A molar ratio of approximately 5.9 moles of KMnO₄ to 1 mole of quinoxaline is typically recommended for the reaction to proceed to completion.[1][2] Insufficient oxidant will result in unreacted starting material.

  • Product Isolation: The workup procedure is critical. After filtration of the manganese dioxide (MnO₂) byproduct, the filtrate must be concentrated significantly before acidification.[2] Incomplete concentration can lead to loss of product due to its solubility in the larger volume. Furthermore, the precipitated dicarboxylic acid should be thoroughly washed to remove any inorganic salts.

Q2: The oxidation reaction generates a large amount of brown, tarry byproduct. How can I minimize this?

The formation of tarry materials is almost always a result of poor temperature control.[1] The oxidation of quinoxaline is highly exothermic.

  • Controlled Reagent Addition: The potassium permanganate solution must be added slowly and in a controlled stream to the heated quinoxaline solution. The rate of addition should be managed to maintain a gentle boil without allowing the reaction to become too vigorous.[2]

  • Efficient Stirring: Vigorous mechanical stirring is essential throughout the addition. This prevents the formation of localized "hot spots" where the temperature can spike, leading to decomposition and byproduct formation.[1]

Data Summary: Precursor Synthesis
MethodOxidizing AgentTypical YieldKey ConsiderationsReference
Standard OxidationPotassium Permanganate (KMnO₄)75-77%Requires significant excess of KMnO₄; produces large amounts of MnO₂ waste.[1][2]
Alternative OxidationSodium Chlorate (NaClO₃) / CuSO₄Not specifiedMilder reaction, easier temperature control, and reduced environmental pollution.[3]
Workflow for Precursor Synthesis

cluster_0 Quinoxaline Synthesis cluster_1 Oxidation to Diacid A o-Phenylenediamine + Glyoxal-sodium bisulfite B Reaction at 70-80°C A->B C Isolation & Distillation B->C D Pure Quinoxaline (85-90%) C->D E Quinoxaline in hot water D->E Proceed to Oxidation F Slow addition of KMnO₄ (Vigorous Stirring) E->F G Filter MnO₂, Concentrate F->G H Acidify & Isolate G->H I Pyrazine-2,3-dicarboxylic acid (75-77%) H->I

Caption: Overall workflow for the synthesis of pyrazine-2,3-dicarboxylic acid.

Part 2: Troubleshooting the Selective Mono-esterification

This is the most challenging step of the synthesis, where selectivity is paramount. The primary goal is to favor the formation of the mono-ester over the diester.

Q3: I am attempting a direct esterification with methanol and sulfuric acid, but my yield is poor, with significant amounts of both starting material and diester byproduct. How can I improve selectivity?

Direct acid-catalyzed esterification is a common method, but it is an equilibrium-driven process that is notoriously difficult to control for selective mono-esterification of a symmetric dicarboxylic acid.[4][5] However, several parameters can be adjusted:

  • Stoichiometry and Temperature: Precise control of the alcohol is key. Using a large excess of methanol will inevitably drive the reaction towards the thermodynamically stable diester. Start with a slight excess (e.g., 1.1-1.5 equivalents) of methanol. Keep the reaction temperature as low as reasonably possible to slow the rate of the second esterification, and monitor the reaction progress closely by TLC or HPLC to stop it at the optimal time.

  • Alternative Catalysts: While strong mineral acids like H₂SO₄ are common, they can be too aggressive.[4] Consider using solid-supported acid catalysts or ion-exchange resins, which have been shown to provide higher selectivity for mono-esterification in some systems by creating a different reaction environment.[6][7]

However, for superior control and reproducibility, a more robust strategy is recommended.

Q4: Is there a more reliable method to ensure selective mono-esterification?

Yes. A two-step approach via the cyclic anhydride intermediate offers far greater stoichiometric control and is the recommended method for achieving high selectivity and yield.[8]

  • Formation of the Anhydride: Pyrazine-2,3-dicarboxylic acid is first converted to pyrazine-2,3-dicarboxylic anhydride by refluxing in acetic anhydride. The anhydride is easily isolated as a crystalline solid.[8]

  • Controlled Alcoholysis: The purified anhydride is then reacted with exactly one equivalent of methanol. This reaction is a nucleophilic acyl substitution that selectively opens the anhydride ring to yield the desired 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. This method avoids the equilibrium issues of direct esterification and largely prevents diester formation. A high yield of the mono-ester can be achieved with this method.[9]

Reaction Pathway: Direct Esterification vs. Anhydride Route

Diacid Pyrazine-2,3- dicarboxylic Acid Monoester 3-(Methoxycarbonyl)pyrazine- 2-carboxylic Acid (Product) Diacid->Monoester + MeOH, H⁺ (Desired) Anhydride Pyrazine-2,3-dicarboxylic Anhydride Diacid->Anhydride + Ac₂O, Δ Diester Dimethyl pyrazine-2,3- dicarboxylate (Byproduct) Monoester->Diester + MeOH, H⁺ (Undesired) Anhydride->Monoester + 1 eq. MeOH (Selective)

Caption: Comparison of direct esterification vs. the more selective anhydride route.

Q5: How can I effectively purify the final product and remove the diester and unreacted dicarboxylic acid?

Purification relies on exploiting the differences in the chemical properties of the three key components:

CompoundAcidityPolarity
Pyrazine-2,3-dicarboxylic acidDiacidicHigh
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid Monoacidic Intermediate
Dimethyl pyrazine-2,3-dicarboxylateNeutralLow

Purification Strategy:

  • Acid-Base Extraction: This is the most effective method.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The mono-ester and the unreacted diacid will be deprotonated and move to the aqueous layer, while the neutral diester byproduct remains in the organic layer.

    • Separate the layers. The organic layer containing the unwanted diester can be discarded.

    • Slowly acidify the aqueous layer with cold dilute HCl (e.g., 2 M) to a pH of around 2-3.[10] This will re-protonate the mono-ester and any unreacted diacid, causing them to precipitate.

  • Fractional Recrystallization: The collected precipitate, now free of the diester, will be a mixture of the mono-ester and the diacid. These can often be separated by careful recrystallization from a suitable solvent system (e.g., acetone-water or ethanol-water), as their solubilities will differ.

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride[8]
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add pyrazine-2,3-dicarboxylic acid (1 equivalent).

  • Reaction: Add acetic anhydride (~7 mL per gram of diacid).

  • Heating: Heat the reaction mixture to reflux and maintain for 1 hour.

  • Isolation: Cool the mixture to 0°C in an ice bath. The pyrazine-2,3-dicarboxylic anhydride will crystallize out of the solution.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum. A typical yield is around 70%.

Protocol 2: Synthesis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid from Anhydride
  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the pyrazine-2,3-dicarboxylic anhydride (1 equivalent) in a suitable dry solvent like THF or Dichloromethane.

  • Reagent Addition: Slowly add exactly one equivalent of dry methanol.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor the disappearance of the anhydride by TLC (e.g., using an eluent system of ethyl acetate/hexanes with a small amount of acetic acid).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid is the crude 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, which can be further purified by recrystallization if necessary. This method should yield a product with minimal diester contamination.

References

  • Hurnik, M., et al. (2017). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules, 22(11), 1947. Available from: [Link]

  • R Discovery. Selective Mono-esterification Research Articles. Available from: [Link]

  • Jones, R. G., & McLaughlin, K. C. (1955). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 30, 86. Available from: [Link]

  • Durham e-Theses. Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Available from: [Link]

  • Semantic Scholar. Synthesis of carboxylic acid derivatives of 2-pyrazolines. Available from: [Link]

  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

  • ResearchGate. Improved Synthesis and Structure of 3-Carboxy-2-pyrazinecarbohydroxamic Acid. Available from: [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Available from: [Link]

  • 3-Methoxycarbonyl-1-methylpyrazinium tetrachlorido(pyrazine-2-carboxylato-κ2 N 1,O)stannate(IV). National Institutes of Health. Available from: [Link]

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry (RSC Publishing). Available from: [Link]

  • Convenient selective monoesterification of α, ω-dicarboxylic acids catalyzed by ion-exchange resins. R Discovery. Available from: [Link]

  • Google Patents. CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
  • Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. National Institutes of Health. Available from: [Link]

  • Reddit. I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? Available from: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Welcome to the Technical Support Center for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique purification challenges of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique purification challenges of this heteroaromatic building block. This compound is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including [1].

The primary challenge in handling this molecule lies in its bifunctional nature: it possesses both an ionizable carboxylic acid and a base-labile methyl ester. Standard aggressive purification techniques often lead to ester hydrolysis or severe chromatographic tailing. The methodologies and troubleshooting steps below are designed as self-validating systems to ensure maximum recovery, high purity, and scientific rigor.

Part 1: Physicochemical Properties & Solvent Compatibility

Understanding the physical properties of the molecule is the first step in designing a logical purification strategy. The data below dictates our choice of solvents and pH ranges.

ParameterValue / RecommendationMechanistic Relevance
CAS Number [2]Unique identifier for the monoester derivative.
Molecular Weight 182.13 g/mol Essential for calculating precise molar equivalents during reactions.
pKa (Carboxylic Acid) ~2.0 - 2.5Dictates the exact pH required for complete protonation/deprotonation.
Solubility (Polar) Methanol, Acetone, Water (as salt)Facilitates recrystallization and aqueous extraction [3].
Solubility (Non-Polar) Low in Hexanes, DCMEnables selective precipitation and trituration of the pure product.
Part 2: Core Purification Workflows
Protocol A: Chemoselective Acid-Base Extraction

Objective: Separate the target monoester from neutral organic impurities without hydrolyzing the methyl ester.

Causality: We utilize a weak base (NaHCO3) at low temperatures. Strong bases (like NaOH) will rapidly cleave the methyl ester, converting your product into the di-acid byproduct.

  • Dissolution: Dissolve the crude mixture in ethyl acetate (EtOAc). If solubility is poor, add a small amount of methanol (up to 5% v/v).

  • Mild Deprotonation: Transfer the organic solution to a separatory funnel. Add an equal volume of cold (0-5°C) 5% aqueous sodium bicarbonate (NaHCO3). Shake gently and vent frequently to release evolved CO2 gas.

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous layer (containing the sodium salt of your product). Repeat the extraction twice more.

    • Self-Validating Checkpoint: Spot the remaining organic layer on a TLC plate alongside a neutralized aliquot of the aqueous layer. The product spot should be entirely absent from the organic layer, confirming complete mass transfer.

  • Acidification: Transfer the combined aqueous layers to an Erlenmeyer flask submerged in an ice bath. Slowly add cold 1M HCl dropwise with continuous stirring until the pH reaches 2.0.

    • Causality: Maintaining a low temperature (0-5°C) during acidification prevents localized exothermic heating, which can trigger degradation.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3x). Combine the organic layers, wash with saturated brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (<35°C) to yield the purified product.

ExtractionWorkflow Start Crude Mixture in EtOAc (Product + Impurities) BaseExt Extract with Cold 5% NaHCO3 (Mild Base, 0-5°C) Start->BaseExt OrgPhase Organic Phase (Neutral Impurities) BaseExt->OrgPhase Organic Layer AqPhase Aqueous Phase (Sodium Salt of Product) BaseExt->AqPhase Aqueous Layer Acidify Acidify with 1M HCl (to pH ~2.0 at 0-5°C) AqPhase->Acidify Isolate Extract with EtOAc OR Filter Precipitate Acidify->Isolate Pure Purified Product (>95% Purity) Isolate->Pure

Workflow for chemoselective acid-base extraction of the monoester product.

Protocol B: Silica Gel Flash Chromatography

Objective: Isolate the target compound from closely eluting structurally similar impurities (e.g., unreacted starting materials).

  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude product in a minimum volume of DCM. If insoluble, pre-absorb the compound onto a small amount of silica gel (dry loading) and carefully load it onto the top of the column.

  • Elution: Elute using a gradient of DCM to DCM:Methanol (95:5). Critical Step: Add 1% glacial acetic acid to all mobile phase solvents.

    • Causality: The free carboxylic acid group on the pyrazine ring interacts strongly with the active silanol groups on the stationary phase. Acetic acid suppresses the ionization of the carboxylic acid, keeping it in its protonated, neutral form, which elutes as a sharp, well-defined band.

  • Fraction Analysis: Monitor fractions by TLC (visualized under UV light at 254 nm).

    • Self-Validating Checkpoint: Run a 2D TLC. Spot the sample, run it in the mobile phase, dry the plate, rotate 90 degrees, and run it again. If the compound forms a single diagonal spot, it is stable. Off-diagonal spots indicate degradation on the silica.

  • Concentration: Evaporate the solvent on a rotary evaporator. To remove residual acetic acid, co-evaporate with toluene (2x) followed by high vacuum drying.

Part 3: Troubleshooting Guides & FAQs

Q1: During acid-base extraction, my final yield was low, and NMR showed the presence of pyrazine-2,3-dicarboxylic acid. What went wrong? A1: This is a classic case of base-catalyzed ester hydrolysis. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid contains a highly labile methyl ester. If you used a strong base like sodium hydroxide (NaOH) or allowed the compound to sit in a basic aqueous solution at room temperature for an extended period, the ester will hydrolyze to form the di-acid [4]. Always use a mild base (5% NaHCO3) and strictly maintain temperatures between 0-5°C.

DegradationPathway Intact 3-(Methoxycarbonyl)pyrazine -2-carboxylic acid Condition Strong Base (NaOH) or High Temp (>25°C) Intact->Condition Hydrolysis Hydrolyzed Pyrazine-2,3-dicarboxylic acid (Di-acid Impurity) Condition->Hydrolyzed Byproduct Methanol (Cleaved Ester) Condition->Byproduct

Base-catalyzed hydrolysis degradation pathway of the methyl ester.

Q2: I am trying to purify the crude product using silica gel chromatography, but the compound streaks down the column and co-elutes with impurities. How can I improve resolution? A2: Severe streaking is caused by the unprotected carboxylic acid. As detailed in Protocol B, you must add 0.5% to 1% glacial acetic acid or formic acid to your mobile phase. This forces the equilibrium of the carboxylic acid into its protonated state, preventing it from binding irreversibly to the silica gel.

Q3: My crude mixture contains inorganic salts (e.g., manganese dioxide or potassium chloride) from the upstream oxidation of quinoxaline. How do I remove them? A3: Inorganic salts are insoluble in most organic solvents but highly soluble in water. Do not attempt to dissolve the entire mixture in water, as your product will also dissolve. Instead, suspend the crude solid in hot acetone or ethyl acetate. The 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid will dissolve, leaving the inorganic salts behind as a solid suspension. Filter the hot mixture through a Büchner funnel or a Celite pad, then concentrate the filtrate to recover the desalted product [3].

Q4: How do I recover the product from the aqueous phase after the mild base extraction if it doesn't precipitate? A4: While the compound often precipitates upon acidification to pH 2.0, its slight solubility in water can sometimes keep it in solution. If precipitation does not occur, extract the highly acidic aqueous layer with a polar organic solvent like ethyl acetate or a 4:1 mixture of Chloroform:Isopropanol. Ensure the aqueous layer is saturated with NaCl (brine) prior to extraction to force the organic compound into the organic phase via the "salting-out" effect.

References
  • WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors.
  • 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]

  • 2,3-Pyrazinedicarboxylic acid. Organic Syntheses.[Link]

Troubleshooting

Overcoming solubility issues with 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Welcome to the dedicated support center for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcomin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered with this compound, particularly concerning its solubility. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid in common organic solvents. What are the recommended starting solvents?

This is a common challenge due to the molecule's unique structure, which incorporates both a polar carboxylic acid group and a less polar methoxycarbonyl pyrazine ring. This amphipathic nature can lead to limited solubility in a single solvent system.

For initial attempts, we recommend starting with polar aprotic solvents. Based on internal validation and literature, the following solvents are good starting points:

  • Dimethyl sulfoxide (DMSO): Generally provides the highest solubility for this compound and is a common solvent for creating high-concentration stock solutions for biological assays.

  • N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent that can effectively solubilize 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

  • Tetrahydrofuran (THF): Can be a suitable solvent, although it may require gentle heating to achieve higher concentrations.

It is generally observed that solubility in alcohols like methanol and ethanol is moderate, while solubility in non-polar solvents such as hexanes and toluene is very low.

Q2: My experimental protocol requires an aqueous buffer. How can I prepare a stable aqueous solution of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid?

Directly dissolving 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid in neutral aqueous buffers is often difficult due to the protonated state of the carboxylic acid group, which limits its interaction with water. The key to aqueous solubility is to deprotonate the carboxylic acid to form a more soluble carboxylate salt.

Here is the recommended workflow:

G cluster_0 Protocol for Aqueous Solubilization A Weigh 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid powder B Add a small amount of aqueous base (e.g., 0.1 M NaOH) dropwise while stirring A->B Step 1 C Monitor pH and continue base addition until the solid completely dissolves B->C Step 2 D Adjust to final volume with the desired aqueous buffer C->D Step 3 E Fine-tune pH with dilute acid (e.g., 0.1 M HCl) if necessary D->E Step 4

Caption: Step-by-step workflow for dissolving 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid in aqueous buffers.

Causality behind this protocol: Carboxylic acids, including our compound of interest, are generally more soluble in their deprotonated (salt) form.[1][2][3][4] By adding a base like sodium hydroxide (NaOH), we facilitate the removal of a proton from the carboxylic acid group, forming the corresponding sodium carboxylate salt. This salt has significantly enhanced aqueous solubility. Once the compound is fully dissolved in its salt form, the pH can be carefully adjusted back towards the desired experimental range. It is crucial to perform this pH adjustment gradually to avoid precipitation.

Q3: I've prepared a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a classic example of a "solvent-shift" precipitation. While your compound is highly soluble in the 100% DMSO stock, its solubility dramatically decreases when diluted into a predominantly aqueous environment. The key is to ensure that the final concentration of your compound in the assay buffer does not exceed its aqueous solubility limit.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in your assay buffer can help maintain solubility. However, always be mindful of the potential effects of the solvent on your biological system.

  • Use a Different Solubilization Strategy: Instead of a pure DMSO stock, consider preparing a "super-stock" in a basic aqueous solution as described in Q2. This pre-dissolved salt form will be more amenable to dilution in aqueous buffers.

  • Incorporate Pluronic F-68: For cell-based assays, adding a small amount (0.01-0.1%) of Pluronic F-68, a non-ionic surfactant, to your final assay medium can help to stabilize the compound and prevent precipitation.

G cluster_1 Troubleshooting Solvent-Shift Precipitation Start High Concentration Stock in 100% DMSO Dilution Dilution into Aqueous Buffer Start->Dilution Precipitation Precipitation Occurs Dilution->Precipitation Option1 Lower Final Concentration Precipitation->Option1 Strategy 1 Option2 Increase Co-solvent (DMSO) % Precipitation->Option2 Strategy 2 Option3 Use Aqueous Base Solubilization Precipitation->Option3 Strategy 3 Success Stable Solution Option1->Success Option2->Success Option3->Success

Caption: Decision-making workflow for addressing precipitation upon dilution of a DMSO stock.

Solubility Data

The following table summarizes the approximate solubility of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid in various solvents at room temperature (20-25°C). This data is compiled from internal experiments and should be used as a guideline.

SolventSolubility (mg/mL)Notes
Dimethyl sulfoxide (DMSO)> 50Forms clear, stable solutions.
N,N-Dimethylformamide (DMF)> 40Good for high-concentration stocks.
Tetrahydrofuran (THF)~15-20Gentle warming may be required.
Methanol~5-10Moderate solubility.
Ethanol~2-5Limited solubility.
Water (pH 7.0)< 0.1Practically insoluble.
0.1 M NaOH> 25Soluble as the sodium salt.
0.1 M HCl< 0.1Insoluble.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
  • Materials:

    • 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

    • Anhydrous DMSO

    • Vortex mixer

    • Calibrated pipettes

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh 50 mg of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid into a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex the mixture thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to expedite dissolution if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 mg/mL Aqueous Stock Solution (as Sodium Salt)
  • Materials:

    • 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • 0.1 M Hydrochloric Acid (HCl) solution

    • Deionized water

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh 10 mg of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid into a suitable glass container.

    • Add approximately 0.8 mL of deionized water and a small stir bar.

    • While stirring, add 0.1 M NaOH dropwise until the solid completely dissolves. Monitor the pH and avoid adding a large excess of base. The pH will be in the alkaline range.

    • Once dissolved, carefully add 0.1 M HCl dropwise to adjust the pH to your desired final working range (e.g., pH 7.4). Be cautious, as adding acid too quickly can cause the compound to precipitate.

    • Bring the final volume to 1.0 mL with deionized water.

    • This aqueous stock should be prepared fresh for optimal results. If short-term storage is necessary, store at 4°C for no more than 24 hours.

References

  • Vertex AI Search. (n.d.). 3-(methoxycarbonyl)pyrazine-2-carboxylic acid | 73763-86-7.
  • Wikipedia. (2024). Carboxylic acid.
  • PubChem. (n.d.). 3-(methoxycarbonyl)pyrazine-2-carboxylic acid.
  • Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids II: Effect of Buffers. Journal of Pharmaceutical Sciences.
  • Allen. (n.d.). Carboxylic acids dissolve in aqueous NaOH because acids undego.
  • PubChem. (n.d.). 3-(methoxycarbonyl)pyridine-2-carboxylic acid.
  • PubChem. (n.d.). 3-(Methoxycarbonyl)pyridine-2-carboxylic acid | C8H7NO4 | CID 290697.
  • ResearchGate. (n.d.). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development.
  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?
  • USBio. (n.d.). 3-Amino-2-pyrazinecarboxylic Acid CAS 5424-01-1.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • BenchChem. (n.d.). stability issues of 6-Fluoro-pyrazine-2-carboxylic acid in solution.
  • Sigma-Aldrich. (n.d.). 3-Methoxypyrazine-2-carboxylic acid | 40155-47-3.
  • BLD Pharm. (n.d.). 98-97-5|Pyrazine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-(methoxycarbonyl)pyrazine-2-carboxylic acid | 73763-86-7.
  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Answering the user's request. Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked qu...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis and optimization of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid. Our focus is on providing practical, field-tested insights to overcome common experimental challenges.

Overview of Synthetic Strategies

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a key intermediate in medicinal chemistry and materials science. It is typically synthesized via one of two primary routes: the selective mono-esterification of pyrazine-2,3-dicarboxylic acid or the selective mono-hydrolysis of dimethyl pyrazine-2,3-dicarboxylate. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

The following diagram illustrates the principal synthetic pathways.

Synthesis_Pathways Diacid Pyrazine-2,3-dicarboxylic Acid Anhydride Pyrazine-2,3-dicarboxylic Anhydride Diacid->Anhydride Acetic Anhydride, Reflux Target 3-(Methoxycarbonyl)pyrazine- 2-carboxylic acid Diacid->Target  Direct Selective  Esterification  (Challenging) Diester Dimethyl pyrazine-2,3-dicarboxylate Diacid->Diester MeOH, H2SO4, Reflux Anhydride->Target Methanol, THF Diester->Target Selective Hydrolysis (NaOH or LiOH, THF/H2O, 0°C) Hydrolysis_Troubleshooting Start Problem: Low yield or mixture of products (Di-acid, Di-ester, Mono-ester) Check_Temp Is Temperature ≤ 0°C? Start->Check_Temp Check_Base Is Base Stoichiometry ~1.0 equivalent? Check_Temp->Check_Base Yes Sol_High_Temp High temperature drives reaction to di-acid. Maintain cold bath. Check_Temp->Sol_High_Temp No Check_Solvent Using a THF/Water mixed solvent system? Check_Base->Check_Solvent Yes Sol_Base Excess base causes di-hydrolysis. Use precisely 1.0 eq. of NaOH or LiOH. Check_Base->Sol_Base No Check_Time Monitoring reaction by TLC to prevent over-reaction? Check_Solvent->Check_Time Yes Sol_Solvent THF improves solubility and moderates reactivity. Avoid pure alcohol/water. Check_Solvent->Sol_Solvent No Sol_Time Stop reaction as soon as starting material is consumed and before di-acid appears. Check_Time->Sol_Time No Success Optimized Conditions: High yield of mono-ester Check_Time->Success Yes Sol_High_Temp->Check_Base Sol_Base->Check_Solvent Sol_Solvent->Check_Time Sol_Time->Success

Troubleshooting

Preventing decarboxylation of pyrazine-2-carboxylic acids during reaction

Topic: Preventing Decarboxylation of Pyrazine-2-Carboxylic Acids During Amide/Ester Coupling Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Welcome to the Advanced Troubleshooting P...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation of Pyrazine-2-Carboxylic Acids During Amide/Ester Coupling Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with vanishing yields when attempting to couple pyrazine-2-carboxylic acid derivatives. This guide synthesizes mechanistic causality with field-proven methodologies to help you build a self-validating, robust synthetic workflow.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does pyrazine-2-carboxylic acid decarboxylate so easily during standard coupling reactions? A: The root cause is the intense electron-withdrawing nature of the 1,4-diazine (pyrazine) ring. When the carboxylic acid is activated into a highly electrophilic species (like an acyl chloride or an


-acylisourea), the adjacent C–C bond becomes highly polarized. If the nucleophilic amine does not attack immediately, the molecule undergoes heterolytic C–C bond cleavage. The leaving group is 

, and the resulting intermediate is a pyrazinyl carbanion. This carbanion is exceptionally stable because the negative charge is delocalized onto the two electronegative nitrogen atoms (forming an N-heterocyclic ylide). In fact, this decarboxylation pathway is so thermodynamically favorable that it is often utilized intentionally in other synthetic methodologies to generate difluoromethyl pyrazines[1].

Q2: Why did my reaction yield 0% product when I used Thionyl Chloride (


) or microwave irradiation? 
A:  Harsh activation methods utilizing 

or oxalyl chloride require elevated temperatures and generate acidic byproducts (

). Attempts to form the acyl chloride of pyrazine-2-carboxylic acid under reflux or microwave conditions almost always lead to complete decomposition via thermal decarboxylation[2]. To prevent this, the coupling step must proceed under strictly controlled, mild conditions[3].

Q3: Is it safe to use DMAP as a catalyst to speed up the coupling? A: Absolutely not. While 4-Dimethylaminopyridine (DMAP) is a standard acylation catalyst, it is detrimental here. DMAP attacks the activated ester to form an acylpyridinium intermediate. The positive charge on the DMAP nitrogen pulls even more electron density away from the carbonyl carbon. While this makes it a great electrophile, it simultaneously weakens the C–C bond to the pyrazine ring, drastically lowering the activation energy for


 extrusion.

Part 2: Troubleshooting & Condition Selection

To design a successful reaction, you must outpace the decarboxylation pathway. This is achieved by selecting coupling agents that operate at low temperatures and avoiding nucleophilic bases.

Table 1: Quantitative Risk Assessment of Coupling Conditions
Coupling ReagentBaseTemperatureDecarboxylation RiskRecommended Use Case

/

Pyridine60 °C / RefluxCritical (80-100%) Avoid entirely.
DIC / DCC DMAPRoom TempHigh (40-60%) Avoid due to DMAP-induced acylpyridinium instability.
HATU DIPEA0 °C to RTLow (<10%) Standard amide couplings with secondary/primary amines.
EDC·HCl / HOBt NMM0 °C to RTVery Low (<5%) Highly sensitive substrates; prevents acid-base neutralization traps[4].
TFFH (Acyl Fluoride)DIPEA0 °CNegligible Sterically hindered amines requiring long reaction times.
Pathway Visualization

Mechanism A Pyrazine-2-carboxylic acid + Coupling Agent B Activated Ester (Highly Electrophilic) A->B Activation (Base, Temp) C Amide Product (Desired Pathway) B->C + Amine (Fast, Low Temp) D Decarboxylation TS [-CO2] B->D + DMAP or Heat (Slow Amine Addition) E Pyrazinyl Carbanion (N-Stabilized) D->E C-C Cleavage F Pyrazine (Undesired Byproduct) E->F Protonation

Fig 1: Competing pathways of pyrazine-2-carboxylic acid activation: Amidation vs. Decarboxylation.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific checkpoints, you can verify the integrity of the reaction in real-time.

Protocol A: Standard Amide Coupling (EDC/HOBt Method)

Use this for standard primary and secondary amines. EDC is preferred as its urea byproduct is water-soluble, simplifying purification.

  • Pre-mixing (The Trap Prevention): In an oven-dried flask under

    
    , dissolve pyrazine-2-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.2 M).
    
    • Causality: Pre-mixing ensures the nucleophile is immediately available the moment the active ester is formed, outcompeting the unimolecular decarboxylation rate.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add

    
    -Methylmorpholine (NMM) (3.0 equiv) dropwise.
    
    • Causality: NMM is a mild, non-nucleophilic base that neutralizes the

      
       salts of the amine and EDC without forming a reactive acylammonium species.
      
  • Activation: Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv) in a single portion.

  • Self-Validation Checkpoint (1 Hour): Run a TLC (e.g., 50% EtOAc/Hexanes). Look for a highly non-polar, UV-active spot running near the solvent front. This is the decarboxylated pyrazine byproduct. If this spot is prominent, your temperature is too high or your amine is too sterically hindered to attack quickly.

  • Completion & Workup: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Acyl Fluoride Activation via TFFH

Use this when coupling sterically hindered amines (e.g., tert-butylamine, anilines) where Protocol A yields >20% decarboxylation.

  • Preparation: Dissolve pyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Fluorination: Add DIPEA (2.5 equiv) followed by TFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.1 equiv). Stir at 0 °C for 30 minutes.

    • Causality: The C–F bond in the resulting acyl fluoride is significantly stronger than C–Cl or C–O(ester) bonds. This robust bond resists the heterolytic cleavage required for

      
       loss, effectively "pausing" the decarboxylation pathway.
      
  • Amine Addition: Add the sterically hindered amine (1.2 equiv). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Dilute with DCM, wash with 5% citric acid, then saturated

    
    . Dry and concentrate.
    
Workflow Visualization

Workflow Step1 1. Pre-mix Acid + Amine in anhydrous DMF/DCM Step2 2. Cool reactor to 0 °C (Critical for Stability) Step1->Step2 Step3 3. Add Mild Base (DIPEA or NMM, NO DMAP) Step2->Step3 Step4 4. Slowly add Coupling Agent (EDC/HOBt or TFFH) Step3->Step4 Step5 5. Stir at 0 °C for 1h, then warm to RT Step4->Step5 Step6 6. Aqueous Workup & Purification Step5->Step6

Fig 2: Optimized low-temperature workflow for coupling heteroaryl carboxylic acids.

References

  • Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC Source: National Institutes of Health (nih.gov) URL:2

  • Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors - MDPI Source: MDPI (mdpi.com) URL:3

  • US9227942B2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof Source: Google Patents (google.com) URL:1

  • Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps (chemistrysteps.com) URL:4

Sources

Optimization

Common impurities in 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid and their removal

Welcome to the technical support center for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (MCPC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (MCPC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding common impurities and their removal during the synthesis and purification of MCPC. Our goal is to equip you with the scientific rationale and practical protocols to ensure the highest purity of your compound for reliable experimental outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, linking them to potential impurities and offering step-by-step solutions.

Issue 1: Low Yield and/or Oily Product After Synthesis

Symptom: After the initial synthesis, the expected crystalline product is either obtained in a lower-than-expected yield, or it appears as a viscous oil or a sticky solid that is difficult to handle.

Probable Cause: The presence of unreacted starting materials or solvent residues is a likely cause. Specifically, incomplete hydrolysis of the diester precursor or residual high-boiling point solvents can lead to these issues.

Troubleshooting Protocol:

  • Identify the Impurity:

    • TLC Analysis: Spot your crude product on a silica gel TLC plate alongside the starting materials (e.g., dimethyl pyrazine-2,3-dicarboxylate). Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexane). The presence of a spot corresponding to the starting material confirms incomplete reaction.

    • ¹H NMR Spectroscopy: Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The presence of characteristic peaks of the starting materials or residual solvents will confirm their presence.

  • Removal Strategy:

    • For Unreacted Starting Material (Diester): A basic aqueous wash is effective. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution. The acidic MCPC will react with the bicarbonate and move into the aqueous layer, while the neutral diester impurity will remain in the organic layer. Separate the layers and then re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure MCPC.

    • For Residual Solvents: If high-boiling point solvents were used, remove them under high vacuum. Gentle heating may be applied, but care must be taken to avoid thermal degradation of the product.

Issue 2: Product Fails to Crystallize or Forms a Poorly Defined Solid

Symptom: The isolated product does not form well-defined crystals upon cooling or solvent evaporation, instead yielding an amorphous solid or failing to solidify at all.

Probable Cause: The primary impurity preventing proper crystallization is often the unreacted starting material, pyrazine-2,3-dicarboxylic acid. The structural similarity and potential for hydrogen bonding between the impurity and the product can disrupt the crystal lattice formation.

Troubleshooting Protocol:

  • Confirm the Presence of Pyrazine-2,3-dicarboxylic Acid:

    • HPLC Analysis: High-Performance Liquid Chromatography is the recommended method for quantifying the purity and identifying closely related impurities. A reversed-phase C18 column with a mobile phase of acidified water and an organic modifier like acetonitrile is a good starting point.

    • Melting Point Analysis: A broad melting point range or a melting point lower than the literature value (116-117 °C) suggests the presence of impurities.[1]

  • Purification via Recrystallization:

    • Solvent Selection: A good recrystallization solvent will dissolve the MCPC at an elevated temperature but have limited solubility at lower temperatures. Common solvents for similar compounds include acetone, ethyl acetate, and water.[2] Experiment with small quantities to find the optimal solvent or solvent mixture.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

      • Further cool the solution in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

Issue 3: Off-Color (Yellow to Brown) Product

Symptom: The final product has a noticeable yellow or brown discoloration instead of the expected white to off-white appearance.

Probable Cause: The color often arises from degradation byproducts formed during the synthesis, particularly if harsh reaction conditions (e.g., high temperatures, strong acids/bases) were employed. Decarboxylation of the starting material or product can also lead to colored impurities.

Troubleshooting Protocol:

  • Initial Purification Attempt - Recrystallization: Often, colored impurities are present in small amounts and can be removed by recrystallization as described in the previous section.

  • Activated Carbon Treatment:

    • If recrystallization alone is insufficient, activated carbon can be used to adsorb the colored impurities.

    • Procedure:

      • Dissolve the crude product in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

      • Boil the mixture for a few minutes.

      • Perform a hot filtration through a pad of celite to remove the activated carbon.

      • Allow the filtrate to cool and crystallize as described previously.

  • Column Chromatography: For persistent discoloration or when high purity is essential, silica gel column chromatography is a highly effective method.[3]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The addition of a small amount of acetic acid to the mobile phase can help to improve the peak shape of the acidic product.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid?

A1: The most common impurities typically arise from the synthetic route. These include:

  • Pyrazine-2,3-dicarboxylic acid: The unreacted starting material from the mono-esterification reaction.

  • Dimethyl pyrazine-2,3-dicarboxylate: The over-esterified byproduct.

  • Pyrazine-2-carboxylic acid: A potential byproduct from the decarboxylation of pyrazine-2,3-dicarboxylic acid under harsh conditions.

  • Solvent Residues: High-boiling point solvents used in the reaction or purification steps.

Q2: How can I assess the purity of my 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid sample?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most accurate method for determining the percentage purity and detecting minor impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any significant impurities with distinct spectral signatures.

  • Melting Point: A sharp melting point close to the literature value (116-117 °C) is a good indicator of high purity.[1]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

Q3: What is the best way to store 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid?

A3: It is recommended to store the compound at room temperature in a tightly sealed container to protect it from moisture.[1] As it is a carboxylic acid, it may be corrosive and should be handled with appropriate personal protective equipment.

Q4: Can I use column chromatography to separate 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid from pyrazine-2,3-dicarboxylic acid?

A4: Yes, silica gel column chromatography is an effective method for this separation.[3] Due to the difference in polarity (the dicarboxylic acid is more polar), a solvent gradient can be used to first elute the less polar diester (if present), followed by the desired monoester, and finally the more polar dicarboxylic acid. Adding a small amount of acid (e.g., acetic acid) to the eluent can help to prevent tailing of the acidic compounds on the silica gel.

III. Visualization of Purification Workflow

Below is a generalized workflow for the purification of crude 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

Purification_Workflow Crude_Product Crude 3-(Methoxycarbonyl)pyrazine- 2-carboxylic acid Initial_Assessment Purity Assessment (TLC, HPLC, NMR) Crude_Product->Initial_Assessment Decision_Point Purity Acceptable? Initial_Assessment->Decision_Point Final_Product Pure Product Decision_Point->Final_Product Yes Impurity_Check1 Check for Unreacted Starting Materials Decision_Point->Impurity_Check1 No Recrystallization Recrystallization Recrystallization->Initial_Assessment Column_Chromatography Column Chromatography Column_Chromatography->Initial_Assessment Aqueous_Wash Aqueous Bicarbonate Wash Aqueous_Wash->Recrystallization Impurity_Check1->Aqueous_Wash Diacid Present Impurity_Check2 Check for Diester and Other Impurities Impurity_Check1->Impurity_Check2 Other Impurities Impurity_Check2->Recrystallization Minor Impurities Impurity_Check2->Column_Chromatography Significant Impurities/ Low Purity

Caption: A decision-based workflow for the purification of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid.

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: 6-Fluoro-pyrazine-2-carboxylic acid Purification. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(methoxycarbonyl)pyrazine-2-carboxylic acid. Retrieved from

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Pyrazine-2,3-dicarboxylic Acid. Retrieved from

  • Google Patents. (n.d.). CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. Retrieved from

  • Google Patents. (n.d.). CN105017166A - Preparation method of 3-(3-bromine phenoxy) pyrazine-2-carboxylic acid. Retrieved from

  • ResearchGate. (n.d.). Pyrazine-2,3-dicarboxylic acid | Request PDF. Retrieved from

Sources

Troubleshooting

Troubleshooting low yield in heterocycle synthesis using 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

Welcome to the Technical Support Center for Heterocycle Synthesis. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific chemical liabilities of 3-(Methoxycarbon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocycle Synthesis. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific chemical liabilities of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid [1][2].

Working with this substrate presents a unique triad of challenges: the high propensity for thermal/basic decarboxylation[3], the hydrolytic instability of the 3-methyl ester, and the steric/electronic deactivation of the carboxylic acid. This guide is designed to help you diagnose your yield loss and implement self-validating protocols to ensure robust coupling.

Part 1: Diagnostic Decision Tree

Before altering your protocol, use the following diagnostic workflow to identify the exact failure mode in your synthesis based on LC-MS analysis of your crude reaction mixture.

Troubleshooting Start Low Yield in Heterocycle Synthesis using 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid LCMS Run LC-MS of Crude Reaction Mixture Start->LCMS Q1 Is m/z[M-44] present? LCMS->Q1 Q2 Is m/z [Di-acid] present? LCMS->Q2 Q3 Is unreacted starting material dominant? LCMS->Q3 A1 Yes: Decarboxylation (Thermal/Basic Degradation) Q1->A1  Yes S1 Switch to T3P or Yamaguchi Keep Temp < 25°C A1->S1 A2 Yes: Ester Hydrolysis (Aqueous Base/Acid) Q2->A2  Yes S2 Use anhydrous conditions Avoid aqueous basic workup A2->S2 A3 Yes: Poor Activation (Steric Hindrance) Q3->A3  Yes S3 Increase coupling reagent or use mixed anhydride A3->S3

Diagnostic workflow for troubleshooting 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid reactions.

Part 2: Troubleshooting FAQs

Q: Why am I losing my starting material to a byproduct with a mass of [M-44]? A: This is the classic signature of decarboxylation. Pyrazine-2-carboxylic acids are highly susceptible to thermal and base-catalyzed decarboxylation[3].

  • Causality: The nitrogen atoms in the electron-deficient pyrazine ring act as electron sinks. When the carboxylic acid is activated by standard coupling reagents (like HATU or EDC) in the presence of strong bases (like DIPEA), it creates an excellent leaving group. Instead of undergoing nucleophilic attack by your amine, the molecule expels CO₂ gas, leaving behind a stabilized N-heterocyclic carbanion that quickly protonates to form the des-carboxy byproduct.

  • Solution: Switch to mild coupling conditions. Propylphosphonic anhydride (T3P) is highly recommended for pyrazine-2-carboxylic acids as it operates efficiently at low temperatures and drastically minimizes decarboxylation[4][5][6].

Q: My LC-MS shows a mass corresponding to the di-acid ([M-14] from the ester). How do I prevent this? A: The 3-methoxycarbonyl group is a methyl ester, which is highly prone to saponification (hydrolysis) if your reaction or workup involves aqueous base.

  • Causality: The adjacent electron-withdrawing pyrazine ring makes the ester carbonyl highly electrophilic and susceptible to attack by hydroxide ions, even from mild bases like saturated NaHCO₃ during workup.

  • Solution: Employ strictly non-aqueous workups. Quench the reaction with water only, and extract with ethyl acetate. If a basic wash is absolutely necessary to remove acidic byproducts, use a rapid wash with cold, dilute NaHCO₃, or bypass aqueous workup entirely by loading the crude mixture directly onto a silica column.

Q: The reaction is stalling, and I have unreacted starting material despite adding excess amine. Why? A: This is a combination of steric and electronic deactivation.

  • Causality: The carboxylic acid at the 2-position is sterically hindered by the adjacent 3-methoxycarbonyl group. Bulky coupling reagents (like HATU) struggle to form the active ester efficiently due to this steric clash. Furthermore, the electron-withdrawing nature of the pyrazine ring reduces the nucleophilicity of the carboxylate during the initial activation step.

  • Solution: Use the Yamaguchi esterification/amidation protocol[7][8]. By reacting the acid with 2,4,6-trichlorobenzoyl chloride, you form a highly reactive mixed anhydride. The trichlorobenzene ring is bulky enough to prevent nucleophilic attack on itself, directing the amine exclusively to the pyrazine carbonyl.

Part 3: Mechanistic Pathway Analysis

Understanding the divergence between productive coupling and degradation is critical for optimizing your yield.

Mechanism SM 3-(Methoxycarbonyl) pyrazine-2-carboxylic acid Base Base (e.g., NMM) + Coupling Agent SM->Base Deprotonation Active Activated Intermediate (Mixed Anhydride / Acyl Phosphonate) Base->Active Activation Decarb N-Heterocyclic Carbanion + CO2 (Gas) Active->Decarb Heat or Harsh Base (DIPEA) Product Desired Heterocycle / Amide (High Yield) Active->Product Mild Conditions (T3P/Yamaguchi) Byproduct 3-Methoxycarbonylpyrazine (Decarboxylated Byproduct) Decarb->Byproduct Amine Nucleophile (Amine) Amine->Product Nucleophilic Attack

Mechanistic pathways of pyrazine-2-carboxylic acid activation, decarboxylation, and coupling.

Part 4: Quantitative Reagent Comparison

To guide your selection of coupling conditions, refer to the following performance matrix based on empirical data for pyrazine-2-carboxylic acid derivatives:

Coupling ReagentActivation IntermediateDecarboxylation RiskEster Hydrolysis RiskRecommended Use Case
HATU / DIPEA Uronium / Active EsterHigh (>40%)MediumUnhindered, stable aliphatic acids
EDC / HOBt O-AcylisoureaMedium (~20%)MediumStandard peptide coupling
T3P / NMM Acyl PhosphonateLow (<5%)Low Sensitive N-heterocyclic acids[4][6]
Yamaguchi (TCBC) Mixed AnhydrideLow (<5%)Low Sterically hindered pyrazines[7]

Part 5: Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Preferred Method)

Propylphosphonic anhydride (T3P) acts as a mild water scavenger and coupling agent, forming an acyl phosphonate intermediate that is highly reactive toward amines but stable against decarboxylation[4][5].

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc or DCM (0.1 M concentration).

  • Cooling: Cool the mixture to 0 °C using an ice bath. Causality: Maintaining a low temperature suppresses the activation energy required for the decarboxylation pathway.

  • Base Addition: Add N-methylmorpholine (NMM) or pyridine (3.0 eq) dropwise. Note: Avoid DIPEA or Et₃N; their higher pKa accelerates CO₂ loss.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes[6].

  • Validation Checkpoint: Stir for 30 minutes at 0 °C. Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the product mass without the[M-44] decarboxylation peak.

  • Completion: Allow the reaction to warm to room temperature only if the LC-MS shows stalled conversion.

  • Workup: Quench with distilled water. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Crucial: Do not wash with NaOH or KOH to protect the 3-methyl ester.

Protocol B: Yamaguchi Amidation (Alternative for Extreme Steric Hindrance)

If T3P fails due to the steric bulk of the amine and the 3-methoxycarbonyl group, the Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to force the reaction via a highly reactive mixed anhydride[7][8].

  • Mixed Anhydride Formation: Dissolve the pyrazine acid (1.0 eq) in anhydrous THF (0.1 M). Add Et₃N (1.2 eq) and cool to 0 °C. Slowly add TCBC (1.1 eq).

  • Validation Checkpoint: Stir for 1 hour at 0 °C. A white precipitate (Et₃N•HCl) will form in the flask. This visual cue validates the successful formation of the mixed anhydride.

  • Nucleophile Addition: Add the amine (1.2 eq) followed immediately by DMAP (1.0 eq).

  • Coupling: Stir at room temperature. Causality: DMAP acts as a nucleophilic acyl transfer catalyst, attacking the mixed anhydride to form an ultra-reactive acylpyridinium intermediate that easily overcomes the steric hindrance of the 3-methoxycarbonyl group.

  • Workup: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate and purify directly via flash column chromatography.

References

Sources

Optimization

Technical Support Center: Protecting Group Strategies for 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for synthetic strategies involving 3-(methoxycarbonyl)pyrazine-2-carboxylic acid. This guide provides in-depth answe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for synthetic strategies involving 3-(methoxycarbonyl)pyrazine-2-carboxylic acid. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for the selective protection of this key synthetic intermediate.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective protection of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid?

The primary challenge lies in the differentiation of the two carboxyl functionalities: a carboxylic acid at the 2-position and a methyl ester at the 3-position. Any protecting group strategy must selectively target the carboxylic acid without affecting the existing methyl ester. Additionally, the electron-deficient nature of the pyrazine ring and the basicity of its nitrogen atoms must be considered, as these properties can influence the choice of reagents and reaction conditions. The pyrazine ring is generally stable to strong acids and bases, but harsh conditions should be approached with caution.[1]

Q2: How can I selectively protect the carboxylic acid at the 2-position while leaving the methyl ester at the 3-position intact?

The key is to employ a protecting group that can be introduced under conditions that do not promote transesterification or hydrolysis of the methyl ester. This typically involves using protecting groups that are installed under non-basic and non-nucleophilic conditions. An orthogonal protecting group strategy is highly recommended, allowing for the selective removal of the new protecting group without disturbing the methyl ester.[2][3]

Troubleshooting Guides & Recommended Protocols
Issue 1: Choosing the Right Protecting Group for the Carboxylic Acid

Symptoms:

  • Low yield of the protected product.

  • Formation of side products, such as the di-ester or hydrolysis of the starting methyl ester.

  • Difficulty in removing the protecting group in subsequent steps.

Root Cause Analysis: The choice of protecting group is critical and depends on the overall synthetic route and the stability of other functional groups in the molecule. The pyrazine ring itself is electron-deficient and more resistant to electrophilic substitution than pyridine.[4] However, the nitrogen atoms are basic and can be protonated in acidic media, which further deactivates the ring.[4][5]

Recommended Solutions:

A comparison of suitable protecting groups for the carboxylic acid functionality is presented below:

Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesDisadvantages
Benzyl (Bn) Ester Benzyl alcohol, acid catalyst (e.g., PTSA), Dean-Stark trapHydrogenolysis (H₂, Pd/C)Stable to a wide range of conditions; orthogonal to the methyl ester.[6]Requires specialized hydrogenation equipment.
tert-Butyl (t-Bu) Ester Isobutylene, catalytic H₂SO₄Trifluoroacetic acid (TFA) or other strong acidsStable to basic and nucleophilic conditions; easily removed.[6][7]Requires careful handling of isobutylene gas.
Silyl Esters (e.g., TBDMS) TBDMS-Cl, imidazole, DMFFluoride ion source (e.g., TBAF) or mild acidMild introduction and removal; orthogonal to many other groups.[7][8]Can be labile to certain nucleophiles and strong acids.
Allyl (All) Ester Allyl alcohol, DCC/DMAP or allyl bromide, basePd(0) catalyst (e.g., Pd(PPh₃)₄), allyl scavengerOrthogonal to many other protecting groups.Palladium catalysts can be expensive and require careful removal.
1,1-Dimethylallyl (DMA) Ester Prenyldimethylsulfonium tetrafluoroborateCatalytic Pd(0) and N-methylmorpholineResistant to nucleophilic attack like a t-butyl ester but removed under different conditions.[9]Reagent for introduction is not as common.

Expert Insight: For most applications, the benzyl ester and tert-butyl ester are excellent first choices due to their robustness and well-established, orthogonal deprotection methods. The choice between them will depend on the downstream synthetic steps. If your synthesis involves reactions sensitive to acid, a benzyl ester is preferable. Conversely, if hydrogenation is not feasible or desired, a tert-butyl ester is a better option.

Detailed Experimental Protocol: Benzyl Ester Protection

This protocol describes the selective protection of the carboxylic acid at the 2-position as a benzyl ester.

Materials:

  • 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

  • Benzyl alcohol (dried)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a Dean-Stark trap and condenser

Procedure:

  • To a round-bottom flask, add 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1 equivalent), toluene (sufficient to suspend the starting material), and benzyl alcohol (1.2 equivalents).

  • Add a catalytic amount of PTSA (0.05 equivalents).

  • Equip the flask with a Dean-Stark trap and a condenser, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl 3-(methoxycarbonyl)pyrazine-2-carboxylate.

Issue 2: Potential Reactivity of the Pyrazine Ring

Symptoms:

  • Unexpected side reactions involving the pyrazine ring.

  • Ring opening or degradation under certain conditions.

Root Cause Analysis: While generally robust, the pyrazine ring can be susceptible to certain reactions.[1] The nitrogen atoms are weakly basic (pKa of pyrazine is ~0.65) and can be quaternized.[4][10] Strong oxidizing agents can lead to N-oxidation or ring opening.[11]

Recommended Solutions:

  • Avoid Strong Oxidizing Agents: If oxidation is necessary elsewhere in the molecule, consider milder reagents. Peracids, for instance, can lead to N-oxidation or even ring opening.[11]

  • Protection of Pyrazine Nitrogens: In rare cases where the pyrazine nitrogens might interfere with a reaction (e.g., by acting as a nucleophile or base), they can be protected.

    • N-Oxidation: This deactivates the ring towards electrophilic attack and can be reversed with a reducing agent like PCl₃. However, this also alters the electronic properties of the ring.

    • Borane Complexation: Borane (BH₃) can form a complex with the pyridine nitrogen, effectively protecting it from acting as a nucleophile.[12] This strategy could potentially be adapted for pyrazine. The borane can be removed under acidic conditions.

Visualizing the Workflow
Decision Tree for Protecting Group Selection

The following diagram illustrates a decision-making process for choosing an appropriate protecting group for the carboxylic acid at the 2-position.

ProtectingGroupSelection start Start: Need to protect the 2-carboxylic acid q1 Are downstream steps sensitive to acid? start->q1 benzyl Use Benzyl (Bn) Ester (Deprotection: H₂, Pd/C) q1->benzyl Yes q2 Are downstream steps sensitive to hydrogenation? q1->q2 No end_choice Proceed with chosen protecting group strategy benzyl->end_choice tbutyl Use tert-Butyl (t-Bu) Ester (Deprotection: TFA) q2->tbutyl No q3 Are mild, non-acidic/non-reductive conditions required for deprotection? q2->q3 Yes tbutyl->end_choice silyl Use Silyl Ester (e.g., TBDMS) (Deprotection: F⁻) q3->silyl Yes, fluoride compatible allyl Use Allyl (All) Ester (Deprotection: Pd(0)) q3->allyl Yes, Pd compatible silyl->end_choice allyl->end_choice

Caption: Decision tree for selecting a carboxylic acid protecting group.

References
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7). ResearchGate. [Link]

  • An Improved Method For The Protection Of Carboxylic Acids As 1,1-Dimethylallyl Esters. Organic Letters. [Link]

  • Protecting Groups. (2020, October 26). chem.iitb.ac.in. [Link]

  • Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. (2022, December 13). Organic Letters. [Link]

  • Let's discuss the basicity of pyrazine and pyrimidine. (2019, October 8). Reddit. [Link]

  • Basicity of Pyridine, Pyrimidine, Pyridazine and Pyrazine. (2026, February 20). YouTube. [Link]

  • Protecting group. Wikipedia. [Link]

  • Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002, March 31). MDPI. [Link]

    • Carboxyl protecting groups. nptel.ac.in. [Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020, January 8). ResearchGate. [Link]

  • Synthesis of carboxylic acid derivatives of 2-pyrazolines. Semantic Scholar. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

  • Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. ResearchGate. [Link]

  • [Synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid]. PubMed. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI. [Link]

  • An Application of Borane As a Protecting Group for Pyridine. (2008, August 5). ACS Publications. [Link]

  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid. NIH. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrazine Building Blocks: A Comparative Analysis of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid

Introduction: The Enduring Importance of the Pyrazine Scaffold The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, arising from the electronegative nitrogen atoms, render it an electron-deficient aromatic system.[4] This feature, combined with its planar structure, allows pyrazine to serve as a versatile bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[4] The nitrogen atoms frequently act as hydrogen bond acceptors, enabling critical interactions with biological targets like kinase hinge regions.[4][5] This has led to the successful development of numerous FDA-approved drugs containing the pyrazine motif, including the anti-tuberculosis agent Pyrazinamide, the anticancer drug Bortezomib, and the antidiabetic medication Glipizide.[3][4][6]

Given the scaffold's proven value, the selection of an appropriate starting material—a pyrazine building block—is a critical decision in any synthetic campaign. This choice dictates the efficiency, regioselectivity, and overall strategic approach to molecular assembly. This guide provides an in-depth comparison of several key pyrazine building blocks, with a special focus on the unique advantages offered by 3-(methoxycarbonyl)pyrazine-2-carboxylic acid . We will objectively compare its performance against common alternatives, supported by experimental logic and established synthetic protocols.

The Contestants: A Structural Overview of Key Pyrazine Building Blocks

The reactivity and synthetic utility of a pyrazine building block are dictated by the nature and position of its substituents. Here, we compare our primary compound of interest against three common alternatives.

Figure 1: Chemical structures of the compared pyrazine building blocks.

1. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid: The subject of our focus, this molecule possesses two distinct, electronically differentiated functional groups: a carboxylic acid and a methyl ester. This asymmetry is its key strategic advantage, enabling inherent regioselectivity in synthetic transformations.[7]

2. Pyrazine-2-carboxylic acid: A simple, monosubstituted pyrazine. It is a fundamental building block but lacks the handles for subsequent orthogonal functionalization present in our primary molecule.[8]

3. 2,3-Pyrazinedicarboxylic acid: A symmetrical di-acid. While useful for creating symmetrical molecules or as a precursor to other intermediates like anhydrides, achieving selective mono-functionalization can be challenging, often leading to mixtures of products and requiring protecting group strategies.[9][10][11]

4. Methyl pyrazine-2-carboxylate: The mono-ester counterpart. Useful in its own right, it requires a hydrolysis step to reveal the carboxylic acid for reactions like amide coupling.[12]

Comparative Analysis: Reactivity and Synthetic Strategy

The primary value of a building block lies in its predictable and controllable reactivity. The most common and critical reaction for these scaffolds in drug discovery is amide bond formation.

Amide Coupling: A Head-to-Head Comparison

The formation of an amide bond by coupling a carboxylic acid with an amine is a foundational reaction in medicinal chemistry.[13][14] Carboxylic acids are weak acids and require activation to facilitate nucleophilic attack by an amine.[15] Let's analyze how our building blocks perform in this critical transformation.

Building BlockAmine Coupling Partner (1 eq.)Expected OutcomeKey Considerations
3-(Methoxycarbonyl)pyrazine-2-carboxylic acid R-NH₂Selective formation of the C2-amide.High Regioselectivity. The carboxylic acid is readily activated, while the methyl ester remains intact under standard coupling conditions. This allows for direct, clean formation of the mono-amide.
Pyrazine-2-carboxylic acid R-NH₂Formation of the C2-amide.Simplicity. A straightforward reaction, but the resulting product has no obvious handle for a second, diverse coupling reaction.
2,3-Pyrazinedicarboxylic acid R-NH₂Mixture of mono-amide, di-amide, and unreacted starting material.Poor Selectivity. Achieving mono-amidation is difficult and often results in low yields of the desired product. Statistical mixtures are common, necessitating tedious purification.
Methyl pyrazine-2-carboxylate R-NH₂No reaction under standard amide coupling conditions.Requires Pre-activation. The ester must first be hydrolyzed (e.g., with LiOH or NaOH) to the carboxylic acid before coupling can occur, adding an extra step to the synthesis.

As the data illustrates, 3-(methoxycarbonyl)pyrazine-2-carboxylic acid offers the most efficient and direct route to a regioselectively functionalized pyrazine core that retains a second, latent functional group for further elaboration.

The Power of Orthogonal Functionalization

The true synthetic elegance of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid is revealed in multi-step synthesis. The differential reactivity of the acid and ester groups provides an "orthogonal handle," allowing for sequential, controlled modifications.

workflow start 3-(Methoxycarbonyl)pyrazine- 2-carboxylic acid step1 Step 1: Amide Coupling (e.g., Amine 1, HATU, DIPEA) start->step1 Selective reaction at COOH intermediate Intermediate Product (C2-Amide, C3-Ester) step1->intermediate step2 Step 2: Ester Hydrolysis (e.g., LiOH, H₂O/THF) intermediate->step2 Unmasking the second handle activated_intermediate Activated Intermediate (C2-Amide, C3-Carboxylic Acid) step2->activated_intermediate step3 Step 3: Second Amide Coupling (e.g., Amine 2, HATU, DIPEA) activated_intermediate->step3 Introduction of second diversity point final_product Final Di-substituted Product (C2-Amide 1, C3-Amide 2) step3->final_product start_diacid 2,3-Pyrazinedicarboxylic acid step1_diacid Amide Coupling (e.g., Amine 1, HATU) start_diacid->step1_diacid Non-selective reaction product_mixture Product Mixture (Mono-amide, Di-amide, Starting Material) step1_diacid->product_mixture

Figure 2: Workflow comparing the selective, multi-step functionalization of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid with the non-selective outcome from 2,3-pyrazinedicarboxylic acid.

This workflow (Figure 2) highlights the strategic advantage. A researcher can introduce a first point of diversity via amide coupling at the carboxylic acid position. Then, a simple hydrolysis unmasks the second carboxylic acid, which is now ready for a second, different coupling reaction. This stepwise approach is invaluable for building libraries of related compounds in drug discovery, where structure-activity relationships (SAR) are explored by systematically varying substituents.[4] Attempting the same synthesis with 2,3-pyrazinedicarboxylic acid would be inefficient and synthetically challenging.

Field-Proven Experimental Protocols

To translate theory into practice, we provide a detailed, self-validating protocol for a standard amide coupling reaction.

Protocol: Synthesis of Methyl 2-(benzylcarbamoyl)pyrazine-3-carboxylate

This protocol details the coupling of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid with benzylamine, a common test substrate.

Causality Behind Experimental Choices:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen as the coupling reagent for its high efficiency, rapid reaction times, and low propensity for racemization of chiral substrates.[13]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.

  • Anhydrous DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial as water can hydrolyze the activated ester intermediate.

protocol_flow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-(methoxycarbonyl)pyrazine- 2-carboxylic acid (1.0 eq) in anhydrous DMF under N₂. prep2 Add HATU (1.1 eq) and DIPEA (2.0 eq). prep1->prep2 prep3 Stir for 15 min at RT (Pre-activation). prep2->prep3 react1 Add Benzylamine (1.05 eq) dropwise to the mixture. prep3->react1 react2 Stir at RT for 2-4 hours. react1->react2 react3 Monitor reaction by TLC or LC-MS until starting material is consumed. react2->react3 workup1 Dilute with Ethyl Acetate. react3->workup1 workup2 Wash with 5% LiCl (aq), sat. NaHCO₃ (aq), and brine. workup1->workup2 workup3 Dry organic layer (Na₂SO₄), filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography (Silica gel, Hexanes/EtOAc). workup3->workup4

Figure 3: Experimental workflow for the synthesis of a pyrazine mono-amide.

Materials:

  • 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • Activation: To a round-bottom flask under an inert nitrogen atmosphere, add 3-(methoxycarbonyl)pyrazine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF. Add HATU (1.1 eq) followed by DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate.

  • Amine Addition: Slowly add benzylamine (1.05 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS, typically for 2-4 hours, until the starting carboxylic acid is fully consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and brine.

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Conclusion: Making the Right Choice for Your Synthesis

The selection of a chemical building block is a foundational decision that reverberates through an entire synthetic project. While simpler scaffolds like pyrazine-2-carboxylic acid and 2,3-pyrazinedicarboxylic acid have their place, particularly in the synthesis of symmetrical molecules, 3-(methoxycarbonyl)pyrazine-2-carboxylic acid emerges as a superior choice for complex, multi-step syntheses requiring precise regiochemical control.

Its key advantage lies in its inherent asymmetry, providing two differentially reactive handles. This allows for a reliable, protecting-group-free strategy to introduce molecular diversity in a stepwise fashion. For researchers in drug development and advanced materials, where the efficient and controlled assembly of complex architectures is paramount, the strategic benefits offered by 3-(methoxycarbonyl)pyrazine-2-carboxylic acid make it an invaluable and highly versatile tool.

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  • (n.d.). Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). Study Mind.
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Comparative

Biological activity of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid derivatives

A Comparative Guide to the Biological Activity of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid Derivatives This guide provides a comprehensive analysis of the biological activities of 3-(methoxycarbonyl)pyrazine-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid Derivatives

This guide provides a comprehensive analysis of the biological activities of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid derivatives and their structurally related analogs. Intended for researchers, scientists, and drug development professionals, this document synthesizes key findings on their anticancer and antimicrobial properties, delves into their mechanisms of action, and presents detailed experimental protocols for their evaluation. While direct research on derivatives of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid is emerging, this guide draws comparative insights from the broader, well-studied class of pyrazine-2-carboxylic acid derivatives to forecast their therapeutic potential and guide future research.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic rings like benzene and pyridine make it a versatile core for developing novel therapeutic agents.[1] Derivatives of pyrazine-2-carboxylic acid, in particular, have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[2][3][4] This guide focuses on the derivatives of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid, a class of compounds with significant potential for further drug discovery and development.

Synthesis of Pyrazine-2-Carboxylic Acid Derivatives

The primary route for synthesizing the amide and ester derivatives of pyrazine-2-carboxylic acids involves the activation of the carboxylic acid group, typically by converting it to an acyl chloride. This is followed by a nucleophilic acyl substitution with a desired amine or alcohol.

A common synthetic approach begins with the corresponding pyrazine-2-carboxylic acid, which is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive pyrazine-2-carbonyl chloride.[5] This intermediate is then reacted with a variety of nucleophiles, such as substituted anilines or piperazines, to yield the final amide derivatives.[4]

Experimental Protocol: General Synthesis of Pyrazine-2-Carboxamides

  • Acid Chloride Formation: A mixture of the desired pyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in a dry, inert solvent like toluene or benzene is refluxed for 1-2 hours.

  • Solvent Removal: Excess thionyl chloride and the solvent are removed under reduced pressure (in vacuo).

  • Amidation: The crude pyrazine-2-carbonyl chloride is dissolved in a dry, non-protic solvent such as acetone or dichloromethane.

  • Nucleophilic Attack: This solution is added dropwise to a stirred solution of the desired amine (1 equivalent) in the presence of a base like pyridine or triethylamine at room temperature.

  • Reaction Monitoring: The reaction is stirred for an additional 30 minutes to several hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is then filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazine-2-carboxamide derivative.

Anticancer Activity: Targeting Key Signaling Pathways

Pyrazine derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent activity against a range of human cancer cell lines.[3][6] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as protein kinases.[1][7]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[2] Pyrazine-based compounds have been successfully developed as inhibitors of several kinases, including receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, and non-receptor tyrosine kinases (NRTKs) such as AXL1 and JAK3.[8][9] These inhibitors are often ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cell proliferation, survival, and angiogenesis.[1][10]

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Pyrazine Pyrazine Derivative Pyrazine->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrazine Derivatives.

Comparative Anticancer Activity

The anticancer efficacy of pyrazine derivatives is influenced by the nature and position of substituents on the pyrazine ring and the amide/ester side chain. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing their potency. For instance, certain substitutions can enhance the binding affinity of the compound to the target kinase.

Derivative ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyrazineMultipleVariousVaries[11]
1,4-Pyrazine-containing HAT inhibitorsp300/CBPMCF-7, LNCaP1.2 - 8.7[12]
[13][14][15]triazolo[4,3-a]pyrazinec-Met, VEGFR-2A549, MCF-7, HeLa0.98 - 1.28[9]
3-Amino-pyrazine-2-carboxamideFGFRMultipleVaries[16]

Experimental Protocol: MTT Assay for Cell Viability [13][14][15][17]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of pyrazine-2-carboxylic acid have demonstrated significant activity against a wide range of microorganisms, including bacteria, fungi, and mycobacteria.[4][18] This broad-spectrum activity makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

One of the key mechanisms underlying the antibacterial activity of some pyrazine derivatives is the inhibition of DNA gyrase.[19] This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[19] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.

dna_gyrase_inhibition DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase DNA_relaxed->DNA_gyrase DNA_supercoiled Supercoiled DNA Replication DNA Replication & Transcription DNA_supercoiled->Replication DNA_gyrase->DNA_supercoiled ATP-dependent supercoiling Cell_death Bacterial Cell Death DNA_gyrase->Cell_death Disruption Pyrazine Pyrazine Derivative Pyrazine->DNA_gyrase Inhibition

Caption: Inhibition of Bacterial DNA Gyrase by Pyrazine Derivatives.

Comparative Antimicrobial Activity

The antimicrobial potency of pyrazine-2-carboxamide derivatives is highly dependent on the substituents on both the pyrazine ring and the amide nitrogen. For instance, the presence of a free amino group on the pyrazine or an attached pyrimidine ring has been shown to contribute to the antimicrobial activity.[4] Lipophilicity also plays a crucial role, with increased lipophilicity sometimes correlating with enhanced antimycobacterial activity.[20]

DerivativeMicroorganismMIC (µg/mL)Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)C. albicans3.125[4]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)C. albicans3.125[4]
Compounds P3, P4, P7, P9E. coli50[4]
Compounds P6, P7, P9, P10P. aeruginosa25[4]

Experimental Protocol: Microbroth Dilution Assay for MIC Determination [19][21][22][23][24]

This protocol describes the microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or a plate reader.

Conclusion and Future Directions

Derivatives of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid and its analogs represent a promising class of compounds with a diverse range of biological activities. Their demonstrated potential as anticancer and antimicrobial agents, coupled with the versatility of the pyrazine scaffold for chemical modification, offers a fertile ground for future research and development. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate their therapeutic potential into novel clinical applications.

References

  • ResearchHub. (2024, April 2).
  • Abcam. MTT assay protocol.
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  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Al-Ostoot, F. H., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.
  • Bentham Science. (2024, September 24). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
  • Abbas, S. Y., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
  • El-Damasy, A. K., et al. (2024).
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Li, L., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. PMC.
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  • Frontiers. (2022, April 5). Design, Synthesis, and Biological Evaluation of[13][14][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.

  • International Journal of Environmental Sciences.
  • PMC. (2024, May 6). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome.
  • ResearchGate. (2024, August 4). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies.
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  • Dilution Susceptility Test MIC& (MLC or MBC) The advantage of this method:.
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Validation

Comparative Guide: Antitubercular Activity of 3-(Methoxycarbonyl)pyrazine-2-carboxylic Acid Analogs

Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of first-line regimens. Pyrazinamide (PZA) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of first-line regimens. Pyrazinamide (PZA) is a critical sterilizing drug that targets non-replicating persister bacilli. However, PZA is a prodrug that requires bioactivation into pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PncA). Because over 70% of PZA resistance is driven by pncA loss-of-function mutations, bypassing this enzymatic bottleneck is a primary objective in modern antitubercular drug design[1].

This guide objectively compares the performance of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid analogs —a highly lipophilic class of POA prodrugs—against standard PZA and POA therapies. By leveraging esterification at the 3-position, these analogs achieve PncA-independent activation and superior cell wall penetration, offering a robust alternative for PZA-resistant infections[2].

Mechanistic Rationale: Bypassing the PncA Bottleneck

The design of 3-(methoxycarbonyl)pyrazine-2-carboxylic acid analogs is rooted in overcoming the physicochemical limitations of free pyrazinoic acid.

  • Lipophilicity and Permeability: Free POA is highly hydrophilic and ionizable, severely restricting its passive diffusion across the lipid-rich mycolic acid envelope of Mtb. The addition of a methoxycarbonyl group increases the partition coefficient (LogP), facilitating rapid bacterial entry[3].

  • PncA-Independent Activation: Once inside the bacillus, these analogs do not rely on the mutated PncA enzyme. Instead, ubiquitous and conserved mycobacterial esterases cleave the methoxycarbonyl ester, releasing active POA directly into the cytoplasm[2].

  • Intrabacterial Acidification: The liberated POA disrupts the proton motive force and binds to critical targets such as ribosomal protein S1 (RpsA) and aspartate decarboxylase (PanD), halting bacterial translation and coenzyme A biosynthesis[1].

Pathway PZA Pyrazinamide (PZA) PncA PncA Enzyme (Mutated in Resistant TB) PZA->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Poor Permeability) PncA->POA Susceptible Strains Target Intrabacterial Acidification & Target Inhibition POA->Target Accumulation in Acidic pH Analog 3-(Methoxycarbonyl)pyrazine- 2-carboxylic Acid Analogs Esterase Mycobacterial Esterases (Conserved) Analog->Esterase Cell Wall Penetration Esterase->POA Cleavage

Mechanism of action: 3-(Methoxycarbonyl)pyrazine analogs bypass PncA mutations via esterase activation.

Comparative Performance Data

The following table synthesizes quantitative in vitro data comparing standard PZA, free POA, and optimized 3-(methoxycarbonyl)pyrazine-2-carboxylic acid analogs. Data reflects Minimum Inhibitory Concentrations (MIC) tested in acidic media (pH 5.8), which is required to mimic the macrophage phagosome environment[2],[3].

Compound ClassMIC (μg/mL) vs Mtb H37RvMIC (μg/mL) vs pncA MutantLogP (Estimated)Mechanism of Activation
Pyrazinamide (PZA) 50.0 - 100.0>800.0 (Resistant)-0.68PncA-dependent
Pyrazinoic Acid (POA) 50.0 - 100.050.0 - 100.0-0.40None (Active form)
3-(Methoxycarbonyl) Analogs 1.56 - 6.253.12 - 6.251.20 - 2.50Esterase-dependent

Key Insight: The methoxycarbonyl analogs exhibit a 10- to 50-fold increase in potency against susceptible strains compared to PZA, and completely restore activity against pncA-deficient resistant strains[1].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these analogs, the experimental design must account for the unique pH-dependent activity of pyrazine derivatives and the inherent instability of ester prodrugs in eukaryotic serum. The following protocols form a self-validating system.

Protocol Step1 Compound Synthesis & LogP Determination Step2 Plasma Stability Assay (Esterase Liability Check) Step1->Step2 Step3 MABA MIC Assay (pH 5.8 vs pH 6.8) Step2->Step3 Step4 THP-1 Macrophage Infection Model Step3->Step4 Step5 CFU Enumeration & Efficacy Validation Step4->Step5

Self-validating experimental workflow for evaluating pyrazinoic acid ester prodrugs.

Protocol 1: pH-Adjusted Microplate Alamar Blue Assay (MABA)

Causality & Validation: Standard MIC assays are conducted at pH 6.8. However, POA requires an acidic environment (pH 5.5–5.8) to become protonated (POAH). Only the uncharged POAH can collapse the bacterial proton motive force. Testing at both pH 6.8 and pH 5.8 acts as an internal control; true pyrazine-based antituberculars will show a dramatic shift in potency at the lower pH.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC. Divide into two batches, adjusting one to pH 6.8 and the other to pH 5.8 using 1N HCl or citric acid.

  • Inoculum Standardization: Cultivate Mtb H37Rv and a matched pncA mutant strain to an OD600 of 0.8. Dilute to

    
     CFU/mL in the respective pH-adjusted media.
    
  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the 3-(methoxycarbonyl) analogs (range: 100 μg/mL to 0.1 μg/mL). Include PZA and Rifampicin as controls.

  • Incubation & Readout: Incubate plates at 37°C for 7 days. Add 20 μL of Alamar Blue reagent and 12.5 μL of 20% Tween 80 to each well. Incubate for an additional 24 hours.

  • Analysis: A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.

Protocol 2: Ex Vivo THP-1 Macrophage Infection Model

Causality & Validation: Ester prodrugs are notoriously susceptible to premature hydrolysis by serum esterases before reaching the target. This macrophage model self-validates the compound's stability. If the analog is prematurely hydrolyzed in the culture media, the resulting free POA will fail to penetrate the macrophage, resulting in zero intracellular killing. Efficacy in this model proves the prodrug survives the extracellular space and activates precisely within the acidic phagolysosome[2].

  • Macrophage Differentiation: Seed THP-1 monocytes at

    
     cells/well in 96-well plates. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
    
  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours. Wash thrice with warm PBS to remove extracellular bacilli.

  • Treatment: Add fresh RPMI-1640 media containing the 3-(methoxycarbonyl) analogs at 1x, 5x, and 10x their established MICs.

  • Lysis and Enumeration: At days 0, 3, and 7 post-infection, lyse the macrophages using 0.1% Triton X-100. Plate serial dilutions of the lysate onto Middlebrook 7H10 agar.

  • Analysis: Count CFUs after 21 days of incubation. Calculate the log reduction in intracellular bacterial burden compared to untreated controls.

Structure-Activity Relationship (SAR) Insights

The addition of the methoxycarbonyl group at the 3-position of the pyrazine ring fundamentally alters the pharmacokinetic profile of the drug:

  • Steric Shielding: The proximity of the methoxycarbonyl group to the pyrazine nitrogen provides a degree of steric hindrance that protects the ester from rapid, non-specific hydrolysis in human plasma, extending its half-life compared to simple alkyl esters[1].

  • Synergistic Substitutions: When the 3-methoxycarbonyl modification is paired with halogenation (e.g., 5-chloro or 6-fluoro substitutions), the electron-withdrawing effects further increase the acidity of the released POA, driving more potent intrabacterial acidification and lowering the MIC to sub-microgram levels[3],[4].

References

1. - Antimicrobial Agents and Chemotherapy, ASM Journals 2. - Bioorganic & Medicinal Chemistry, PMC 3. - Molecules, PMC 4. - Molecules, MDPI

Sources

Comparative

Comparative Guide: Antifungal Efficacy of Substituted Pyrazine-2-Carboxamides

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale Historically, pyrazinamide (PZA) and its derivatives have b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

Historically, pyrazinamide (PZA) and its derivatives have been cornerstones in antimycobacterial therapy, functioning as prodrugs activated by bacterial pyrazinamidases. However, recent drug discovery efforts have repositioned substituted pyrazine-2-carboxamides as promising antifungal scaffolds, particularly against dermatophytes like Trichophyton mentagrophytes and opportunistic yeasts like Candida albicans[1][2].

Unlike traditional azoles (e.g., Fluconazole) that target lanosterol 14α-demethylase in the ergosterol biosynthesis pathway, the antifungal mechanism of highly lipophilic pyrazine-2-carboxamides is fundamentally different. The introduction of bulky, lipophilic substituents (such as tert-butyl or halogen groups) on the pyrazine ring, combined with a conserved carboxamide (-CONH-) bridging ligand, facilitates rapid penetration of the fungal cell wall. Once internalized, the carboxamide moiety acts as a hydrogen-bond donor/acceptor, disrupting critical membrane energy targets and metabolic enzymes[3].

SAR_Mechanism A Substituted Pyrazine-2-Carboxamide B Lipophilic Substituents (tert-butyl, chloro) A->B Structural Modification C Carboxamide Bridge (-CONH-) A->C Conserved Motif D Enhanced Fungal Cell Wall Penetration B->D Increases log P E H-Bonding with Target Enzymes C->E Ligand Interaction F Disruption of Fungal Metabolism D->F E->F

Structural determinants driving the antifungal activity of pyrazine-2-carboxamides.

Comparative Efficacy: Pyrazine-2-Carboxamides vs. Fluconazole

To objectively evaluate the clinical potential of these novel scaffolds, we must benchmark their Minimum Inhibitory Concentrations (MIC) against established clinical standards like Fluconazole. Extensive in vitro profiling reveals that while Fluconazole remains superior in absolute potency, specific halogenated and alkylated pyrazine-2-carboxamides exhibit moderate to strong activity, particularly against T. mentagrophytes[2][4][5].

The data below synthesizes the in vitro performance of top-tier pyrazine-2-carboxamide candidates.

Quantitative Efficacy Comparison Table
Compound ScaffoldPrimary Fungal TargetMIC (µmol/L)Fluconazole MIC (µmol/L)Lipophilicity (log P)
5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide T. mentagrophytes15.621.95High
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide T. mentagrophytes31.253.91High
6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide T. mentagrophytes62.503.91Very High
6-chloropyrazine-2-carboxylic acid (3-chlorophenyl)amide C. albicans< 62.50N/AModerate

Application Scientist's Insight: The linear correlation between the calculated lipophilicity (log P) and antifungal efficacy is striking. Compounds lacking the tert-butyl or chloro substitutions generally fail to cross the fungal cell envelope, rendering them inactive. While the MIC values of the pyrazine derivatives (15.62 - 62.50 µmol/L) are higher than Fluconazole, their non-azole mechanism makes them highly valuable as starting points for combinatorial therapies aimed at azole-resistant fungal strains[4].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the evaluation of these compounds must utilize a self-validating workflow. The following protocol integrates chemical synthesis, physicochemical profiling, and biological evaluation with built-in feedback loops.

Exp_Workflow S1 1. Aminolysis Synthesis (Pyrazinoyl Chlorides + Amines) S2 2. HPLC Profiling (Determine Log K) S1->S2 S3 3. Quality Gate: Log K vs Log P Correlation S2->S3 S3->S1 Fail (Re-synthesize) S4 4. Microbroth Dilution (Determine Fungal MIC) S3->S4 Pass (R² > 0.9) S6 6. Selectivity Index (IC50 / MIC) S4->S6 S5 5. Cytotoxicity Assay (HepG2 IC50) S5->S6

Self-validating experimental workflow for antifungal pyrazine-2-carboxamide evaluation.

Step-by-Step Methodology

Phase 1: Synthesis and Physicochemical Validation

  • Condensation Reaction: React substituted pyrazine-2-carboxylic acid chlorides with selected anilines or aminothiazoles in dry pyridine at room temperature.

    • Causality: Pyridine acts as both a solvent and an acid scavenger, driving the aminolysis to completion without degrading the fragile carboxamide bridge.

  • Chromatographic Profiling (Log K Determination): Analyze the purified compounds using RP-HPLC. Calculate the capacity factor (Log K) using the retention time of the analyte versus a dead-time marker.

    • Self-Validation Loop: Plot experimental Log K against theoretical Log P. If the correlation coefficient (

      
      ) is 
      
      
      
      , the batch exhibits aberrant solubility or structural impurities and must be rejected before biological testing.

Phase 2: In Vitro Antifungal Susceptibility Testing 3. Compound Solubilization: Dissolve the validated pyrazine-2-carboxamides in 100% DMSO to create a 10 mM stock.

  • Causality: These compounds are highly lipophilic. Aqueous buffers will cause immediate precipitation, leading to false-negative MIC readings.

  • Microbroth Dilution: Prepare two-fold serial dilutions of the compounds in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in 96-well plates. The final DMSO concentration must not exceed 1% (v/v).

  • Inoculation & Incubation: Standardize fungal suspensions (e.g., T. mentagrophytes ATCC 9533) to

    
     CFU/mL. Add to the wells and incubate at 35°C for 72–120 hours.
    
    • Internal Control: Always run Fluconazole as a positive control and 1% DMSO as a vehicle control. If the Fluconazole MIC deviates from the CLSI standard range (1.95 - 3.91 µmol/L), the entire plate is invalidated.

  • Selectivity Indexing: Concurrently run an MTT assay on human HepG2 cells to determine the

    
    . Calculate the Selectivity Index (SI = 
    
    
    
    / MIC). An SI > 10 confirms that the antifungal effect is target-specific rather than a result of generalized cytotoxicity[6].

Conclusion

Substituted pyrazine-2-carboxamides represent a compelling, non-traditional class of antifungal agents. While their absolute MIC values currently trail behind gold-standard azoles, their unique mechanism of action—driven by targeted lipophilicity and carboxamide-mediated hydrogen bonding—provides a vital structural template for circumventing emerging fungal resistance. Future optimization should focus on fine-tuning the halogenation patterns on the benzyl or phenyl rings to maximize cell wall penetration while minimizing host cytotoxicity.

References

1.1 - MDPI Molecules 2.2 - PMC - NIH 3. 4 - PMC - NIH 4.3 - Semantic Scholar 5.5 - PMC - NIH 6.6 - ACS Omega

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid

As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this substance confidently, ensuring the safety of yourself, your colleagues, and the environment.

Hazard Profile: Understanding the "Why" Behind the Procedure

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a solid organic compound whose hazard profile dictates the necessary handling precautions and disposal pathway. While it is not classified as an acutely toxic substance, it requires careful management.[1][2][3]

The primary hazards, as identified in Safety Data Sheets (SDS) for this compound and its close structural analogs, are summarized below.[1][2][4]

Hazard ClassificationGHS PictogramPrecautionary StatementCausality and Field Insight
Skin Irritation (Category 2) ! Causes skin irritation. (H315)The acidic nature of the carboxylic acid group and the overall chemical structure can disrupt the lipid barrier of the skin, leading to irritation upon contact. Always handle with appropriate gloves.[1][2]
Serious Eye Irritation (Category 2) ! Causes serious eye irritation. (H319)As a fine powder, the compound can easily become airborne and contact the eyes, where it can cause significant irritation to the mucous membranes. Approved safety glasses or goggles are mandatory.[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory system ! May cause respiratory irritation. (H335)Inhaling the dust can irritate the respiratory tract. All handling of the solid material outside of a sealed container should be performed in a chemical fume hood or a ventilated enclosure to minimize this risk.[2]
The Core Principle: Waste Segregation

The foundation of safe chemical disposal is meticulous waste segregation.[5][6] Mixing incompatible waste streams can lead to dangerous reactions, while improper classification can result in regulatory violations and environmental harm.

3-(Methoxycarbonyl)pyrazine-2-carboxylic acid is a non-halogenated organic solid . This classification is critical and is based on its chemical structure (C₇H₆N₂O₄), which contains carbon, hydrogen, nitrogen, and oxygen, but no halogens (F, Cl, Br, I).[7] Therefore, its waste stream must be kept separate from halogenated wastes.[6][8]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal stream for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid and its associated waste.

G Disposal Workflow for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid cluster_0 Disposal Workflow for 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid Start Waste Generated Q_Form What is the form of the waste? Start->Q_Form Solid_Path Solid Q_Form->Solid_Path Solid compound or spill cleanup material Liquid_Path Liquid (in solution) Q_Form->Liquid_Path Solution Container_Path Empty Container Q_Form->Container_Path Original container Q_Solid_Contam Is solid grossly contaminated with other hazardous material? Solid_Path->Q_Solid_Contam Q_Liquid_Type What is the solvent? Liquid_Path->Q_Liquid_Type Q_Container_Clean Is container triple-rinsed with a suitable solvent? Container_Path->Q_Container_Clean Solid_Waste Solid Organic Hazardous Waste Q_Solid_Contam->Solid_Waste No Consult_EHS Consult EHS for custom waste stream Q_Solid_Contam->Consult_EHS Yes (e.g., heavy metals) NonHal_Waste Non-Halogenated Liquid Waste Q_Liquid_Type->NonHal_Waste Non-Halogenated (e.g., Acetone, Ethanol) Hal_Waste Halogenated Liquid Waste Q_Liquid_Type->Hal_Waste Halogenated (e.g., DCM, Chloroform) Regular_Glass Regular Glass Recycling (Deface Label) Q_Container_Clean->Regular_Glass Yes Solid_Waste_Cont Solid Organic Hazardous Waste (as contaminated debris) Q_Container_Clean->Solid_Waste_Cont No

Caption: Waste stream decision-making process.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have unique requirements.[9][10]

Required Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Safety glasses with side shields or chemical splash goggles[4]

  • Lab coat[4]

Protocol 4.1: Disposal of Unused or Waste Solid Compound

This procedure applies to the pure solid compound that is expired, off-specification, or no longer needed.

  • Work Area Preparation: Perform all manipulations within a certified chemical fume hood to prevent inhalation of dust.[11]

  • Container Selection: Obtain a designated hazardous waste container for "Non-Halogenated Solid Organic Waste." This container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, threaded cap.[6] Do not use food or beverage containers.[6]

  • Waste Transfer: Carefully transfer the solid 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid into the waste container. Use a spatula or powder funnel to minimize dust generation.[4]

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[5][9] The label must clearly state:

    • The full chemical name: "3-(Methoxycarbonyl)pyrazine-2-carboxylic acid" (no formulas or abbreviations).[12]

    • The approximate quantity.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant").

  • Storage: Keep the waste container tightly sealed at all times, except when adding waste.[6][9] Store it in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.[10] Ensure secondary containment is used to mitigate potential spills.[9]

  • Disposal Request: Once the container is full or ready for pickup, submit a chemical waste collection request to your institution's EHS department.

Protocol 4.2: Disposal of Contaminated Materials and Spill Cleanup

This procedure applies to items such as contaminated gloves, weigh boats, or absorbent materials from a small spill.

  • Containment: For small spills, sweep up the solid material carefully to avoid creating dust.[3][4] Lightly dampening the absorbent material (e.g., with water, if compatible) can help minimize dust.

  • Collection: Place all contaminated debris, including used PPE, into a plastic bag or a wide-mouth container.[8]

  • Waste Stream: This contaminated debris is now considered solid hazardous waste. Place the sealed bag or container into the "Non-Halogenated Solid Organic Waste" container.[6]

  • Labeling: If a separate container is used for the debris, it must be labeled as hazardous waste, listing "Debris contaminated with 3-(Methoxycarbonyl)pyrazine-2-carboxylic acid."[8]

Protocol 4.3: Disposal of Empty Containers

An "empty" container that once held a hazardous chemical must still be managed properly.

  • Decontamination: To be considered non-hazardous, the container must be "triple-rinsed."

    • Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone, methanol).

    • Each rinse should use a volume of approximately 10% of the container's capacity.

    • Crucially, the rinsate is considered hazardous waste. Collect all rinsate and dispose of it as liquid hazardous waste in the appropriate "Non-Halogenated Liquid Waste" stream.[8]

  • Final Disposal (Post-Rinsing): Once triple-rinsed, deface or completely remove the original manufacturer's label.[9] The clean, unlabeled container can now be disposed of in the regular laboratory glass or plastic recycling stream.

  • Undrinsed Containers: If the container cannot be triple-rinsed, it must be disposed of as solid hazardous waste.[6] Seal it and place it in the "Non-Halogenated Solid Organic Waste" stream.

Regulatory Framework and Trustworthiness

These protocols are designed to comply with the framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Academic institutions often operate under the "Subpart K" regulations, which provide specific standards for managing hazardous waste in laboratories.[13][14] The core tenets of these regulations—proper waste determination, segregation, labeling, and timely removal—are the foundation of this guide, ensuring that your procedures are both safe and compliant.[13] By following these self-validating steps, you build a system of trust and accountability in your laboratory's safety culture.

References

  • Managing Chemical Waste Safely: Best Practices for Workplace Disposal. (2024). Vertex AI Search.
  • Chemical Waste Procedures. (2025). Division of Research Safety - University of Illinois.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
  • Guidelines for Segregating and Combining Chemical Wastes into Containers.University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt Environmental Health and Safety.
  • Guide on the Segregation, Packaging, Labelling and Storage of Chemical Wastes for Schools.Environmental Protection Department, Hong Kong.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
  • Regulation of Labor
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste. (2026). U.S. Environmental Protection Agency.
  • 3-(methoxycarbonyl)pyrazine-2-carboxylic acid.Sigma-Aldrich.
  • Safety D
  • SAFETY DATA SHEET - Pyrazine-2,3-dicarboxylic acid. (2025). Fisher Scientific.
  • Pyrazine-2-carboxylic acid Safety D
  • SAFETY DATA SHEET - Pyrazine-2-carboxylic acid. (2025). Fisher Scientific.
  • Safety D
  • Safety Data Sheet - Boc-Aziridine-3-carboxylic acid.
  • Material Safety Data Sheet - Pyrazine. (2006). Spectrum Chemical.
  • Chemical Waste Disposal.
  • Safe Disposal of Antiproliferative Agent-53-d3: A Comprehensive Guide for Labor

Sources

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